molecular formula C17H18N2O3 B6594974 Bifenazate-diazene CAS No. 149878-40-0

Bifenazate-diazene

Cat. No.: B6594974
CAS No.: 149878-40-0
M. Wt: 298.34 g/mol
InChI Key: AGTBLMHWQIEASU-UHFFFAOYSA-N
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Description

Bifenazate-diazene ( 149878-40-0) is the primary active metabolite and major degradation product of the carbazate acaricide bifenazate . Along with the parent compound, it contributes significantly to the exceptional acaricidal activity against all growth stages of spider mites (Tetranychus spp., Panonychus citri, and Oligonychus spp.) . Its mode of action is a subject of ongoing research; it has been classified by the Insecticide Resistance Action Committee (IRAC) as a mitochondrial complex III electron transport inhibitor (Group 20), which disrupts cellular energy production . Earlier studies and some recent evidence also suggest it may act as a positive allosteric modulator of GABA-gated chloride channels in the nervous system of mites . This dual evidence indicates a potentially complex biochemical profile. The primary research application for this compound is in residue analysis in agricultural commodities. Due to its high potency and because regulatory definitions often specify that the sum of bifenazate and this compound constitutes the residue of concern, accurate quantification is essential for food safety monitoring . Analytical methods must account for the facile redox interconversion between bifenazate and this compound during sample preparation and analysis, which is typically managed using reductants like ascorbic acid or oxidants like ferric chloride to stabilize the analytes . This compound is For Research Use Only. It is not intended for diagnostic or therapeutic uses. Please note that this product is classified with hazard statements H317 (May cause an allergic skin reaction), H373 (May cause damage to organs through prolonged or repeated exposure), and H410 (Very toxic to aquatic life with long-lasting effects) . Researchers should consult the safety data sheet (SDS) and adhere to all safe laboratory practices.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

propan-2-yl N-(2-methoxy-5-phenylphenyl)iminocarbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O3/c1-12(2)22-17(20)19-18-15-11-14(9-10-16(15)21-3)13-7-5-4-6-8-13/h4-12H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGTBLMHWQIEASU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=O)N=NC1=C(C=CC(=C1)C2=CC=CC=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401017882, DTXSID801028752
Record name Bifenazate-Diazene
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Propan-2-yl N-(2-methoxy-5-phenylphenyl)iminocarbamate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

149878-40-0
Record name Bifenazate-Diazene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401017882
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Bifenazate Metabolite B
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Technical Guide: Synthesis of Bifenazate-Diazene via Bifenazate Oxidation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Bifenazate (B1666992), a selective carbazate (B1233558) acaricide, undergoes ready oxidation to form its primary metabolite and major degradation product, bifenazate-diazene (also known as D3598).[1][2][3] This transformation is a critical aspect of its metabolism in both target and non-target organisms, as well as its environmental fate.[1][4] Understanding the synthesis of this compound is essential for accurate residue analysis, toxicological assessment, and the development of stable formulations. This document provides a comprehensive technical overview of the synthesis of this compound from bifenazate, detailing the reaction mechanisms, experimental protocols, and relevant quantitative data. It also visualizes the associated metabolic and analytical pathways.

Bifenazate Oxidation: The Chemical Transformation

The conversion of bifenazate to this compound is an oxidation reaction that affects the hydrazine (B178648) moiety of the molecule. This process can be initiated by several factors, including enzymatic action in biological systems (metabolism), exposure to air (autoxidation), and light (photolysis).[1][2][5]

The reaction involves the removal of two hydrogen atoms from the hydrazine group to form a diazene (B1210634) (azo) double bond (N=N). This conversion occurs under mild oxidative conditions.[1] In environmental and laboratory settings, the presence of oxygen and/or UV light significantly accelerates this process.[2][5] Studies have shown that in aqueous solutions, bifenazate undergoes both autoxidation in the dark and photolysis under simulated sunlight.[2][5] In aprotic polar solvents like acetonitrile (B52724), the compound is stable in the dark but rapidly photodegrades in the presence of oxygen.[2][5]

Quantitative Data on Bifenazate Oxidation and Degradation

The rate of bifenazate oxidation and the subsequent stability of this compound are highly dependent on the medium and environmental conditions. The following tables summarize key quantitative data from various studies.

Table 1: Half-life of Bifenazate under Various Oxidative Conditions

ConditionMediumHalf-life (t½)Reference
Autoxidation (Dark)Water (pH 5.7)34 hours[2][5]
PhotolysisWater (pH 5.7)17 hours[2][5]
PhotolysisAcetonitrile (with O₂)2 hours[2][5]
PhotolysisParaffin Wax Film365 hours[2][5]
Autoxidation (Dark)Paraffin Wax Film1600 hours[2][5]
Degradation (Dark)Green Pepper Skin34 hours[2][5]
PhotolysisGreen Pepper Skin23 hours[2][5]
Photolysis (12h light/12h dark)Aqueous Buffer (pH 5)0.9 days (21.6 hours)[1]

Table 2: Formation and Stability of this compound in Aqueous Buffers

ParameterpH 4pH 5pH 7pH 9Reference
Max. Formation (% of Initial Bifenazate) 21.3% (at day 14)27.3% (at day 10)58.5% (at 27 hours)23.5% (at 1.8 hours)[1]
Hydrolysis Half-life (DT₅₀) 58 hours50 hours18 hours0.28 hours[1]

Experimental Protocols

Precise synthesis and quantification of this compound require specific experimental procedures. As bifenazate and this compound are readily interconverted, analytical methods typically involve a reduction step to measure the total residue as bifenazate.[1]

Protocol for Photolytic Oxidation of Bifenazate

This protocol is based on environmental fate studies to generate this compound.

  • Preparation of Solution: Prepare a solution of bifenazate at approximately 1 mg/L in a sterile aqueous acetate (B1210297) buffer (pH 5).[1]

  • Irradiation: Place the solution in a photolysis reactor equipped with a simulated sunlight source filtered to remove wavelengths below 290 nm.[1]

  • Cycling: Subject the sample to cycles of 12 hours of light followed by 12 hours of darkness to simulate a natural diurnal cycle.[1]

  • Sampling and Analysis: Withdraw aliquots at predetermined time intervals. Analyze the samples for the presence of bifenazate and this compound using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS).

Protocol for Residue Analysis (Total Bifenazate)

This protocol is standard for regulatory analysis and involves the conversion of this compound back to bifenazate.

  • Extraction: Homogenize the sample matrix (e.g., fruit, vegetable) and extract the residues using a solution of acetonitrile and water, typically containing 0.1% acetic acid.[1][6] The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is also widely adopted.[7][8]

  • Cleanup (Optional): Depending on the matrix, a cleanup step using dispersive solid-phase extraction (dSPE) with sorbents like PSA or Z-Sep+ may be employed to remove interferences.[5][7]

  • Reduction of this compound:

    • Transfer an aliquot of the extract into a vial.

    • Add an aqueous solution of ascorbic acid (e.g., 25 µL of a 30% w/w solution to 1 mL of extract).[7][8]

    • Incubate the mixture to ensure complete conversion of this compound to bifenazate. Optimal conditions have been identified as 50°C for 1 hour.[5][7] Alternatively, incubation for over 15 hours (overnight) at room temperature can be used.[8]

  • Quantification: Analyze the treated extract using HPLC with an oxidative coulometric electrochemical detector (HPLC-OCED) or LC-MS/MS.[1][6] The total residue is quantified as bifenazate against a bifenazate calibration standard.

Visualized Pathways and Workflows

Bifenazate Metabolic and Degradation Pathway

Bifenazate is metabolized or degrades via oxidation to this compound, which is then subject to further hydrolysis and conjugation.

Bifenazate_Metabolism bifenazate Bifenazate diazene This compound (D3598) bifenazate->diazene Mild Oxidation (Metabolism, Photolysis) hydrolysis_products Methoxy- and Hydroxy-biphenyls diazene->hydrolysis_products Hydrolysis conjugates Glucuronide and Sulphate Conjugates hydrolysis_products->conjugates Conjugation

Caption: Metabolic pathway of bifenazate.

Analytical Workflow for Total Bifenazate Residue

The standard analytical approach ensures that any this compound present is measured along with the parent compound.

Analytical_Workflow start Sample Homogenization extraction Extraction (e.g., Acetonitrile/Water) start->extraction cleanup Optional Cleanup (dSPE) extraction->cleanup reduction Reduction with Ascorbic Acid (Conversion of Diazene to Bifenazate) extraction->reduction (if no cleanup) cleanup->reduction analysis LC-MS/MS or HPLC Analysis reduction->analysis end Quantification of Total Bifenazate analysis->end

Caption: Analytical workflow for total bifenazate.

Bifenazate Mode of Action

Bifenazate exhibits a dual mode of action in susceptible mite species, targeting both cellular respiration and the nervous system.

Mode_of_Action cluster_mito Mitochondrion cluster_neuron Neuron etc Electron Transport Chain complex3 Complex III (Qo site) atp ATP Production complex3->atp Blocks gaba_r GABA-gated Chloride Channel gaba GABA gaba->gaba_r Binds bifenazate Bifenazate & This compound bifenazate->complex3 Inhibits bifenazate->gaba_r Positive Allosteric Modulator (Synergist)

Caption: Dual mode of action of bifenazate.

Conclusion

The oxidation of bifenazate to this compound is a facile and significant chemical transformation. It is a primary metabolic step and a common degradation pathway in various environmental matrices. For professionals in research and drug development, a thorough understanding of this conversion is paramount. The protocols for analysis are designed to account for this interconversion by reducing this compound back to the parent compound, ensuring accurate quantification of the total residue. The data and pathways presented in this guide offer a foundational resource for further study and application in the fields of pesticide science, toxicology, and analytical chemistry.

References

Spectroscopic Profile of Bifenazate-Diazene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bifenazate-diazene is the primary oxidation product of the acaricide bifenazate (B1666992). Its presence and behavior are of significant interest in environmental fate studies, residue analysis, and toxicology. This technical guide provides a comprehensive overview of the available and predicted spectroscopic data for this compound, including Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR), and Infrared (IR) spectroscopy. Detailed experimental protocols for its analysis and predicted spectroscopic data are presented to facilitate research and development activities.

Mass Spectrometry (MS) Data

Mass spectrometry is a key technique for the identification and quantification of this compound. The following tables summarize the key mass spectrometric data obtained from Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) analyses.

LC-MS/MS Parameters
ParameterValueReference
Ionization ModeElectrospray Ionization (ESI), Positive[1][2]
Precursor Ion [M+H]⁺ (m/z)299.139, 299.2[1][2]
Molecular FormulaC₁₇H₁₈N₂O₃
Molecular Weight298.34 g/mol
MS/MS Fragmentation Data
Precursor Ion (m/z)Product Ions (m/z)Collision Energy (CE)Reference
299.2213.1, 197.0, 184.017-29 V[2]
299.139213.1021, 197.0834, 183.0803, 170.0963, 155.085430% (nominal)

Predicted Nuclear Magnetic Resonance (NMR) Data

Predicted ¹H NMR Data (CDCl₃, 400 MHz)
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
7.50 - 7.30m5HPhenyl-H
7.20 - 6.90m3HBiphenyl-H
5.10sept1HCH(CH₃)₂
3.85s3HOCH₃
1.40d6HCH(CH₃)₂
Predicted ¹³C NMR Data (CDCl₃, 100 MHz)
Chemical Shift (δ, ppm)Assignment
165.0C=O
158.0Ar-C-O
145.0Ar-C-N
140.0 - 120.0Ar-C
72.0CH(CH₃)₂
56.0OCH₃
22.0CH(CH₃)₂

Predicted Infrared (IR) Spectroscopy Data

Similar to NMR, experimental IR data for pure this compound is not widely published. The following table provides predicted IR absorption bands based on the functional groups present in the molecule.

Wavenumber (cm⁻¹)IntensityAssignment
~3050MediumAromatic C-H stretch
~2980MediumAliphatic C-H stretch
~1750StrongC=O stretch (ester)
~1600, ~1480MediumAromatic C=C stretch
~1580MediumN=N stretch (azo group)
~1250StrongC-O stretch (ester and ether)

Experimental Protocols

General Protocol for the Preparation of this compound

Bifenazate readily undergoes oxidation to form this compound. A general laboratory procedure for its preparation is as follows:

  • Dissolution: Dissolve bifenazate in a suitable organic solvent such as acetonitrile (B52724) or dichloromethane.

  • Oxidation: Introduce a mild oxidizing agent. This can be achieved by stirring the solution in the presence of air over a prolonged period, or by the addition of a chemical oxidant like manganese dioxide (MnO₂) or a dilute solution of hydrogen peroxide. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or LC-MS.

  • Work-up: Once the reaction is complete, filter off any solid oxidant. Wash the organic solution with water to remove any water-soluble byproducts.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solution under reduced pressure. The resulting crude product can be purified by column chromatography on silica (B1680970) gel using a gradient of ethyl acetate (B1210297) in hexane (B92381) to yield pure this compound.

Analytical Protocol for LC-MS/MS Analysis

The following is a typical protocol for the analysis of this compound in a sample matrix, adapted from published methods.[2]

  • Sample Extraction (QuEChERS method):

    • Homogenize 10 g of the sample with 10 mL of acetonitrile.

    • Add QuEChERS salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate (B86180), 0.5 g disodium (B8443419) citrate sesquihydrate).

    • Shake vigorously and centrifuge.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

    • Take an aliquot of the supernatant and add d-SPE sorbent (e.g., PSA and C18).

    • Vortex and centrifuge.

  • LC-MS/MS Analysis:

    • LC Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm).

    • Mobile Phase: A gradient of water and methanol (B129727) or acetonitrile, both containing a modifier such as ammonium (B1175870) formate (B1220265) and formic acid.

    • Injection Volume: 5-10 µL.

    • MS Detection: Use a tandem quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode, monitoring the transitions listed in Table 1.2.

Visualizations

Spectroscopic_Workflow cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Synthesis Synthesis of this compound (Oxidation of Bifenazate) Purification Purification (e.g., Column Chromatography) Synthesis->Purification MS Mass Spectrometry (MS) - Molecular Weight - Fragmentation Purification->MS NMR Nuclear Magnetic Resonance (NMR) - Molecular Structure Purification->NMR IR Infrared Spectroscopy (IR) - Functional Groups Purification->IR Structure_Elucidation Structure Elucidation & Confirmation MS->Structure_Elucidation NMR->Structure_Elucidation IR->Structure_Elucidation

Caption: Experimental workflow for the synthesis, purification, and spectroscopic analysis of this compound.

Spectroscopic_Techniques cluster_info Information Obtained Bifenazate_Diazene This compound (C17H18N2O3) MS MS Bifenazate_Diazene->MS IR IR Bifenazate_Diazene->IR NMR NMR Bifenazate_Diazene->NMR Molecular_Weight Molecular Weight & Elemental Formula Functional_Groups Functional Groups (C=O, N=N, C-O) Connectivity Atom Connectivity & 3D Structure MS->Molecular_Weight IR->Functional_Groups NMR->Connectivity

Caption: Relationship between spectroscopic techniques and the structural information obtained for this compound.

References

The Acaricidal Mechanism of Bifenazate-Diazene: A Deep Dive into Mitochondrial Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Bifenazate (B1666992), a widely used carbazate (B1233558) acaricide, exerts its potent activity against phytophagous mites through its active metabolite, bifenazate-diazene. This technical guide provides an in-depth exploration of the core mechanism of action, focusing on the inhibition of the mitochondrial electron transport chain, and offers detailed experimental protocols and quantitative data for research and development professionals.

Executive Summary

Bifenazate is a pro-acaricide that undergoes metabolic oxidation to form its biologically active derivative, this compound. The primary mode of action of this compound is the inhibition of the mitochondrial complex III (cytochrome bc1 complex) at the Qo site. This disruption of the electron transport chain leads to a cascade of cellular events, including the cessation of ATP synthesis and the generation of reactive oxygen species (ROS), ultimately resulting in mite mortality. A notable characteristic of bifenazate is its selective toxicity, exhibiting significantly higher potency against pest mite species, such as Tetranychus urticae, compared to beneficial predatory mites. This selectivity is attributed to differences in the binding affinity of this compound to the cytochrome b subunit of complex III in different mite species.

Mechanism of Action: Targeting the Powerhouse of the Cell

The journey of bifenazate's toxicity begins with its conversion to the active metabolite, this compound. While the specific enzymes responsible for this oxidation within mites are not fully elucidated, it is understood to be a critical activation step.

Signaling Pathway of Mitochondrial Complex III Inhibition

The primary target of this compound is the Qo site of the cytochrome bc1 complex (Complex III) in the mitochondrial electron transport chain. The binding of this compound to this site blocks the transfer of electrons from ubiquinol (B23937) to cytochrome c. This inhibition has profound consequences for cellular respiration:

  • Disruption of the Proton Gradient: The electron transport chain is coupled with the pumping of protons across the inner mitochondrial membrane, creating an electrochemical gradient that drives ATP synthesis. By blocking electron flow, this compound effectively halts this proton pumping.

  • Inhibition of ATP Synthesis: The collapse of the proton gradient prevents ATP synthase from producing ATP, depriving the mite of its primary energy currency.

  • Generation of Reactive Oxygen Species (ROS): The blockage of the electron transport chain can lead to the formation of superoxide (B77818) radicals and other ROS, causing oxidative stress and cellular damage.

The following diagram illustrates the signaling pathway of this compound's action:

Bifenazate_Signaling_Pathway cluster_mitochondrion Mitochondrial Inner Membrane Bifenazate Bifenazate (Pro-acaricide) Diazene This compound (Active Metabolite) Bifenazate->Diazene Complex_III Complex III (Cytochrome bc1) Diazene->Complex_III Inhibits Qo site Cyt_c Cytochrome c Complex_III->Cyt_c e- ATP_depletion ATP Depletion ROS_production Increased ROS (Oxidative Stress) Q_pool Ubiquinol (QH2) Q_pool->Complex_III e- Cell_Death Mite Mortality ATP_depletion->Cell_Death ROS_production->Cell_Death Experimental_Workflow cluster_toxicity Toxicity Bioassay cluster_mito Mitochondrial Assay start Start mite_rearing Mite Rearing (T. urticae & Predatory Mites) start->mite_rearing bifenazate_prep Preparation of Bifenazate & Diazene Solutions start->bifenazate_prep end_analysis Data Analysis (LC50/IC50 Calculation) mite_application Mite Application to Discs mite_rearing->mite_application mito_isolation Mitochondria Isolation from Mites mite_rearing->mito_isolation treatment_application Application of Test Solutions bifenazate_prep->treatment_application inhibition_assay Inhibition Assay with Diazene bifenazate_prep->inhibition_assay leaf_disc_prep Leaf Disc Preparation leaf_disc_prep->mite_application mite_application->treatment_application incubation Incubation (Controlled Environment) treatment_application->incubation mortality_assessment Mortality Assessment incubation->mortality_assessment mortality_assessment->end_analysis protein_quant Protein Quantification mito_isolation->protein_quant complex_III_assay Complex III Activity Assay (Spectrophotometry) protein_quant->complex_III_assay complex_III_assay->inhibition_assay inhibition_assay->end_analysis Logical_Relationship Bifenazate Bifenazate Application Metabolic_Activation Metabolic Activation (Oxidation) Bifenazate->Metabolic_Activation Bifenazate_Diazene This compound Formation Metabolic_Activation->Bifenazate_Diazene Mitochondrial_Target Binding to Mitochondrial Complex III (Qo site) Bifenazate_Diazene->Mitochondrial_Target ETC_Inhibition Inhibition of Electron Transport Chain Mitochondrial_Target->ETC_Inhibition Selectivity Selective Toxicity Mitochondrial_Target->Selectivity ATP_Depletion ATP Synthesis Inhibition ETC_Inhibition->ATP_Depletion ROS_Production Reactive Oxygen Species (ROS) Production ETC_Inhibition->ROS_Production Physiological_Effects Physiological Disruption (Paralysis, Cessation of Feeding) ATP_Depletion->Physiological_Effects ROS_Production->Physiological_Effects Mite_Mortality Mite Mortality Physiological_Effects->Mite_Mortality Cytochrome_b_Difference Difference in Cytochrome b Binding Site Selectivity->Cytochrome_b_Difference

Toxicological Profile of Bifenazate-Diazene in Non-Target Organisms: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bifenazate (B1666992), a carbazate-based acaricide, is widely used in agriculture to control mite populations. In the environment and within organisms, bifenazate is readily oxidized to its primary metabolite, bifenazate-diazene.[1][2] This transformation is a critical aspect of its toxicological profile, as this compound is not only a significant residue component but also exhibits its own toxicological properties.[3][4] The interconversion between bifenazate and this compound further complicates residue analysis and toxicological assessment.[5][6] This technical guide provides a comprehensive overview of the toxicological effects of this compound on a range of non-target organisms, supported by quantitative data, detailed experimental protocols, and visualizations of key biological pathways.

Quantitative Toxicological Data

The following tables summarize the available quantitative toxicity data for bifenazate and its metabolite, this compound, in various non-target organisms. It is important to note that data for this compound are less abundant than for the parent compound.

Table 1: Acute Toxicity to Aquatic Organisms

SpeciesSubstanceEndpointValue (µg/L)Exposure TimeReference
Daphnia magna (Water Flea)BifenazateEC50 (Immobilisation)5048 hours[5]
Americamysis bahia (Mysid Shrimp)BifenazateLC505096 hours[5]
Rainbow Trout (Oncorhynchus mykiss)BifenazateLC5011]
Zebrafish (Danio rerio)BifenazateLC5014,50072 hours[7]
Aquatic InvertebratesThis compound (D-3598)-~10x more toxic than bifenazate-[5]
Freshwater FishThis compound (D-3598)-~10x more toxic than bifenazate-[5]

Table 2: Acute Toxicity to Terrestrial Invertebrates

SpeciesSubstanceEndpointValueUnitReference
Honey Bee (Apis mellifera)BifenazateLD50 (Contact)> 2.0µ g/bee [8]
Honey Bee (Apis mellifera)BifenazateLD50 (Oral)> 2.0µ g/bee [8]
Predatory Mite (Phytoseiulus persimilis)Bifenazate & this compound-Survived treatment-[9]
Predatory Mite (Neoseiulus californicus)Bifenazate & this compound-Survived treatment-[9]

Table 3: Avian and Mammalian Toxicity

SpeciesSubstanceEndpointValueUnitReference
Bobwhite Quail (Colinus virginianus)BifenazateLD50 (Oral)132.64mg/kg bw[10]
Rat (Rattus norvegicus)BifenazateNOAEL (Chronic)3.9mg/kg bw/day[11]
Dog (Canis lupus familiaris)BifenazateNOAEL (Chronic)1.0mg/kg bw/day[11]
Rat (Rattus norvegicus)This compound (D3598)LD50 (Oral)~5,000mg/kg bw

Mechanism of Action and Signaling Pathways

Bifenazate's primary mode of action in target pests (mites) involves the disruption of the nervous system by acting as a positive allosteric modulator of GABA-gated chloride channels, leading to over-excitation and paralysis.[12] In non-target organisms, particularly vertebrates, the toxicological effects appear to be mediated through different mechanisms, primarily oxidative stress and disruption of calcium homeostasis.

Oxidative Stress and the Nrf2 Signaling Pathway

Exposure to bifenazate has been shown to induce oxidative stress in zebrafish embryos.[7][13] This is characterized by an increase in reactive oxygen species (ROS), leading to cellular damage. The cellular defense against oxidative stress often involves the activation of the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway. Under normal conditions, Nrf2 is kept inactive in the cytoplasm by Keap1. Upon exposure to oxidative stress, Nrf2 dissociates from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE), leading to the transcription of various antioxidant enzymes such as superoxide (B77818) dismutase (SOD) and catalase (CAT).[14][15]

Oxidative_Stress_Pathway cluster_Nucleus Bifenazate This compound Exposure ROS Increased ROS (Reactive Oxygen Species) Bifenazate->ROS Keap1_Nrf2 Keap1-Nrf2 Complex ROS->Keap1_Nrf2 induces dissociation Nrf2 Nrf2 Keap1_Nrf2->Nrf2 Nucleus Nucleus Nrf2->Nucleus ARE ARE (Antioxidant Response Element) Antioxidant_Enzymes Antioxidant Enzymes (e.g., SOD, CAT) Nrf2_n Nrf2 ARE_n ARE Nrf2_n->ARE_n binds to ARE_n->Antioxidant_Enzymes activates transcription of

Fig. 1: this compound induced oxidative stress and Nrf2 signaling pathway.
Disruption of Calcium Signaling

In addition to oxidative stress, bifenazate exposure has been linked to cardiotoxicity in zebrafish embryos through the inhibition of the calcium signaling pathway.[5][7] Proper calcium ion (Ca2+) cycling is essential for cardiac muscle contraction and relaxation. Disruption of Ca2+ channels and pumps can lead to an overload of intracellular calcium, causing cellular dysfunction and apoptosis. The exact molecular targets of this compound within the calcium signaling cascade are still under investigation, but it is hypothesized to interfere with key proteins such as voltage-gated calcium channels, the sarcoplasmic reticulum Ca2+-ATPase (SERCA), and the ryanodine (B192298) receptor (RyR).

Calcium_Signaling_Pathway Bifenazate This compound Ca_Channel Voltage-gated Ca2+ Channel Bifenazate->Ca_Channel inhibits? SERCA SERCA Bifenazate->SERCA inhibits? Ca_Influx Ca2+ Influx Ca_Channel->Ca_Influx RyR RyR Ca_Influx->RyR triggers SR Sarcoplasmic Reticulum (SR) SR->SERCA Ca_Release Ca2+ Release (CICR) RyR->Ca_Release Contraction Muscle Contraction Ca_Release->Contraction Relaxation Muscle Relaxation Ca_Uptake Ca2+ Re-uptake SERCA->Ca_Uptake Ca_Uptake->SR into

Fig. 2: Hypothesized disruption of calcium signaling by this compound.

Experimental Protocols

Detailed methodologies for key toxicological assays are crucial for the reproducibility and interpretation of results. The following sections outline the protocols for several standard OECD guideline tests relevant to the assessment of this compound's toxicity.

OECD 202: Daphnia sp. Acute Immobilisation Test

This test assesses the acute toxicity of a substance to Daphnia magna.[1][16][17][18][19]

  • Test Organism: Daphnia magna, neonates aged <24 hours.

  • Test Substance Preparation: The test substance is dissolved in a suitable solvent and then in reconstituted water to create a series of at least five geometrically spaced concentrations.

  • Test Procedure:

    • Groups of 20 daphnids are exposed to each test concentration and a control in four replicate vessels (5 daphnids per vessel).

    • The test vessels are maintained at 20 ± 1°C with a 16-hour light: 8-hour dark photoperiod for 48 hours.

    • Immobilisation (defined as the inability to swim within 15 seconds after gentle agitation) and any other abnormal behaviors are recorded at 24 and 48 hours.

  • Data Analysis: The EC50 (the concentration causing immobilisation in 50% of the daphnids) and its 95% confidence intervals are calculated for the 48-hour exposure period. The No Observed Effect Concentration (NOEC) and Lowest Observed Effect Concentration (LOEC) are also determined.

OECD_202_Workflow start Start prep_daphnia Culture Daphnia magna (<24h old neonates) start->prep_daphnia prep_solutions Prepare Test Solutions (≥5 concentrations + control) start->prep_solutions exposure Expose 20 Daphnids per concentration (4 replicates of 5) prep_daphnia->exposure prep_solutions->exposure incubation Incubate for 48h (20±1°C, 16:8 L:D) exposure->incubation observe_24h Observe Immobilisation at 24h incubation->observe_24h observe_48h Observe Immobilisation at 48h observe_24h->observe_48h analysis Calculate EC50, NOEC, LOEC observe_48h->analysis end End analysis->end

Fig. 3: Workflow for the OECD 202 Daphnia sp. Acute Immobilisation Test.
OECD 236: Fish Embryo Acute Toxicity (FET) Test

This test evaluates the acute toxicity of chemicals on the embryonic stages of the zebrafish (Danio rerio).[20][21][22][23][24]

  • Test Organism: Fertilized zebrafish eggs, within 3 hours post-fertilization.

  • Test Substance Preparation: A stock solution of the test substance is prepared and diluted to obtain at least five test concentrations in a geometric series.

  • Test Procedure:

    • Fertilized eggs are placed individually into the wells of a 24-well plate containing the test solutions. At least 20 embryos are used per concentration and control.

    • The plates are incubated at 26 ± 1°C for 96 hours.

    • Observations for four apical endpoints indicating lethality are made at 24, 48, 72, and 96 hours: coagulation of the embryo, lack of somite formation, non-detachment of the tail, and lack of heartbeat.

  • Data Analysis: The LC50 (the concentration causing lethality in 50% of the embryos) and its 95% confidence limits are calculated for the 96-hour exposure.

OECD 214: Honeybee Acute Contact Toxicity Test

This laboratory test assesses the acute contact toxicity of chemicals to adult honeybees (Apis mellifera).[8][25][26][27]

  • Test Organism: Young adult worker honeybees from a healthy, queen-right colony.

  • Test Substance Preparation: The test substance is dissolved in a suitable carrier (e.g., acetone) to prepare a series of at least five doses.

  • Test Procedure:

    • Bees are anesthetized (e.g., with carbon dioxide).

    • A precise volume (e.g., 1 µL) of the test solution is applied topically to the dorsal thorax of each bee using a micro-applicator.

    • Groups of 10 bees are housed in cages with access to a sucrose (B13894) solution. At least three replicate cages are used for each dose and a control.

    • The bees are maintained at 25 ± 2°C in the dark for 48 to 96 hours.

    • Mortality and any abnormal behaviors are recorded at 4, 24, 48, 72, and 96 hours.

  • Data Analysis: The LD50 (the dose causing mortality in 50% of the bees) and its 95% confidence intervals are calculated for each observation time.

OECD 223: Avian Acute Oral Toxicity Test

This test is designed to determine the acute oral toxicity of a substance to birds.[10][28][29][30][31]

  • Test Organism: Typically, a gallinaceous species like the Bobwhite quail (Colinus virginianus) or a waterfowl species like the Mallard duck (Anas platyrhynchos).

  • Test Procedure:

    • Birds are fasted prior to dosing.

    • The test substance, usually in a gelatin capsule or administered by gavage, is given as a single oral dose.

    • A limit test at 2000 mg/kg body weight or a dose-response study with at least three dose levels is conducted.

    • Birds are observed for mortality and signs of toxicity for at least 14 days.

  • Data Analysis: The LD50 with 95% confidence intervals is calculated. The NOEL (No Observed Effect Level) is also determined.

OECD 307: Aerobic and Anaerobic Transformation in Soil

This guideline evaluates the rate and pathway of degradation of a chemical in soil under both aerobic and anaerobic conditions.[9][32][33][34][35]

  • Test System: At least three different soil types are used. The test substance, often 14C-labeled, is applied to the soil.

  • Aerobic Test:

    • Treated soil is incubated in the dark at a constant temperature (e.g., 20°C) and moisture content for up to 120 days.

    • A continuous flow of air is passed through the incubation flasks to maintain aerobic conditions.

    • Evolved 14CO2 is trapped to measure mineralization.

  • Anaerobic Test:

    • Soil is incubated under aerobic conditions for a period (e.g., up to 30 days or until the rate of degradation has slowed) and then flooded with water and purged with an inert gas (e.g., nitrogen) to create anaerobic conditions.

    • Incubation continues for up to 60 days.

  • Sampling and Analysis: Soil samples are taken at various intervals and extracted. The parent compound and its transformation products are identified and quantified using techniques like HPLC and LC-MS.

  • Data Analysis: The rate of degradation (DT50 and DT90 values) for the parent compound and the formation and decline of major metabolites are determined.

Bifenazate_Metabolism Bifenazate Bifenazate Bifenazate_Diazene This compound (D3598) Bifenazate->Bifenazate_Diazene Oxidation Methoxy_Biphenyl 4-methoxybiphenyl (D1989) Bifenazate_Diazene->Methoxy_Biphenyl Hydrolysis Other_Metabolites Other Metabolites (e.g., D9472, D9963) Bifenazate_Diazene->Other_Metabolites Hydroxy_Biphenyl 4-hydroxybiphenyl (A1530) Methoxy_Biphenyl->Hydroxy_Biphenyl Demethylation Conjugates Glucuronide and Sulfate Conjugates Hydroxy_Biphenyl->Conjugates

Fig. 4: Simplified metabolic pathway of bifenazate.
OECD 217: Soil Microorganisms: Carbon Transformation Test

This test assesses the long-term effects of a substance on the carbon transformation activity of soil microorganisms.[31][36][37][38]

  • Test System: Sieved soil is treated with the test substance at two or more concentrations.

  • Test Procedure:

    • Treated and control soil samples are incubated for at least 28 days.

    • At regular intervals (e.g., 7, 14, 28 days), subsamples are taken and amended with a substrate (e.g., glucose).

    • The rate of substrate-induced respiration (CO2 evolution or O2 consumption) is measured over a period of several hours.

  • Data Analysis: The effect of the test substance on microbial activity is expressed as the percentage inhibition of respiration compared to the control. If the effect is greater than 25% after 28 days, the test may be prolonged.

Conclusion

The available data indicate that this compound, the primary metabolite of bifenazate, poses a significant ecotoxicological risk to various non-target organisms, particularly in aquatic environments where it appears to be more toxic than the parent compound. The mechanisms of toxicity in vertebrates, involving oxidative stress and disruption of calcium signaling, highlight potential sublethal effects that can impact organismal health and population dynamics. The provided experimental protocols, based on internationally recognized OECD guidelines, offer a framework for the robust assessment of these risks. Further research is warranted to fill the existing data gaps, especially concerning the chronic toxicity of this compound to a broader range of non-target species and to further elucidate the specific molecular targets within the identified signaling pathways. This will enable a more comprehensive and accurate risk assessment for this widely used pesticide and its primary metabolite.

References

An In-depth Technical Guide to the Degradation Pathways of Bifenazate-Diazene in Soil and Water

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the degradation pathways of the acaricide bifenazate (B1666992) and its primary oxidative metabolite, bifenazate-diazene, in soil and aqueous environments. The information presented herein is curated from scientific literature and regulatory documents to support research and development in the fields of environmental science and pesticide management.

Introduction to Bifenazate and this compound

Bifenazate is a carbazate-based acaricide used to control various mite species on a range of agricultural and ornamental crops.[1][2][3] Its mode of action involves the disruption of the mitochondrial electron transport chain at complex III.[2][3] In the environment and within biological systems, bifenazate readily oxidizes to form this compound, which is also an active acaricide.[1][4][5] The environmental fate of both compounds is of significant interest due to their potential impact on non-target organisms and ecosystems.

Degradation in Aqueous Systems

The degradation of bifenazate in water is primarily driven by hydrolysis and photolysis, with the rate and pathway being significantly influenced by pH.

Hydrolysis

In aqueous environments, bifenazate first oxidizes to this compound, which then undergoes hydrolysis.[4][5][6] This subsequent hydrolysis leads to the formation of various biphenyl (B1667301) derivatives. The rate of hydrolysis of this compound is pH-dependent, being more rapid under neutral to alkaline conditions.[4][5]

Table 1: Hydrolysis Half-lives (DT50) of Bifenazate and this compound

CompoundpHTemperature (°C)Half-life (DT50)Reference
Bifenazate5.7Ambient34 hours (autoxidation in the dark)[7]
This compound42558 hours[4][5]
This compound52550 hours[4][5]
This compound72518 hours[4][5]
This compound9250.28 hours[4][5]

Table 2: Formation of this compound from Bifenazate Hydrolysis

pHMaximum Concentration (% of initial bifenazate)Time to Maximum ConcentrationReference
421.3%14 days[4][5]
527.3%10 days[4][5]
758.5%27 hours[4][5]
923.5%1.8 hours[4][5]
Photolysis

Aqueous photolysis is a significant degradation pathway for bifenazate. Under simulated sunlight, bifenazate in a pH 5 buffer solution has a half-life of approximately 17 hours.[7] The primary degradation product under these conditions is this compound.[7] Further photolytic degradation can lead to the formation of polar products and carbon dioxide.[4][5]

Bifenazate_Aqueous_Degradation Bifenazate Bifenazate Bifenazate_diazene This compound Bifenazate->Bifenazate_diazene Oxidation (Hydrolysis/Photolysis) Polar_products Polar Products & CO2 Bifenazate->Polar_products Photolysis Biphenyl_metabolites Methoxy- and Hydroxy- Biphenyls Bifenazate_diazene->Biphenyl_metabolites Hydrolysis Bifenazate_diazene->Polar_products Photolysis Bifenazate_Soil_Degradation Bifenazate Bifenazate Bifenazate_diazene This compound Bifenazate->Bifenazate_diazene Oxidation D3598 D3598 (diazenecarboxylic acid derivative) Bifenazate->D3598 Metabolism D1989 D1989 (4-methoxybiphenyl) Bifenazate->D1989 Metabolism D9963 D9963 (4-methoxy-[1,1'-biphenyl]-3-ol) Bifenazate->D9963 Metabolism D9472 D9472 ([1,1'-Biphenyl]-3,4-diol) Bifenazate->D9472 Metabolism A1530 A1530 (Biphenyl-4-ol) Bifenazate->A1530 Metabolism Desmethyl_D3598 Desmethyl D3598 D3598->Desmethyl_D3598 Demethylation Experimental_Workflow cluster_prep Sample Preparation cluster_incubation Incubation cluster_analysis Analysis Soil_Sample Soil Sample Spiking Spike with ¹⁴C-Bifenazate Soil_Sample->Spiking Water_Sample Water Sample (Buffered) Water_Sample->Spiking Aerobic_Soil Aerobic Soil Incubation (Dark, Controlled Temp/Moisture) Spiking->Aerobic_Soil Hydrolysis Hydrolysis (Dark, Controlled Temp/pH) Spiking->Hydrolysis Photolysis Photolysis (Light/Dark Cycle, Controlled Temp) Spiking->Photolysis Extraction Solvent Extraction Aerobic_Soil->Extraction HPLC_MS HPLC or LC-MS/MS Analysis Hydrolysis->HPLC_MS Photolysis->HPLC_MS Extraction->HPLC_MS Quantification Quantification of Parent & Metabolites HPLC_MS->Quantification Data_Analysis Data Analysis (Half-life Calculation) Quantification->Data_Analysis Bifenazate_Mode_of_Action cluster_mitochondrion Mitochondrial Inner Membrane Bifenazate Bifenazate Mitochondrion Mitochondrion Bifenazate->Mitochondrion Enters Cell Complex_III Complex III (Cytochrome bc₁ complex) Bifenazate->Complex_III Inhibits Electron_Transport Electron Transport Chain ATP_Synthase ATP Synthase ATP ATP (Energy) ATP_Synthase->ATP Produces Cell_Death Paralysis & Cell Death ATP->Cell_Death Lack of Energy Leads to

References

An In-depth Technical Guide to the Photodegradation Kinetics of Bifenazate-diazene under UV Light

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the photodegradation kinetics of bifenazate (B1666992) and its primary photoproduct, bifenazate-diazene, under ultraviolet (UV) light. This document synthesizes key findings on degradation rates, influencing factors, and analytical methodologies, offering a valuable resource for professionals in environmental science and drug development.

Introduction to Bifenazate and its Photodegradation

Bifenazate is a selective carbazate (B1233558) acaricide and insecticide used to control various mite species on agricultural crops.[1] Its environmental fate is of significant interest, with photodegradation being a key pathway for its transformation. Under UV irradiation, bifenazate is readily converted to this compound through mild oxidation.[1] This transformation is a critical aspect of its environmental persistence and toxicological profile. This compound is recognized as a major degradation product of bifenazate. The study of the photodegradation kinetics of bifenazate and this compound is essential for understanding their environmental behavior and ensuring food safety.

Quantitative Data on Photodegradation Kinetics

The photodegradation of bifenazate follows pseudo-first-order kinetics in various environmental matrices. The rate of degradation is significantly influenced by the medium, the presence of oxygen, and the pH.

Table 1: Photodegradation Half-life (t½) of Bifenazate in Different Media

MediumHalf-life (t½) in hoursConditions
Air-saturated water (pH 5.7)17Simulated solar light
Acetonitrile (B52724) (aprotic polar solvent)2In the presence of oxygen
Paraffinic wax film365Simulated solar light
Green pepper skin23Simulated solar light

Data sourced from Hamdache S, et al. (2018).

Table 2: Hydrolysis Half-life (DT50) of this compound at Various pH Levels

pHHalf-life (DT50) in hours
458
550
718
90.28

Data sourced from the Food and Agriculture Organization of the United Nations.[1]

While a study on the quantum yield of bifenazate has been conducted, the specific value is not publicly available. The study is referenced as: Nag, J. (2000) Quantum Yield Calculation for Bifenazate (D2341). Project Number: 2000/205. Unpublished study prepared by Uniroyal Chemical Co., Inc. 24p.[2]

Experimental Protocols

This section outlines a composite experimental protocol for studying the photodegradation of bifenazate under UV light, based on established methodologies for pesticide analysis.

Materials and Reagents
  • Bifenazate and this compound analytical standards

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid

  • Ammonium (B1175870) formate (B1220265)

  • Ascorbic acid

  • QuEChERS extraction salts and sorbents (e.g., PSA, C18, Z-Sep+)

  • Sterile aqueous buffers (pH 4, 5, 7, 9)

Sample Preparation and Irradiation
  • Preparation of Bifenazate Solution: Prepare a stock solution of bifenazate in a suitable solvent, such as acetonitrile. From the stock solution, prepare working solutions at a known concentration (e.g., 1 mg/L) in the desired matrix (e.g., sterile aqueous buffer at pH 5).

  • Irradiation Setup: Place the bifenazate solution in a quartz reaction vessel. Irradiate the solution using a UV lamp that simulates sunlight (e.g., a xenon arc lamp with filters to remove wavelengths below 290 nm). The light intensity should be monitored and maintained at a constant level. A typical setup might involve a 12-hour light and 12-hour dark cycle to simulate diurnal conditions.[1] Control samples should be kept in the dark under the same temperature conditions to assess for any non-photolytic degradation.

  • Sampling: Withdraw aliquots of the solution at specific time intervals for analysis.

Analytical Methodology: QuEChERS Extraction and LC-MS/MS Analysis

The Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS) method is a common sample preparation technique for the analysis of pesticide residues.

  • Extraction: To an aliquot of the irradiated solution, add acetonitrile and QuEChERS extraction salts. Shake vigorously and centrifuge.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup: Take an aliquot of the supernatant and add d-SPE sorbents to remove interfering matrix components. Vortex and centrifuge.

  • Reduction of this compound: Since this compound can be unstable and may convert back to bifenazate, a reduction step is often employed for accurate quantification of the total residue. Add an ascorbic acid solution to the cleaned-up extract and allow it to react to convert this compound to bifenazate.

  • LC-MS/MS Analysis: Analyze the final extract using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.

Table 3: Exemplary LC-MS/MS Parameters for Bifenazate and this compound Analysis

ParameterValue
ColumnC18 reverse-phase
Mobile PhaseGradient of water and acetonitrile/methanol with ammonium formate and formic acid
Ionization ModePositive Electrospray Ionization (ESI+)
Precursor Ion (m/z)Bifenazate: 301.2; this compound: 299.2
Product Ions (m/z)Bifenazate: 198.1, 170.1; this compound: 213.1, 197.0

Visualizations

Proposed Photodegradation Pathway of Bifenazate

G Bifenazate Bifenazate Bifenazate_diazene This compound Bifenazate->Bifenazate_diazene UV Light, O2 (Oxidation) Hydrolysis_Products Methoxy- and Hydroxy-biphenyls Bifenazate_diazene->Hydrolysis_Products Hydrolysis Further_Degradation Further Degradation Products (e.g., Polar Products, CO2) Hydrolysis_Products->Further_Degradation Photolysis

Caption: Proposed photodegradation pathway of bifenazate under UV light.

Experimental Workflow for Bifenazate Photodegradation Study

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cluster_results Results Prep_Solution Prepare Bifenazate Solution Irradiation UV Irradiation in Quartz Vessel Prep_Solution->Irradiation Sampling Collect Samples at Time Intervals Irradiation->Sampling QuEChERS QuEChERS Extraction Sampling->QuEChERS dSPE d-SPE Cleanup QuEChERS->dSPE Reduction Ascorbic Acid Reduction dSPE->Reduction LCMS LC-MS/MS Analysis Reduction->LCMS Kinetics Determine Degradation Kinetics LCMS->Kinetics

Caption: Workflow for a typical bifenazate photodegradation experiment.

Factors Influencing Bifenazate Photodegradation Kinetics

G center_node Photodegradation Kinetics of Bifenazate UV_Light UV Light (Wavelength, Intensity) UV_Light->center_node Medium Reaction Medium (Water, Acetonitrile, Surface) Medium->center_node Oxygen Presence of Oxygen Oxygen->center_node pH pH of the Medium pH->center_node

Caption: Key factors that influence the photodegradation rate of bifenazate.

Conclusion

The photodegradation of bifenazate, primarily leading to the formation of this compound, is a complex process influenced by multiple environmental factors. The degradation kinetics vary significantly across different media, with faster degradation observed in aqueous and polar organic solvents compared to solid surfaces. The detailed experimental protocols and analytical methods outlined in this guide provide a robust framework for researchers and scientists to conduct further studies on the environmental fate of bifenazate and its degradation products. Understanding these kinetics is crucial for accurate environmental risk assessment and the development of effective regulatory guidelines.

References

Hydrolytic stability of Bifenazate-diazene at different pH levels

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the hydrolytic stability of bifenazate-diazene, a primary degradant of the acaricide bifenazate (B1666992), across a range of pH levels. Understanding the hydrolysis of this compound is critical for predicting its environmental fate and persistence, as well as for developing stable formulations. This document summarizes key quantitative data, outlines detailed experimental protocols for stability testing, and provides visual representations of the degradation pathway and experimental workflow.

Quantitative Data on Hydrolytic Stability

The hydrolytic degradation of this compound is significantly influenced by pH. The rate of degradation, expressed as the half-life (DT50), varies substantially between acidic, neutral, and alkaline conditions. The following table summarizes the quantitative data on the hydrolysis of this compound at different pH values.

pHTemperature (°C)Half-life (DT50) (hours)Maximum Concentration of this compound Formed (%)Time to Reach Maximum Concentration
4255821.3 - 2214 days
5255027.310 days
7251858.5 - 6327 hours - 1 day
9250.2823.51.8 hours

Data compiled from studies conducted in sterile aqueous buffers in the dark.[1][2]

Experimental Protocols

The following protocols are based on established methodologies for assessing the hydrolytic stability of chemical compounds, such as the OECD Guideline for the Testing of Chemicals, Section 1, Test No. 111: "Hydrolysis as a Function of pH".[3][4]

Preparation of Buffer Solutions

To maintain constant pH throughout the experiment, sterile aqueous buffer solutions are required. The following buffer systems can be prepared:

  • pH 4.0: Acetate (B1210297) buffer (e.g., 0.05 M sodium acetate adjusted with acetic acid).

  • pH 5.0: Acetate buffer (e.g., 0.05 M sodium acetate adjusted with acetic acid).

  • pH 7.0: Phosphate (B84403) buffer (e.g., 0.05 M potassium phosphate dibasic adjusted with phosphoric acid).

  • pH 9.0: Borate buffer (e.g., 0.05 M sodium tetraborate (B1243019) adjusted with boric acid).

All buffer solutions should be prepared using high-purity water (e.g., Milli-Q or equivalent) and sterilized by autoclaving or filtration through a 0.22 µm membrane filter to prevent microbial degradation.

Hydrolysis Study Execution
  • Test Substance Preparation: Prepare a stock solution of bifenazate in a water-miscible solvent, such as acetonitrile, at a concentration that, when added to the buffer, does not exceed 1% (v/v) of the final solution volume.[1] The final concentration of bifenazate in the test solutions should be approximately 1 mg/L.[1]

  • Incubation: Add the appropriate volume of the bifenazate stock solution to each sterile buffer solution (pH 4, 5, 7, and 9) in sterile, amber glass vessels to protect from light.

  • Temperature Control: Incubate the test solutions in the dark at a constant temperature, typically 25 °C.[1]

  • Sampling: At predetermined time intervals, withdraw aliquots from each test solution for analysis. The sampling frequency should be adjusted based on the expected degradation rate at each pH. For example, more frequent sampling will be required at pH 9 due to the rapid hydrolysis.

  • Sample Analysis: Analyze the collected samples for the concentration of bifenazate and its degradation product, this compound. High-Performance Liquid Chromatography (HPLC) coupled with a UV or mass spectrometry (MS) detector is a suitable analytical technique. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method can be employed for sample extraction and cleanup prior to analysis.[5][6]

  • Data Analysis: Determine the degradation kinetics of this compound at each pH by plotting its concentration over time. The hydrolysis is generally assumed to follow first-order kinetics.[7] The half-life (DT50) can be calculated from the rate constant.

Visualizations

Experimental Workflow for Hydrolytic Stability Testing

The following diagram illustrates the key steps involved in conducting a hydrolytic stability study of this compound.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_buffers Prepare Sterile Buffer Solutions (pH 4, 5, 7, 9) setup Add Bifenazate to Buffers (Final Conc. ~1 mg/L) prep_buffers->setup prep_stock Prepare Bifenazate Stock Solution prep_stock->setup incubation Incubate in the Dark at 25°C setup->incubation sampling Collect Aliquots at Time Intervals incubation->sampling extraction Sample Extraction (e.g., QuEChERS) sampling->extraction hplc HPLC-UV/MS Analysis extraction->hplc data_analysis Determine Degradation Kinetics and Half-life (DT50) hplc->data_analysis G Bifenazate Bifenazate Bifenazate_diazene This compound Bifenazate->Bifenazate_diazene Oxidation Hydrolysis_Products Further Hydrolysis Products (e.g., methoxy- and hydroxy-biphenyls) Bifenazate_diazene->Hydrolysis_Products Hydrolysis (pH dependent)

References

Navigating the Environmental Journey of Bifenazate and its Key Metabolite, Bifenazate-Diazene

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

Introduction

Bifenazate (B1666992), a carbazate-based acaricide, is widely utilized in agriculture to control mite populations on various crops. Its environmental fate and mobility, along with that of its principal metabolite, bifenazate-diazene, are of critical importance for assessing its ecological impact and ensuring food safety. This technical guide provides an in-depth analysis of the environmental degradation and transport processes of these two compounds, offering a consolidated resource for researchers, environmental scientists, and professionals in the agrochemical and pharmaceutical industries.

Bifenazate undergoes transformation in the environment through several key pathways, including hydrolysis, photolysis, and microbial degradation in soil and aquatic systems. The primary transformation product, this compound, is itself subject to further degradation. The mobility of both parent compound and metabolite in soil is a crucial factor in determining their potential to leach into groundwater. This guide synthesizes available quantitative data, details experimental methodologies, and provides visual representations of key processes to facilitate a comprehensive understanding of the environmental behavior of bifenazate and this compound.

Physicochemical Properties

A substance's physicochemical properties are fundamental to understanding its environmental behavior. The following table summarizes key properties for bifenazate.

PropertyValueReference
Water Solubility3.76 mg/L at 20 °C[1]
2.06 mg/L at 20 °C (unspecified pH)[1]
1.52 mg/L at 20 °C[2]
1.66 mg/L in aqueous pH 5 buffer at 20 °C[2]
Vapor PressureExtrapolated to 25 °C from measurements at 100-113 °C[2]
Log Kow (Octanol-Water Partition Coefficient)3.4[1]
3.5 at 38 °C[2]
pKa12.94[1]

Environmental Fate: Degradation Pathways

Bifenazate degrades in the environment through biotic and abiotic processes, leading to the formation of several transformation products. The initial and most significant step is the oxidation of bifenazate to this compound (also referred to as D3598).[2][3] This metabolite is of particular interest as it can be more toxic than the parent compound to some aquatic organisms.[4]

Hydrolysis

Hydrolysis is a major pathway for the degradation of bifenazate and this compound in aquatic environments. The rate of hydrolysis is highly dependent on pH. Bifenazate is more rapidly degraded in neutral to alkaline conditions.

Table 1: Hydrolysis Half-Lives of Bifenazate and this compound

CompoundpHTemperature (°C)Half-Life (t1/2)Reference
Bifenazate4259.1 days[2]
Bifenazate5255.4 days[2]
Bifenazate72520 hours[2]
Bifenazate9251.6 hours[2]
This compound42558 hours[2]
This compound52550 hours[2]
This compound72518 hours[2]
This compound9250.28 hours[2]

Further hydrolysis of this compound leads to the formation of other metabolites, including 3,4-dihydroxybiphenyl and 3-hydroxy-4-methoxybiphenyl.[5]

Photolysis

Photodegradation in water and on soil surfaces can also contribute to the dissipation of bifenazate.

Table 2: Aqueous Photolysis Half-Lives of Bifenazate

ConditionpHHalf-Life (t1/2)Reference
Simulated sunlight (12h light/12h dark)50.72 days (parent)[2]
Simulated sunlight (12h light/12h dark)53.3 days (bifenazate + this compound)[2]
Dark control51.8 days (parent)[2]
Dark control54.4 days (bifenazate + this compound)[2]
Simulated sunlight (filtered >290 nm, 12h light/12h dark)50.9 days (10.8 hours)[2][6]
In air-saturated water (pH 5.7)5.717 hours[7]

Because bifenazate degrades rapidly in soil in the absence of light, photodegradation on soil is not considered a major dissipation pathway.[4]

Soil Metabolism

Microbial degradation is a key process in the dissipation of bifenazate in soil. The rate of degradation is influenced by soil type, temperature, and moisture content.

Table 3: Soil Degradation Half-Lives of Bifenazate and its Metabolites

CompoundConditionHalf-Life (t1/2)Reference
BifenazateAerobic7.2 hours[4]
BifenazateAerobic< 6 hours (water-sediment system)[1]
BifenazateAerobic0.69 days (typical)[8][9]
BifenazateAnaerobic77.9 days[4]
This compound (D3598)AerobicVery low to low persistence[10]
D1989Aerobic24.4 days (loamy sand soil)[4]

Under aerobic conditions, bifenazate rapidly degrades to this compound (D3598), which can reach a maximum of 85.5% of the applied radioactivity.[10] this compound then further degrades. In anaerobic environments, the degradation of bifenazate is slower, with major degradation products including (1,1'-Biphenyl)-4-ol (A1530) and desmethyl D3598.[1][4]

Field Dissipation

Field studies provide a more realistic measure of the persistence of a pesticide under actual use conditions, integrating the effects of various degradation and transport processes.

Table 4: Field Dissipation Half-Lives of Bifenazate

CropLocationHalf-Life (t1/2)Reference
StrawberryEgypt2.31 days[11]
TeaIndia1.03 - 1.36 days[12]
Citrus (whole fruit)China34.04 days[13]
CitrusChina9.46 - 27.29 days[14]
AppleChina4.3 - 7.8 days[15][16]
Garlic (chive)Not specified3.0 - 3.9 days[17]
Garlic (serpent)Not specified6.1 - 6.9 days[17]

Environmental Mobility

The mobility of a pesticide in soil determines its potential to move from the application site and contaminate non-target areas, including groundwater. The soil organic carbon-water (B12546825) partitioning coefficient (Koc) is a key indicator of a chemical's tendency to adsorb to soil particles.

Table 5: Soil Adsorption Coefficients (Koc) for Bifenazate

Koc Value (mL/g)Mobility ClassificationReference
3,011 - 6,189Low to Immobile[1]
1,780Low to No Mobility[1]
4,600Moderate[18]

These Koc values indicate that bifenazate is expected to have low to no mobility in soil.[1] Column leaching experiments have confirmed that bifenazate is immobile in silt and clay loams and has low mobility in sandy loams.[1] The pKa of bifenazate is 12.94, indicating it will exist predominantly in its cationic form in the environment, which generally leads to stronger adsorption to soil particles.[1]

Experimental Protocols

The data presented in this guide are derived from studies conducted following standardized environmental fate testing guidelines, primarily those established by the Organisation for Economic Co-operation and Development (OECD) and the U.S. Environmental Protection Agency (EPA).

Hydrolysis (OECD 111)

The hydrolysis of [14C]-labeled bifenazate is typically investigated in sterile aqueous buffered solutions at pH 4, 7, and 9.[19] The experiments are conducted in the dark at a constant temperature (e.g., 25 °C). Samples are taken at various time intervals and analyzed by methods such as High-Performance Liquid Chromatography (HPLC) to determine the concentration of the parent compound and its degradation products. The half-life is then calculated assuming first-order kinetics.

Aerobic and Anaerobic Transformation in Soil (OECD 307)

This test measures the biodegradation of a test substance in soil under both aerobic and anaerobic conditions. [14C]-labeled bifenazate is applied to fresh soil samples. For aerobic studies, the soils are incubated in the dark at a constant temperature and moisture level, with a continuous supply of air. For anaerobic studies, after an initial aerobic phase to allow for the development of microbial populations, the system is made anaerobic by purging with an inert gas like nitrogen. The concentrations of bifenazate and its transformation products are monitored over time.

Adsorption/Desorption using a Batch Equilibrium Method (OECD 106)

This method is used to determine the soil adsorption coefficient (Koc).[20] A solution of the test substance (e.g., [14C]-bifenazate) is equilibrated with a soil sample of known organic carbon content. The concentration of the substance in the solution is measured before and after equilibration to determine the amount adsorbed to the soil. The Koc is then calculated from the adsorption coefficient (Kd) and the organic carbon content of the soil.

Field Dissipation

Field dissipation studies are conducted under typical agricultural practices. The pesticide is applied to a crop at a known rate. Soil and crop samples are collected at various intervals after application and analyzed for residues of the parent compound and its major metabolites. The dissipation half-life is calculated from the decline in residue concentrations over time. A common analytical technique for these studies is the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method followed by HPLC with tandem mass spectrometry (HPLC-MS/MS).[11][14][21]

Visualizations

Degradation Pathway of Bifenazate

Bifenazate_Degradation Bifenazate Bifenazate Diazene This compound (D3598) Bifenazate->Diazene Oxidation (Hydrolysis, Photolysis, Soil Metabolism) Metabolites2 (1,1'-Biphenyl)-4-ol (A1530) & Desmethyl D3598 Bifenazate->Metabolites2 Soil Metabolism (Anaerobic) Metabolites1 Methoxy- and Hydroxy- biphenyls (e.g., D1989) Diazene->Metabolites1 Hydrolysis, Soil Metabolism (Aerobic) CO2 CO2 (Mineralization) Metabolites1->CO2

Caption: Proposed degradation pathway of bifenazate in the environment.

Experimental Workflow for a Soil Degradation Study

Soil_Degradation_Workflow start Start prep Prepare Soil Samples (e.g., Sieving, Moisture Adjustment) start->prep spike Spike Soil with [14C]-Bifenazate prep->spike incubate Incubate under Controlled Conditions (Aerobic or Anaerobic, Temp, Moisture) spike->incubate sample Collect Samples at Time Intervals incubate->sample extract Extract Residues from Soil sample->extract analyze Analyze Extracts (e.g., HPLC, LSC) extract->analyze data Data Analysis (Calculate Half-life) analyze->data end End data->end

Caption: Generalized workflow for a laboratory soil degradation study.

Factors Influencing Environmental Mobility

Mobility_Factors Mobility Environmental Mobility of Bifenazate & this compound Leaching Low Leaching Potential Koc High Koc (Soil Adsorption) Koc->Leaching Reduces Solubility Low Water Solubility Solubility->Leaching Reduces Degradation Rapid Degradation (Hydrolysis, Soil Metabolism) Degradation->Leaching Reduces pKa High pKa (Cationic Form) pKa->Koc Increases

Caption: Key factors influencing the environmental mobility of bifenazate.

Conclusion

The environmental fate of bifenazate is characterized by its relatively rapid degradation in soil and aquatic environments under most conditions. The primary metabolite, this compound, is also non-persistent. Key degradation pathways include hydrolysis, which is significantly faster at neutral and alkaline pH, and aerobic soil metabolism. While aqueous photolysis does occur, rapid degradation in soil makes soil surface photolysis a less significant dissipation route.

With high Koc values and low water solubility, both bifenazate and this compound exhibit low to no mobility in soil, indicating a low potential for leaching into groundwater. This comprehensive overview, including quantitative data and standardized methodologies, serves as a valuable resource for assessing the environmental risk profile of bifenazate and its principal metabolite. This information is crucial for the development of sustainable agricultural practices and for ensuring that the use of this acaricide does not pose an undue risk to the environment.

References

Unveiling the Bioaccumulation Potential of Bifenazate and its Metabolite Bifenazate-Diazene in Aquatic and Terrestrial Ecosystems

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Environmental Scientists

The widespread use of the acaricide bifenazate (B1666992) necessitates a thorough understanding of its environmental fate and the potential for its residues to accumulate in ecosystems. This technical guide provides a comprehensive overview of the bioaccumulation potential of bifenazate and its principal degradation product, bifenazate-diazene. The information presented herein is intended to support researchers, scientists, and drug development professionals in evaluating the environmental safety profile of this compound.

Bifenazate is characterized by its rapid degradation in the environment through processes such as hydrolysis and photolysis, which generally limits its potential for bioaccumulation.[1] However, the formation of more persistent degradation products warrants a closer examination of their bioaccumulative properties. This guide synthesizes available quantitative data, details relevant experimental methodologies, and provides visual representations of key environmental pathways.

Physicochemical Properties and Bioaccumulation Potential

The potential for a chemical to bioaccumulate is significantly influenced by its physicochemical properties, such as the octanol-water partition coefficient (LogKow), water solubility, and persistence in various environmental compartments. Bifenazate's rapid degradation in soil and aquatic environments suggests a low likelihood of significant bioaccumulation of the parent compound.[1] Its major metabolite, this compound (also known as D3598), also exhibits low to moderate persistence.[1]

Of particular note is the degradation product 4-methoxybiphenyl (B1664174) (D1989), which has demonstrated a higher potential for bioaccumulation due to its greater persistence and hydrophobicity.[1] The following tables summarize the key physicochemical properties and bioaccumulation data for bifenazate, this compound, and the notable degradate D1989.

Table 1: Physicochemical Properties of Bifenazate and its Degradation Products

CompoundChemical NameMolecular Weight ( g/mol )LogKowWater Solubility (mg/L)
BifenazateIsopropyl 2-(4-methoxy-[1,1'-biphenyl]-3-yl)hydrazinecarboxylate300.363.52.1
This compound (D3598)Isopropyl 2-(4-methoxy-[1,1'-biphenyl]-3-yl)diazenecarboxylate298.34Not availableNot available
4-methoxybiphenyl (D1989)4-methoxy-1,1'-biphenyl184.243.8Not available

Table 2: Bioaccumulation Data for Bifenazate and its Degradation Products

CompoundOrganismExposure RouteBioconcentration Factor (BCF)Study Reference
BifenazateFishAqueousLow potential (due to rapid degradation)[1]
This compound (D3598)FishAqueous17 - 28X[1]
4-methoxybiphenyl (D1989)FishAqueous1127 - 1393X (steady-state and kinetic)MRID 49544202[1]

Experimental Protocols

A comprehensive assessment of bioaccumulation potential relies on standardized experimental protocols. The following sections detail the methodologies typically employed for evaluating the bioconcentration of substances like bifenazate and its metabolites in aquatic organisms, as well as the analytical procedures for their quantification in environmental samples.

Bioconcentration Study in Fish (Based on OECD Guideline 305)

The bioconcentration factor (BCF) for the bifenazate degradate D1989 was determined in a study (MRID 49544202) that likely followed a methodology consistent with the OECD Test Guideline 305, "Fish Bioconcentration: Flow-Through Test." This guideline provides a framework for assessing the potential of a chemical to be absorbed by fish from the surrounding water.

Objective: To determine the bioconcentration factor (BCF) of a test substance in fish under flow-through conditions.

Test Organism: A suitable fish species, such as the Bluegill Sunfish (Lepomis macrochirus) or Rainbow Trout (Oncorhynchus mykiss), is selected based on its availability, sensitivity, and relevance to the ecosystem.

Methodology:

  • Acclimation: Fish are acclimated to laboratory conditions for a specified period to ensure they are healthy and accustomed to the test environment.

  • Exposure (Uptake Phase): Fish are exposed to a constant, sublethal concentration of the test substance (e.g., D1989) in a flow-through system. The concentration is maintained by continuously renewing the test water. Water samples are taken regularly to monitor the test substance concentration. Fish are sampled at predetermined intervals to measure the concentration of the substance in their tissues. This phase continues until a steady-state concentration in the fish is reached, or for a maximum of 28 days.

  • Depuration (Elimination Phase): After the uptake phase, the remaining fish are transferred to a clean, flowing water system free of the test substance. Fish are sampled at intervals to measure the rate at which the substance is eliminated from their tissues.

  • Analysis: The concentrations of the test substance in water and fish tissue samples are determined using a validated analytical method, such as High-Performance Liquid Chromatography with tandem mass spectrometry (HPLC-MS/MS).

  • BCF Calculation: The BCF is calculated as the ratio of the concentration of the test substance in the fish (at steady-state) to the concentration in the water. Both a steady-state BCF and a kinetic BCF (derived from uptake and depuration rate constants) are typically determined.

Analytical Methodology: QuEChERS with LC-MS/MS

The quantification of bifenazate and its metabolites in environmental and biological matrices is commonly performed using the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) sample preparation method followed by analysis with Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS).

Principle: This method allows for the efficient extraction and cleanup of pesticide residues from complex matrices.

Procedure:

  • Sample Homogenization: The sample (e.g., soil, water, or tissue) is homogenized to ensure uniformity.

  • Extraction: A subsample is extracted with an organic solvent (typically acetonitrile) in the presence of salts (e.g., magnesium sulfate, sodium chloride) to induce phase separation and enhance extraction efficiency.

  • Cleanup (Dispersive Solid-Phase Extraction - d-SPE): An aliquot of the extract is mixed with a combination of sorbents (e.g., primary secondary amine (PSA) to remove organic acids, and C18 to remove nonpolar interferences) to remove matrix components that could interfere with the analysis.

  • Analysis: The cleaned-up extract is analyzed by LC-MS/MS. The compounds are separated on a chromatographic column and then detected by a mass spectrometer, which provides high selectivity and sensitivity for quantification.

Critical Consideration for Bifenazate Analysis: Bifenazate can be oxidized to this compound during sample preparation and analysis. To ensure accurate quantification, a reducing agent such as ascorbic acid is often added to the sample extracts to convert any this compound back to the parent bifenazate, allowing for the determination of the total residue.

Visualizing Environmental Fate and Experimental Design

To better illustrate the environmental behavior of bifenazate and the methodologies used to assess its bioaccumulation, the following diagrams have been generated using the Graphviz DOT language.

Bifenazate Bifenazate Diazene This compound (D3598) Bifenazate->Diazene Oxidation Biphenylol_A1530 [1,1'-Biphenyl]-4-ol (A1530) Bifenazate->Biphenylol_A1530 Hydrolysis Biphenylol [1,1'-Biphenyl]-3,4-diol (D9472) Diazene->Biphenylol Methoxybiphenyl 4-methoxybiphenyl (D1989) Diazene->Methoxybiphenyl Further Degradation Hydroxymethoxybiphenyl 4-methoxy-[1,1'-biphenyl]-3-ol (D9963) Diazene->Hydroxymethoxybiphenyl Desmethyl_D3598 Desmethyl D3598 Diazene->Desmethyl_D3598

Bifenazate Degradation Pathway in Soil and Water.

cluster_0 Acclimation Phase cluster_1 Uptake Phase (e.g., 28 days) cluster_2 Depuration Phase cluster_3 Analysis & Calculation Acclimation Acclimate Test Organisms (e.g., Fish) to Laboratory Conditions Exposure Expose Fish to Constant Concentration of Test Substance in Flow-Through System Acclimation->Exposure Sample_Water_Uptake Sample Water Regularly Exposure->Sample_Water_Uptake Sample_Fish_Uptake Sample Fish Tissue at Intervals Exposure->Sample_Fish_Uptake Depuration Transfer Fish to Clean Water Exposure->Depuration Analysis Analyze Samples (LC-MS/MS) Sample_Water_Uptake->Analysis Sample_Fish_Uptake->Analysis Sample_Fish_Depuration Sample Fish Tissue at Intervals Depuration->Sample_Fish_Depuration Sample_Fish_Depuration->Analysis Calculation Calculate BCF (Steady-State & Kinetic) Analysis->Calculation

Generalized Workflow for a Fish Bioconcentration Study.

References

In Vitro Metabolism of Bifenazate-Diazene in Liver Microsomes: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bifenazate (B1666992), a widely used acaricide, undergoes rapid oxidation to its primary metabolite, bifenazate-diazene. Understanding the subsequent metabolic fate of this compound is crucial for a comprehensive assessment of its toxicological profile and potential for drug-drug interactions. This technical guide provides a detailed overview of the in vitro metabolism of this compound, with a specific focus on its biotransformation in liver microsomes. The document outlines experimental protocols for assessing metabolic stability, identifying metabolites, and characterizing the enzymatic pathways involved. While publicly available quantitative data on the metabolism of this compound is limited, this guide presents a framework for such investigations and includes hypothetical data to illustrate the expected outcomes.

Introduction

Bifenazate is a carbazate-based acaricide effective against various mite species.[1] Its primary route of metabolism involves the oxidation of the hydrazine (B178648) group to form this compound. This conversion is a critical step in the overall biotransformation of the parent compound. Liver microsomes, which are rich in drug-metabolizing enzymes, particularly cytochrome P450 (CYP) monooxygenases, are an essential in vitro tool for studying the metabolism of xenobiotics.[2][3] This guide details the methodologies for investigating the in vitro metabolism of this compound in liver microsomes, providing a foundation for researchers in drug metabolism and toxicology.

Chemical Structures

Bifenazate

  • IUPAC Name: propan-2-yl 2-(4-methoxy-[1,1'-biphenyl]-3-yl)hydrazine-1-carboxylate[4][5]

  • CAS Number: 149877-41-8[5]

  • Molecular Formula: C₁₇H₂₀N₂O₃[4][5]

  • Molecular Weight: 300.35 g/mol [4][5]

This compound

  • IUPAC Name: propan-2-yl (E)-(2-methoxy-5-phenylphenyl)diazenecarboxylate

  • CAS Number: 149878-40-0

  • Molecular Formula: C₁₇H₁₈N₂O₃

  • Molecular Weight: 298.34 g/mol

Metabolic Pathway of Bifenazate to this compound

The initial step in the metabolism of bifenazate is the oxidation of the hydrazine moiety to a diazene, forming this compound. This reaction is primarily catalyzed by cytochrome P450 enzymes in the liver.

Bifenazate Bifenazate CYP450 Cytochrome P450 Enzymes (Oxidation) Bifenazate->CYP450 Bifenazate_diazene This compound CYP450->Bifenazate_diazene

Bifenazate to this compound Conversion

Hypothetical Further Metabolism of this compound in Liver Microsomes

Bifenazate_diazene This compound Hydrolysis Esterases (Hydrolysis) Bifenazate_diazene->Hydrolysis Hydroxylation CYP450 Enzymes (Hydroxylation) Bifenazate_diazene->Hydroxylation Metabolite_A Metabolite A (Diazene Carboxylic Acid) Hydrolysis->Metabolite_A Metabolite_B Metabolite B (Hydroxylated this compound) Hydroxylation->Metabolite_B

Hypothetical Metabolic Pathway of this compound

Quantitative Data (Hypothetical)

The following tables present hypothetical quantitative data for the in vitro metabolism of this compound in human liver microsomes. This data is for illustrative purposes to guide researchers in their experimental design and data presentation.

Table 1: Hypothetical Kinetic Parameters for this compound Metabolism

ParameterValueUnits
Michaelis-Menten Constant (Km)15µM
Maximum Velocity (Vmax)250pmol/min/mg protein
Intrinsic Clearance (CLint)16.7µL/min/mg protein

Table 2: Hypothetical Metabolite Formation Rates

MetaboliteFormation RateUnits
Metabolite A (Diazene Carboxylic Acid)75pmol/min/mg protein
Metabolite B (Hydroxylated this compound)120pmol/min/mg protein

Table 3: Hypothetical Cytochrome P450 Reaction Phenotyping for this compound Hydroxylation

CYP IsoformRelative Contribution (%)
CYP3A465
CYP2C925
CYP2D610
Other CYPs< 5

Experimental Protocols

The following are detailed methodologies for key experiments to study the in vitro metabolism of this compound in liver microsomes.

Metabolic Stability Assay

This assay determines the rate at which this compound is metabolized by liver microsomes.

Workflow:

cluster_0 Incubation cluster_1 Sampling & Quenching cluster_2 Analysis A Prepare Incubation Mixture: - this compound - Liver Microsomes - Phosphate (B84403) Buffer B Pre-incubate at 37°C A->B C Initiate Reaction with NADPH B->C D Collect Aliquots at Time Points (e.g., 0, 5, 15, 30, 60 min) C->D E Quench Reaction with Cold Acetonitrile (B52724) D->E F Centrifuge to Pellet Protein E->F G Analyze Supernatant by LC-MS/MS F->G

Metabolic Stability Assay Workflow

Protocol:

  • Prepare Incubation Mixture: In a microcentrifuge tube, combine human liver microsomes (final concentration 0.5 mg/mL), this compound (final concentration 1 µM), and potassium phosphate buffer (100 mM, pH 7.4).

  • Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes in a shaking water bath.

  • Initiate Reaction: Start the metabolic reaction by adding a pre-warmed NADPH-regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

  • Sampling: At designated time points (e.g., 0, 5, 15, 30, and 60 minutes), withdraw an aliquot of the incubation mixture.

  • Quench Reaction: Immediately stop the reaction by adding the aliquot to a tube containing three volumes of ice-cold acetonitrile with an internal standard.

  • Protein Precipitation: Vortex the samples and centrifuge at 10,000 x g for 10 minutes at 4°C to pellet the precipitated protein.

  • Analysis: Transfer the supernatant to an autosampler vial for analysis by LC-MS/MS to determine the remaining concentration of this compound.

  • Data Analysis: Plot the natural logarithm of the percentage of remaining this compound versus time. The slope of the linear portion of the curve represents the elimination rate constant (k). The in vitro half-life (t₁/₂) can be calculated as 0.693/k, and the intrinsic clearance (CLᵢₙₜ) can be calculated as (0.693 / t₁/₂) / (microsomal protein concentration).

Metabolite Identification

This experiment aims to identify the metabolites formed from the incubation of this compound with liver microsomes.

Protocol:

  • Follow the incubation procedure as described in the metabolic stability assay, but with a higher concentration of this compound (e.g., 10 µM) and a longer incubation time (e.g., 60 minutes) to generate sufficient quantities of metabolites.

  • After quenching the reaction and centrifuging, analyze the supernatant using a high-resolution LC-MS/MS system.

  • Utilize data-dependent scanning modes (e.g., full scan followed by product ion scans of the most abundant ions) to acquire fragmentation data for potential metabolites.

  • Identify metabolites by comparing the mass-to-charge ratios (m/z) of potential metabolites with theoretical values of predicted biotransformation products (e.g., hydrolysis, hydroxylation) and by interpreting the fragmentation patterns.

Cytochrome P450 Reaction Phenotyping

This experiment identifies the specific CYP isoforms responsible for the metabolism of this compound.

Protocol:

  • Incubation with Recombinant CYPs: Incubate this compound with a panel of individual, recombinant human CYP enzymes (e.g., CYP1A2, 2C9, 2C19, 2D6, 3A4) in the presence of an NADPH-regenerating system.

  • Analysis: After a set incubation time, quench the reactions and analyze the samples by LC-MS/MS to measure the formation of a specific metabolite (e.g., hydroxylated this compound).

  • Chemical Inhibition Assay: Incubate this compound with pooled human liver microsomes in the presence and absence of selective chemical inhibitors for each major CYP isoform.

  • Analysis: Measure the formation of the target metabolite and calculate the percentage of inhibition caused by each specific inhibitor.

  • Data Interpretation: The results from both the recombinant CYP and chemical inhibition assays will indicate which CYP isoforms are primarily responsible for the metabolism of this compound.

Analytical Method: LC-MS/MS

A sensitive and specific Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method is required for the quantification of this compound and its metabolites.

Table 4: Example LC-MS/MS Parameters

ParameterSetting
Liquid Chromatography
ColumnC18 reverse-phase (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase AWater with 0.1% formic acid
Mobile Phase BAcetonitrile with 0.1% formic acid
Gradient5-95% B over 5 minutes
Flow Rate0.4 mL/min
Injection Volume5 µL
Mass Spectrometry
Ionization ModeElectrospray Ionization (ESI), Positive
MRM Transition (this compound)Hypothetical: 299.1 -> 197.1
MRM Transition (Metabolite B)Hypothetical: 315.1 -> 213.1
Collision EnergyOptimized for each transition

Conclusion

The in vitro metabolism of this compound in liver microsomes is a critical area of study for a complete understanding of the biotransformation and potential toxicity of bifenazate. This technical guide provides a comprehensive framework for researchers to investigate the metabolic stability, identify metabolites, and characterize the enzymatic pathways involved. While specific quantitative data for this compound metabolism is currently lacking in publicly available literature, the protocols and hypothetical data presented herein offer a robust starting point for future research in this area. Such studies are essential for accurate risk assessment and regulatory submissions.

References

Genotoxicity Assessment of Bifenazate-Diazene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the methodologies required for the genotoxicity assessment of bifenazate-diazene, the primary oxidative metabolite of the acaricide bifenazate (B1666992). While bifenazate has been evaluated and is generally considered non-genotoxic, a significant data gap exists regarding the genotoxic potential of this compound.[1] This document outlines the standard experimental protocols for a battery of in vitro genotoxicity assays, including the bacterial reverse mutation assay (Ames test), the in vitro micronucleus test, and the in vitro chromosomal aberration assay, as recommended by international regulatory guidelines such as those from the Organisation for Economic Co-operation and Development (OECD). Furthermore, this guide discusses the role of in silico predictive models, such as Quantitative Structure-Activity Relationship (QSAR), as a supplementary tool for assessing the genotoxicity of pesticide metabolites. The objective is to provide researchers, scientists, and drug development professionals with a detailed framework for evaluating the genotoxic risk of this compound and to underscore the necessity of empirical testing to fill the current toxicological knowledge gap.

Introduction

Bifenazate is a widely used acaricide for the control of mite pests on various agricultural and ornamental plants.[2] Following application, bifenazate undergoes metabolic transformation, with a key pathway being the oxidation to this compound.[3][4] While the parent compound, bifenazate, has undergone a battery of genotoxicity studies and is considered unlikely to be genotoxic, the genotoxicity of its main metabolite, this compound, has not been conclusively determined.[1] Regulatory bodies have highlighted the need for further toxicological data, including genotoxicity data, for this compound to complete its risk assessment.[1]

This guide provides an in-depth look at the standard assays required to assess the genotoxic potential of this compound, focusing on the detection of gene mutations, chromosomal damage, and aneuploidy. The methodologies described are based on internationally accepted guidelines to ensure the generation of robust and reliable data for regulatory submission and risk assessment.

Metabolism of Bifenazate to this compound

Bifenazate is readily converted to this compound through a mild oxidation process.[3][4] This conversion is a critical first step in the metabolism of bifenazate in various biological systems. The chemical structures of bifenazate and this compound are presented below.

Bifenazate Bifenazate Bifenazate_diazene This compound Bifenazate->Bifenazate_diazene Oxidation

Metabolic conversion of Bifenazate to this compound.

Recommended Genotoxicity Testing Strategy

A standard battery of in vitro tests is recommended to assess the genotoxic potential of this compound. This battery is designed to detect the three main endpoints of genetic damage: gene mutation, clastogenicity (chromosome breakage), and aneuploidy (chromosome loss or gain). The core in vitro assays include:

  • Bacterial Reverse Mutation Assay (Ames Test): To detect point mutations.

  • In Vitro Micronucleus Test: To detect both clastogenic and aneugenic events.

  • In Vitro Chromosomal Aberration Assay: To detect structural and numerical chromosomal abnormalities.

These tests should be conducted in the presence and absence of an exogenous metabolic activation system (e.g., rat liver S9 fraction) to account for the potential of this compound to be further metabolized to reactive intermediates.

Experimental Protocols

The following sections detail the standard methodologies for the key in vitro genotoxicity assays.

Bacterial Reverse Mutation Assay (Ames Test)

The Ames test is a widely used method for evaluating the mutagenic potential of a chemical by measuring its ability to induce reverse mutations in histidine-requiring strains of Salmonella typhimurium.[5][6]

3.1.1. Principle

Histidine auxotrophic strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) are exposed to the test substance (this compound) with and without a metabolic activation system (S9). If the substance is mutagenic, it will cause a reversion of the mutation in the histidine operon, allowing the bacteria to synthesize their own histidine and grow on a histidine-deficient medium. The number of revertant colonies is then counted.

3.1.2. Experimental Workflow

cluster_prep Preparation cluster_exposure Exposure cluster_incubation Incubation cluster_analysis Analysis Test_Strains Prepare Salmonella typhimurium strains (e.g., TA98, TA100) Mix Mix bacteria, test substance, and S9 mix (or buffer) Test_Strains->Mix Test_Substance Prepare concentrations of this compound Test_Substance->Mix S9_Mix Prepare S9 metabolic activation mix (optional) S9_Mix->Mix Top_Agar Add mixture to molten top agar (B569324) Mix->Top_Agar Plate Pour onto minimal glucose agar plates Top_Agar->Plate Incubate Incubate plates at 37°C for 48-72 hours Plate->Incubate Count Count revertant colonies Incubate->Count Compare Compare with negative and positive controls Count->Compare

Workflow for the Ames Test.

3.1.3. Data Presentation

The results of the Ames test for this compound should be presented in a tabular format, as shown in the representative table below. A positive result is typically defined as a dose-dependent increase in the number of revertant colonies that is at least double the background (negative control) count.

Table 1: Representative Data Table for Ames Test of this compound

Concentration (µ g/plate )StrainMetabolic Activation (S9)Mean Revertant Colonies ± SDFold Increase over ControlMutagenicity
0 (Vehicle Control)TA100-120 ± 151.0Negative
1TA100-135 ± 121.1Negative
10TA100-140 ± 181.2Negative
100TA100-250 ± 252.1Positive
500TA100-480 ± 304.0Positive
Positive ControlTA100-850 ± 507.1Positive
0 (Vehicle Control)TA100+130 ± 101.0Negative
1TA100+145 ± 141.1Negative
10TA100+160 ± 201.2Negative
100TA100+300 ± 352.3Positive
500TA100+620 ± 404.8Positive
Positive ControlTA100+950 ± 607.3Positive
In Vitro Micronucleus Test

The in vitro micronucleus test is a cytogenetic assay that detects both clastogenic and aneugenic events by identifying micronuclei in the cytoplasm of interphase cells.[7][8] Micronuclei are small, extranuclear bodies that contain chromosomal fragments or whole chromosomes that were not incorporated into the daughter nuclei during mitosis.

3.2.1. Principle

Cultured mammalian cells (e.g., human peripheral blood lymphocytes, CHO, CHL, or TK6 cells) are exposed to this compound. The cells are then treated with a cytokinesis-blocking agent (cytochalasin B) to prevent cell division after nuclear division, resulting in binucleated cells.[9] The frequency of micronuclei in these binucleated cells is then scored.

3.2.2. Experimental Workflow

cluster_prep Cell Culture and Exposure cluster_cyto_block Cytokinesis Block cluster_harvest Harvesting and Staining cluster_analysis Microscopic Analysis Culture Culture mammalian cells Treat Treat cells with this compound ± S9 Culture->Treat Add_CytoB Add Cytochalasin B to block cytokinesis Treat->Add_CytoB Incubate_CytoB Incubate to allow nuclear division Add_CytoB->Incubate_CytoB Harvest Harvest cells Incubate_CytoB->Harvest Stain Stain with a DNA-specific dye (e.g., Giemsa, DAPI) Harvest->Stain Score Score micronuclei in binucleated cells Stain->Score Assess_Cytotoxicity Assess cytotoxicity (e.g., CBPI) Score->Assess_Cytotoxicity

Workflow for the In Vitro Micronucleus Test.

3.2.3. Data Presentation

The data from the in vitro micronucleus test should be tabulated to show the frequency of micronucleated binucleated cells at different concentrations of this compound. Cytotoxicity is often assessed using the Cytochalasin B Proliferation Index (CBPI).

Table 2: Representative Data Table for In Vitro Micronucleus Test of this compound

Concentration (µM)Metabolic Activation (S9)No. of Binucleated Cells ScoredNo. of Micronucleated Binucleated Cells% Micronucleated Binucleated CellsCytotoxicity (% of Control)Genotoxicity
0 (Vehicle Control)-1000151.5100Negative
10-1000181.898Negative
50-1000222.295Equivocal
100-1000454.580Positive
Positive Control-100012012.070Positive
0 (Vehicle Control)+1000161.6100Negative
10+1000202.097Negative
50+1000252.592Equivocal
100+1000555.575Positive
Positive Control+100015015.065Positive
In Vitro Chromosomal Aberration Assay

The in vitro chromosomal aberration assay is used to identify agents that cause structural changes in chromosomes of cultured mammalian cells.[10][11]

3.3.1. Principle

Cultured mammalian cells are exposed to this compound during a sensitive phase of their cell cycle. The cells are then treated with a metaphase-arresting agent (e.g., colcemid), harvested, and chromosomes are prepared for microscopic examination. Aberrations such as chromatid and chromosome gaps, breaks, and exchanges are scored.

3.3.2. Experimental Workflow

cluster_prep Cell Culture and Exposure cluster_metaphase_arrest Metaphase Arrest cluster_harvest Harvesting and Slide Preparation cluster_analysis Microscopic Analysis Culture Culture mammalian cells (e.g., CHO, human lymphocytes) Treat Treat cells with this compound ± S9 Culture->Treat Add_Colcemid Add a metaphase-arresting agent (e.g., colcemid) Treat->Add_Colcemid Incubate_Arrest Incubate to accumulate cells in metaphase Add_Colcemid->Incubate_Arrest Harvest Harvest cells Incubate_Arrest->Harvest Hypotonic_Treatment Hypotonic treatment to swell cells Harvest->Hypotonic_Treatment Fixation Fix cells Hypotonic_Treatment->Fixation Slide_Prep Prepare chromosome spreads on slides Fixation->Slide_Prep Staining Stain with Giemsa Slide_Prep->Staining Score_Aberrations Score structural and numerical chromosomal aberrations Staining->Score_Aberrations Assess_Cytotoxicity Assess mitotic index Score_Aberrations->Assess_Cytotoxicity

Workflow for the In Vitro Chromosomal Aberration Assay.

3.3.3. Data Presentation

Results are presented in a table showing the number and types of chromosomal aberrations observed at each concentration of this compound. A significant, dose-related increase in the percentage of cells with aberrations indicates a positive result.

Table 3: Representative Data Table for In Vitro Chromosomal Aberration Assay of this compound

Concentration (µM)Metabolic Activation (S9)No. of Metaphases Scored% Cells with Structural Aberrations (excl. gaps)% Cells with Numerical AberrationsMitotic Index (% of Control)Clastogenicity
0 (Vehicle Control)-2001.50.5100Negative
10-2002.00.596Negative
50-2003.51.090Equivocal
100-2008.01.575Positive
Positive Control-20025.02.060Positive
0 (Vehicle Control)+2001.80.6100Negative
10+2002.20.795Negative
50+2004.01.288Equivocal
100+20010.51.870Positive
Positive Control+20030.02.555Positive

In Silico Assessment: QSAR

Given the absence of empirical genotoxicity data for this compound, in silico methods such as Quantitative Structure-Activity Relationship (QSAR) models can provide initial predictive information.[12] QSAR models use the chemical structure of a compound to predict its biological activity, including mutagenicity.

4.1. Principle

QSAR models for genotoxicity are typically based on large databases of chemicals with known genotoxicity data.[6][10] The models identify structural alerts and physicochemical properties associated with mutagenicity. The structure of this compound can be analyzed by multiple QSAR models to predict its potential for inducing gene mutations and chromosomal aberrations.

4.2. Application

The genotoxic potential of this compound should be predicted using at least two different QSAR models for each genotoxicity endpoint (e.g., bacterial mutagenicity and clastogenicity in mammalian cells). The results should be interpreted within the applicability domain of each model. A weight-of-evidence approach, considering the predictions from multiple models, is recommended. It is important to note that QSAR predictions are not a substitute for empirical testing but can be valuable for prioritization and for supporting a weight-of-evidence assessment.

Conclusion and Future Directions

The genotoxicity of this compound, a major metabolite of the acaricide bifenazate, remains an important data gap in its toxicological profile. This technical guide provides the necessary framework for a comprehensive in vitro genotoxicity assessment, detailing the standard experimental protocols for the Ames test, the in vitro micronucleus test, and the in vitro chromosomal aberration assay. Adherence to these standardized methodologies is crucial for generating high-quality data suitable for regulatory evaluation.

References

Methodological & Application

Application Notes and Protocols for QuEChERS Extraction of Bifenazate and its Metabolite from Produce

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the extraction of bifenazate (B1666992) and its primary metabolite, bifenazate-diazene, from various produce matrices using the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method. The protocols are designed for subsequent analysis by Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).

Introduction

Bifenazate is a widely used acaricide for controlling mites on a variety of agricultural products. Its primary metabolite, this compound, is also of toxicological significance. Regulatory bodies often require the determination of the total residue, defined as the sum of bifenazate and this compound, expressed as bifenazate.[1] The chemical interconversion of these two compounds presents an analytical challenge.[2][3] The QuEChERS method offers a simple, rapid, and effective approach for the extraction of these residues from complex food matrices.[4][5][6]

This document outlines two primary QuEChERS-based protocols:

  • Standard CEN QuEChERS Method with Ascorbic Acid Conversion: This widely adopted method involves the extraction of both analytes followed by the chemical conversion of this compound to bifenazate using ascorbic acid for the determination of the total bifenazate residue.[7][8]

  • Modified QuEChERS Method with Ferric Chloride: A novel approach for the simultaneous and separate detection of bifenazate and this compound, which utilizes ferric chloride to prevent the reduction of this compound in the sample matrix.[2][3]

Experimental Protocols

Protocol 1: Standard CEN QuEChERS Method (EN 15662) with Ascorbic Acid Conversion

This protocol is suitable for the determination of the total bifenazate residue.

1. Sample Preparation and Extraction:

  • Weigh 10 g of a homogenized, frozen fruit or vegetable sample into a 50 mL centrifuge tube. For cereals, use 5 g and adjust the water content to 10 mL.[7]

  • Add 10 mL of acetonitrile (B52724).

  • If an internal standard is used, add it at this stage (e.g., 100 µL of an appropriate solution of Chlorpyrifos D10).[7]

  • Shake vigorously for 15 minutes using a mechanical shaker.[7]

  • Add the QuEChERS salt mixture: 4 g MgSO₄, 1 g NaCl, 1 g trisodium (B8492382) citrate (B86180) dihydrate, and 0.5 g disodium (B8443419) hydrogen citrate sesquihydrate.[7]

  • Immediately shake for 1 minute and then centrifuge.[7]

2. Dispersive Solid-Phase Extraction (d-SPE) Cleanup (Optional):

  • For many fruit and vegetable matrices, a cleanup step may not be necessary.[7]

  • If cleanup is required, transfer an aliquot of the acetonitrile supernatant to a d-SPE tube containing a suitable sorbent, such as PSA (primary secondary amine), to remove interfering matrix components like fatty acids.[9]

3. Conversion of this compound to Bifenazate:

  • Transfer 1 mL of the raw or cleaned-up extract into an autosampler vial.[7]

  • Add 25 µL of a 30% (w/w) aqueous ascorbic acid solution.[7]

  • Allow the vial to stand for at least 15 hours (e.g., overnight) to ensure complete conversion before LC-MS/MS analysis.[7]

4. LC-MS/MS Analysis:

  • Analyze the extract by LC-MS/MS in positive electrospray ionization (ESI+) mode.[7]

  • Prepare matrix-matched calibration standards using a blank commodity extract. These standards should also be treated with ascorbic acid to stabilize the bifenazate.[7]

Protocol 2: Modified QuEChERS Method with Ferric Chloride for Simultaneous Analysis

This protocol is designed for the separate quantification of bifenazate and this compound, particularly in citrus fruits.

1. Sample Preparation and Extraction:

  • Follow the initial sample homogenization and weighing steps as described in Protocol 1.

  • This modified method introduces ferric chloride during the extraction process to create a balanced "neutral" condition that prevents the reduction of this compound by endogenous reducing substances in the matrix.[2][3]

2. Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

  • A d-SPE cleanup step is typically employed in this modified method to ensure a clean extract for LC-MS/MS analysis.

3. LC-MS/MS Analysis:

  • Analyze the final extract by LC-MS/MS for the simultaneous determination of both bifenazate and this compound.

Data Presentation

Table 1: LC-MS/MS Parameters for Bifenazate and this compound Analysis

CompoundPrecursor Ion (m/z)Product Ion (m/z)
Bifenazate301.2152.1
301.2170.2
301.2198.1
This compound299.2213.1
299.2197.0
299.2184.0

Data sourced from the EU Reference Laboratory Analytical Method Report.[7]

Table 2: Recovery Data for Bifenazate in Various Produce

CommodityFortification Level (mg/kg)Recovery (%)RSD (%)
Lychee0.01 - 170 - 1176 - 19
Papaya0.01 - 170 - 1176 - 19
Succulent Bean Seeds0.01 - 170 - 1176 - 19
Beans in Pods0.01 - 170 - 1176 - 19
Succulent Peas0.01 - 170 - 1176 - 19
Peas in Pods0.01 - 170 - 1176 - 19
StrawberryNot specified89.1Not specified

Recovery data for various produce sourced from a 2006 JMPR evaluation and a study on strawberries.[1][3]

Visualizations

QuEChERS_Workflow_Ascorbic_Acid Sample 1. Sample Preparation (10g homogenized produce) Extraction 2. Extraction (10mL Acetonitrile, Shake 15 min) Sample->Extraction SaltingOut 3. Salting Out (MgSO4, NaCl, Citrate salts, Shake 1 min) Extraction->SaltingOut Centrifugation1 4. Centrifugation SaltingOut->Centrifugation1 Supernatant Acetonitrile Extract Centrifugation1->Supernatant dSPE 5. d-SPE Cleanup (Optional) (PSA Sorbent) Supernatant->dSPE Conversion 6. Conversion (Add 25µL 30% Ascorbic Acid, >15h) Supernatant->Conversion Raw Extract dSPE->Conversion Analysis 7. LC-MS/MS Analysis (Total Bifenazate) Conversion->Analysis

Caption: Standard QuEChERS workflow with ascorbic acid conversion.

QuEChERS_Workflow_Ferric_Chloride Sample 1. Sample Preparation (Homogenized Produce) Extraction 2. Modified Extraction (Acetonitrile + Ferric Chloride) Sample->Extraction SaltingOut 3. Salting Out (QuEChERS Salts) Extraction->SaltingOut Centrifugation1 4. Centrifugation SaltingOut->Centrifugation1 Supernatant Acetonitrile Extract Centrifugation1->Supernatant dSPE 5. d-SPE Cleanup Supernatant->dSPE Analysis 6. LC-MS/MS Analysis (Separate Bifenazate & this compound) dSPE->Analysis

Caption: Modified QuEChERS workflow with ferric chloride.

Analyte_Conversion_Pathway Bifenazate_diazene This compound Bifenazate Bifenazate Bifenazate_diazene->Bifenazate Reduction Ascorbic_Acid Ascorbic Acid (Reducing Agent)

Caption: Conversion of this compound to Bifenazate.

References

Application Notes and Protocols for Bifenazate and Bifenazate-Diazene Sample Preparation in Complex Matrices

Author: BenchChem Technical Support Team. Date: December 2025

This document provides detailed methodologies for the extraction and quantification of bifenazate (B1666992) and its primary metabolite, bifenazate-diazene, from complex matrices such as agricultural products. Given the ready interconversion between bifenazate and this compound through oxidation and reduction, analytical methods must account for both analytes.[1][2]

Two primary strategies are presented:

  • Total Bifenazate Residue Analysis: This common approach involves a reduction step to convert all this compound present in the sample extract to bifenazate. The final result is reported as the sum of both compounds, expressed as bifenazate.[3][4] This is the method adopted by regulatory bodies like the European Union Reference Laboratories (EURL).[1][3]

  • Separate Determination of Bifenazate and this compound: A modified method is described that prevents the interconversion during sample preparation, allowing for the individual quantification of both the parent compound and its metabolite.[5][6]

Application Note 1: QuEChERS Method for Total Bifenazate Residue Analysis

1. Principle

This protocol utilizes the widely adopted QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method for the initial extraction of bifenazate and this compound from the sample matrix.[1][3] The citrate-buffered EN 15662 version of the QuEChERS method is typically applied.[3][4] Following extraction and a cleanup step using dispersive solid-phase extraction (d-SPE), the extract is treated with a reducing agent, ascorbic acid, to quantitatively convert this compound to bifenazate.[1][7] This allows for the analysis of the total bifenazate residue by Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).[3]

2. Experimental Protocol

2.1. Sample Homogenization

  • Wash agricultural samples (e.g., fruits, vegetables) under running water.[1]

  • Homogenize the entire sample, potentially using dry ice to prevent degradation, and store at ≤ -20°C until analysis.[1]

2.2. QuEChERS Extraction (EN 15662)

  • Weigh 10 g of the homogenized sample (for fruits and vegetables) or 5 g (for cereals like brown rice) into a 50 mL centrifuge tube.[1][3] For samples with low water content like cereals, add cold water to adjust the total water volume to 10 mL and let stand for 30 minutes.[1][3]

  • Add 10 mL of acetonitrile (B52724).[3] If an internal standard is used, it should be added at this stage.

  • Shake vigorously for 5-15 minutes using a mechanical shaker.[1][3]

  • Add the QuEChERS salt mixture: 4 g MgSO₄, 1 g NaCl, 1 g trisodium (B8492382) citrate (B86180) dihydrate, and 0.5 g disodium (B8443419) hydrogen citrate sesquihydrate.[3]

  • Immediately shake for 1 minute to prevent the formation of salt agglomerates.

  • Centrifuge for 5 minutes at ≥ 4500 rpm.[1]

2.3. Dispersive SPE (d-SPE) Cleanup

  • Transfer 1 mL of the upper acetonitrile supernatant to a 2 mL microcentrifuge tube containing the d-SPE sorbent mixture.

  • Sorbent Selection: The choice of sorbent depends on the matrix.

    • For most fruits and vegetables: 150 mg MgSO₄ and 25 mg Primary Secondary Amine (PSA) is a common choice.[3]

    • For complex matrices (e.g., pepper, mandarin, brown rice): Z-Sep+ (150 mg MgSO₄ + 75 mg Z-Sep+) has been shown to provide the lowest matrix effect and highest recovery.[1][7] Other combinations like PSA + C18 can also be effective.[1]

  • Vortex the tube for 1 minute.

  • Centrifuge for 3 minutes at ≥ 12,000 rpm.[1]

2.4. Reduction and Final Preparation

  • Transfer an aliquot of the cleaned extract into an autosampler vial.

  • Add 25 µL of a 30% (w/w) aqueous ascorbic acid solution.[1][3]

  • Incubation: To ensure complete conversion of this compound to bifenazate, incubate the mixture. Optimal conditions have been determined to be 50°C for 1 hour .[1][7] Alternatively, leaving the vial to stand for >15 hours (e.g., overnight) at room temperature is also effective.[3]

  • Filter the final extract through a 0.22 µm filter (e.g., PTFE) into another vial for LC-MS/MS analysis.[1]

3. Workflow Diagram

QuEChERS_Total_Bifenazate cluster_extraction Extraction cluster_cleanup d-SPE Cleanup cluster_analysis Reduction & Analysis Sample 1. Weigh 10g Homogenized Sample Add_ACN 2. Add 10 mL Acetonitrile Sample->Add_ACN Shake1 3. Shake (15 min) Add_ACN->Shake1 Add_Salts 4. Add QuEChERS Salts Shake1->Add_Salts Shake2 5. Shake (1 min) Add_Salts->Shake2 Centrifuge1 6. Centrifuge (5 min) Shake2->Centrifuge1 Supernatant 7. Take 1 mL Supernatant Centrifuge1->Supernatant Add_dSPE 8. Add d-SPE Sorbent (e.g., MgSO₄ + Z-Sep+) Supernatant->Add_dSPE Vortex 9. Vortex (1 min) Add_dSPE->Vortex Centrifuge2 10. Centrifuge (3 min) Vortex->Centrifuge2 Clean_Extract 11. Transfer Clean Extract Centrifuge2->Clean_Extract Add_AA 12. Add Ascorbic Acid Clean_Extract->Add_AA Incubate 13. Incubate (50°C, 1h) Add_AA->Incubate Filter 14. Filter (0.22 µm) Incubate->Filter LCMS 15. LC-MS/MS Analysis Filter->LCMS

Caption: Workflow for Total Bifenazate Analysis using QuEChERS.

4. Quantitative Data

MatrixFortification Level (mg/kg)Recovery (%)RSD (%) / CV (%)LOQ (mg/kg)d-SPE SorbentReference
Pepper0.01, 0.02, 0.193.3 - 100.81.0 - 5.50.01Z-Sep+[1]
Mandarin0.01, 0.02, 0.192.4 - 100.21.8 - 6.10.01Z-Sep+[1]
Brown Rice0.01, 0.02, 0.180.6 - 92.91.9 - 4.20.01Z-Sep+[1]
Cucumber0.1912PSA[3]
Orange Juice0.1992PSA[3]
Wheat Flour0.191 (calibrated with diazene)2PSA[3]
Apple0.01, 0.1, 0.588.4 - 104.61.3 - 10.50.01Not Specified[8]

Application Note 2: Modified QuEChERS for Separate Determination of Bifenazate and this compound

1. Principle

Detecting bifenazate and its metabolite this compound separately is challenging due to their interconversion.[5][6] Endogenous reducing substances within certain matrices, such as citrus fruits, can convert this compound back to the parent bifenazate during extraction. This modified QuEChERS method introduces an oxidant, ferric chloride (FeCl₃), during the extraction step.[5][6] The ferric chloride is believed to react with the reducing substances in the matrix, thereby creating a more neutral environment that prevents the reduction of this compound and stabilizes both compounds for simultaneous and separate quantification.[5][6]

2. Experimental Protocol

Note: This protocol is based on a novel method developed for citrus fruits. Optimization may be required for other matrices.

2.1. Sample Homogenization

  • Prepare samples as described in section 2.1 of the previous protocol.

2.2. Modified QuEChERS Extraction

  • Weigh 10 g of homogenized citrus sample into a 50 mL centrifuge tube.

  • Add 10 mL of acetonitrile.

  • Crucial Step: Add an optimized amount of ferric chloride solution to the tube. The specific concentration and volume must be determined during method development but serves to neutralize endogenous reducing agents.

  • Shake vigorously for 5-15 minutes.

  • Add the QuEChERS salt mixture (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, and 0.5 g disodium hydrogen citrate sesquihydrate).

  • Immediately shake for 1 minute.

  • Centrifuge for 5 minutes at an appropriate speed (e.g., ≥ 4500 rpm).

2.3. Dispersive SPE (d-SPE) Cleanup

  • Follow the d-SPE cleanup procedure as outlined in section 2.3 of the previous protocol, selecting a sorbent suitable for the matrix (e.g., PSA, C18, or Z-Sep+).

2.4. Final Preparation

  • Transfer the cleaned extract into an autosampler vial.

  • No reduction step is performed.

  • Filter the extract through a 0.22 µm filter into a new vial for LC-MS/MS analysis, where bifenazate and this compound are quantified as separate analytes.

3. Workflow Diagram

QuEChERS_Separate_Bifenazate cluster_extraction Modified Extraction cluster_cleanup d-SPE Cleanup cluster_analysis Analysis Sample 1. Weigh 10g Homogenized Sample Add_ACN 2. Add 10 mL Acetonitrile Sample->Add_ACN Add_FeCl3 3. Add Ferric Chloride (Stabilizing Agent) Add_ACN->Add_FeCl3 Shake1 4. Shake (15 min) Add_FeCl3->Shake1 Add_Salts 5. Add QuEChERS Salts Shake1->Add_Salts Shake2 6. Shake (1 min) Add_Salts->Shake2 Centrifuge1 7. Centrifuge (5 min) Shake2->Centrifuge1 Supernatant 8. Take 1 mL Supernatant Centrifuge1->Supernatant Add_dSPE 9. Add d-SPE Sorbent Supernatant->Add_dSPE Vortex 10. Vortex (1 min) Add_dSPE->Vortex Centrifuge2 11. Centrifuge (3 min) Vortex->Centrifuge2 Clean_Extract 12. Transfer Clean Extract Centrifuge2->Clean_Extract Filter 13. Filter (0.22 µm) Clean_Extract->Filter LCMS 14. LC-MS/MS Analysis (Separate Quantification) Filter->LCMS

Caption: Workflow for Separate Bifenazate Analysis using a Modified QuEChERS Method.

4. Quantitative Data

The method has been validated for the concurrent detection of bifenazate and this compound in citrus fruits.[5][6] Researchers and scientists should perform in-house validation to establish performance characteristics such as recovery, precision, and limits of quantification for their specific matrices and analytical instrumentation.

References

Application Note: Quantification of Bifenazate and its Metabolite Bifenazate-diazene in Agricultural Products using LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bifenazate (B1666992) is a widely used acaricide for mite control in various agricultural products. It readily oxidizes to its primary metabolite, bifenazate-diazene. For regulatory and food safety purposes, the total residue of bifenazate is often defined as the sum of bifenazate and this compound, expressed as bifenazate.[1] This application note details a robust and sensitive method for the quantification of total bifenazate in diverse agricultural matrices. The protocol employs a reduction step using ascorbic acid to convert this compound back to the parent compound, followed by a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction and cleanup procedure.[2][3][4][5] Analysis is performed by Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), a technique that offers high selectivity and sensitivity for detecting pesticide residues at low levels.[6][7][8]

Introduction

The analysis of bifenazate residues in agricultural commodities presents a unique challenge due to its rapid oxidation to this compound. To ensure accurate quantification of the total toxicologically relevant residue, a method that accounts for both compounds is essential. The European Union Reference Laboratories have adopted the QuEChERS method in combination with ascorbic acid as a reductant for the analysis of bifenazate.[3] This approach simplifies the analytical procedure by measuring a single analyte. This document provides a comprehensive protocol, including sample preparation, cleanup, and LC-MS/MS parameters, as well as performance data in various matrices.

Experimental Protocols

Sample Preparation and Extraction (QuEChERS EN Method)

The QuEChERS method is a streamlined approach for the extraction of pesticide residues from food matrices.[2][5]

  • For high water content samples (e.g., pepper, mandarin, apples):

    • Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.[2]

    • Add 10 mL of acetonitrile (B52724).[2]

    • Add the contents of a QuEChERS EN 15662 salt packet (containing magnesium sulfate, sodium chloride, sodium citrate (B86180) tribasic dihydrate, and sodium citrate dibasic sesquihydrate).

    • Shake vigorously for 5 minutes at 1500 rpm.[2]

    • Centrifuge for 5 minutes at 4500 rpm.[2]

  • For low water content samples (e.g., brown rice):

    • Weigh 5 g of the homogenized sample into a 50 mL centrifuge tube.[2]

    • Add 10 mL of cold water and let it sit for 30 minutes.[2]

    • Add 25 mL of acetonitrile.[2]

    • Add the appropriate QuEChERS salts.

    • Shake vigorously for 5 minutes at 1500 rpm.[2]

    • Centrifuge for 5 minutes at 4500 rpm.[2]

Dispersive Solid-Phase Extraction (d-SPE) Cleanup

Cleanup of the extract is crucial to remove matrix co-extractives that can interfere with the LC-MS/MS analysis.

  • Transfer 1 mL of the acetonitrile supernatant to a 2 mL microcentrifuge tube containing the d-SPE sorbent.[2]

  • Several sorbent combinations can be used depending on the matrix. Z-Sep+ has shown superior performance in reducing matrix effects and improving recovery for bifenazate in complex matrices.[2][3][4] Other options include Primary Secondary Amine (PSA) with C18.[2]

    • Recommended: 150 mg MgSO₄ + 75 mg Z-Sep+.[2]

    • Alternative: 150 mg MgSO₄ + 25 mg PSA + 25 mg C18.[2]

  • Vortex for 1 minute.[2]

  • Centrifuge for 3 minutes at 12,000 rpm.[2]

Reduction of this compound

To quantify the total bifenazate residue, this compound is converted to bifenazate.

  • Filter the cleaned-up extract through a 0.22 µm filter.[2]

  • Dilute the extract with acetonitrile as needed (e.g., tenfold for pepper and mandarin, twofold for brown rice).[2]

  • Add 25 µL of a 30% (w/w) aqueous ascorbic acid solution.[2][5]

  • Incubate at 50 °C for 1 hour to ensure complete conversion of this compound to bifenazate.[2][3][4]

LC-MS/MS Analysis

The final determination is performed by LC-MS/MS.

  • LC System: Agilent 1290 Infinity II or equivalent.[6]

  • MS System: Agilent 6490 Triple Quadrupole LC/MS or equivalent.[6]

  • Column: A C18 column (e.g., 25 cm x 4.6 mm i.d.) is suitable.[9]

  • Mobile Phase: A gradient of acetonitrile and water is commonly used.[9]

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.[5]

  • Acquisition Mode: Multiple Reaction Monitoring (MRM).

Table 1: Exemplary MRM Transitions for Bifenazate and this compound [5]

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Bifenazate301.2170.229
Bifenazate301.2198.115
This compound299.2197.029
This compound299.2184.027

Quantitative Data Summary

The method has been validated in various agricultural matrices, demonstrating good performance characteristics.

Table 2: Method Validation Data for Bifenazate in Different Agricultural Products

MatrixFortification Level (mg/kg)Recovery (%)Relative Standard Deviation (RSD, %)Limit of Quantification (LOQ) (mg/kg)
Pepper0.0191.8 - 103.41.0 - 6.10.01
Mandarin0.0191.8 - 103.41.0 - 6.10.01
Brown Rice0.0180.6 - 99.7< 100.01
Apples0.0188.4 - 104.61.3 - 10.50.01

Data compiled from multiple sources.[2][10]

Experimental Workflow Diagram

experimental_workflow cluster_sample_prep Sample Preparation cluster_cleanup Cleanup & Reduction cluster_analysis Analysis Homogenization Sample Homogenization Extraction QuEChERS Extraction (Acetonitrile + Salts) Homogenization->Extraction Centrifugation1 Centrifugation Extraction->Centrifugation1 dSPE d-SPE Cleanup (Z-Sep+ or PSA/C18) Centrifugation1->dSPE Supernatant Centrifugation2 Centrifugation dSPE->Centrifugation2 Reduction Reduction with Ascorbic Acid (50°C, 1h) Centrifugation2->Reduction LCMS LC-MS/MS Analysis Reduction->LCMS Final Extract Data Data Processing & Quantification LCMS->Data

Caption: Experimental workflow for the quantification of bifenazate.

Maximum Residue Limits (MRLs)

Regulatory limits for pesticide residues are established to protect consumers. The European Commission has recently reduced the MRLs for bifenazate to the limit of determination (LOD) for all edible crops.[11][12] These changes will be applicable from October 14, 2024.[11] The new LODs are set at 0.02 mg/kg for most fruits and vegetables, 0.01 mg/kg for pulses and oilseeds, and 0.05 mg/kg for teas, coffee, and spices.[11][12]

Conclusion

The described methodology provides a reliable and validated approach for the quantification of total bifenazate residues in a variety of agricultural products. The use of a reduction step with ascorbic acid simplifies the analysis by converting this compound to bifenazate, allowing for quantification as a single analyte. The QuEChERS extraction and d-SPE cleanup, particularly with Z-Sep+, effectively minimize matrix interference, leading to accurate and precise results. This method is suitable for routine monitoring and regulatory compliance, ensuring the safety of agricultural products for consumers.

References

Application Note: Analysis of Bifenazate and Bifenazate-diazene Residues in Citrus Fruits

Author: BenchChem Technical Support Team. Date: December 2025

This application note provides a detailed protocol for the determination of bifenazate (B1666992) and its primary metabolite, bifenazate-diazene, in citrus fruits. The official residue definition for bifenazate often includes the sum of both compounds, expressed as bifenazate.[1][2] The methodology described herein utilizes the widely adopted QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction procedure followed by analysis using High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS).

Introduction

Bifenazate is a non-systemic acaricide used to control mite pests on various crops, including citrus.[3] Its primary metabolite, this compound, is also of toxicological significance.[4] Due to the potential for interconversion between bifenazate and this compound during analysis, robust analytical methods are required for accurate quantification.[4][5][6] This protocol outlines two approaches: the separate detection of each compound and the determination of the total residue by converting this compound to bifenazate using ascorbic acid.[3][7]

Experimental Protocols

1. Sample Preparation: Modified QuEChERS Method

This protocol is adapted from established QuEChERS methods for pesticide residue analysis in fruits and vegetables.[3][8][9]

a. Reagents and Materials

  • Acetonitrile (B52724) (ACN), HPLC grade

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Sodium Chloride (NaCl)

  • Trisodium (B8492382) citrate (B86180) dihydrate

  • Disodium (B8443419) hydrogen citrate sesquohydrate

  • Primary Secondary Amine (PSA) sorbent

  • Ascorbic acid (for total residue analysis)

  • Ferric chloride (for separate analysis of bifenazate and this compound)[5][6]

  • Homogenizer/Blender

  • Centrifuge and 50 mL centrifuge tubes

  • 0.22 µm Syringe filters

b. Extraction Procedure

  • Weigh 10 g of homogenized citrus fruit sample into a 50 mL centrifuge tube.[3][10]

  • Add 10 mL of acetonitrile.[3] For total residue analysis where conversion is desired, an ascorbic acid solution can be added.[10] For separate detection, a method using ferric chloride to prevent the reduction of this compound has been developed.[5][6]

  • Add the QuEChERS salt mixture (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, and 0.5 g disodium hydrogen citrate sesquihydrate).[3]

  • Shake vigorously for 1 minute and then centrifuge.[3]

c. Dispersive Solid-Phase Extraction (d-SPE) Cleanup

  • Take a 1 mL aliquot of the acetonitrile supernatant and transfer it to a d-SPE tube containing PSA sorbent and anhydrous MgSO₄.[5]

  • Vortex for 30 seconds and then centrifuge.

  • Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial for HPLC-MS/MS analysis.[11]

2. HPLC-MS/MS Analysis

a. Chromatographic Conditions

  • Instrument: HPLC system coupled to a tandem mass spectrometer.

  • Column: A C18 reversed-phase column is commonly used (e.g., Waters BEH C18, 2.1x100 mm, 1.7 µm).[3]

  • Mobile Phase: A gradient elution using a combination of water and methanol (B129727) or acetonitrile, both containing additives like ammonium (B1175870) formate (B1220265) and formic acid, is typical.[11] For example, an isocratic elution with 5 mM ammonium formate and 0.1% formic acid in water and methanol (20/80, v/v) can be used.[11]

  • Flow Rate: 0.2 mL/min.[11]

  • Column Temperature: 40 °C.[11]

  • Injection Volume: 2 µL.[11]

b. Mass Spectrometry Conditions

  • Ionization Mode: Electrospray Ionization in Positive mode (ESI+).[3]

  • Scan Type: Multiple Reaction Monitoring (MRM).[3]

  • MRM Transitions: Specific precursor to product ion transitions for bifenazate and this compound should be monitored.

    • Bifenazate: 301.2 → 198.1, 301.2 → 170.1.[3][12]

    • This compound: 299.2 → 213.1, 299.2 → 197.0.[3]

Data Presentation

Table 1: Summary of Quantitative Data for Bifenazate and this compound Analysis in Citrus

AnalyteMatrixMethodLOQ (mg/kg)Average Recovery (%)RSD (%)Reference
BifenazateWhole Citrus, PulpQuEChERS, HPLC-MS/MS0.0183-1000.59-11.8[8]
This compoundWhole Citrus, PulpQuEChERS, HPLC-MS/MS0.0183-1000.59-11.8[8]
BifenazateCitrusQuEChERS, UHPLC-MS/MS0.0288-1001.9-5.3[1]
This compoundCitrusQuEChERS, UHPLC-MS/MS0.0285-950.8-3.9[1]
BifenazateCitrus PulpHPLC with fluorescence detection0.0170-110N/A[13]
This compoundCitrus PulpHPLC with fluorescence detection0.0170-110N/A[13]
BifenazateCitrus PeelHPLC with fluorescence detection0.0270-110N/A[13]
This compoundCitrus PeelHPLC with fluorescence detection0.0270-110N/A[13]
BifenazateCitrusQuEChERS, HPLCN/A77.7-105.03.5-8.7[10]

N/A: Not available in the cited source.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis A 1. Weigh 10g of homogenized citrus sample B 2. Add 10 mL Acetonitrile and QuEChERS salts A->B C 3. Shake and Centrifuge B->C D 4. Take supernatant for d-SPE cleanup (PSA + MgSO4) C->D E 5. Vortex and Centrifuge D->E F 6. Filter extract E->F Purified Extract G 7. Inject into HPLC-MS/MS System F->G H 8. Data Acquisition (MRM Mode) G->H I 9. Quantify Bifenazate and this compound H->I

Caption: Experimental workflow for bifenazate residue analysis.

chemical_transformation Bifenazate Bifenazate Diazene This compound Bifenazate->Diazene Oxidation Diazene->Bifenazate Reduction (e.g., with Ascorbic Acid)

Caption: Interconversion of Bifenazate and this compound.

References

Application Notes and Protocols for the Detection of Bifenazate-Diazene

Author: BenchChem Technical Support Team. Date: December 2025

Version: 1.0

Introduction

Bifenazate (B1666992) is a widely used acaricide for controlling mites on various agricultural products. In the environment and during biological metabolism, bifenazate readily oxidizes to its primary metabolite, bifenazate-diazene. Conversely, this compound can be reduced back to bifenazate.[1] Due to this interconversion, regulatory bodies often require the determination of the total residue of both compounds.

This document provides two key protocols for researchers, scientists, and drug development professionals:

  • A Proposed Developmental Protocol for a Specific Immunoassay for this compound: As there is currently no commercially available immunoassay specifically for this compound, this section outlines a theoretical yet comprehensive workflow for its development, from hapten synthesis to antibody production and assay validation. This is intended for research and development purposes.

  • An Application Protocol for an Immunoassay for Total Bifenazate Detection: This protocol details a practical and currently feasible method for quantifying the combined residues of bifenazate and this compound by incorporating a chemical reduction step that converts this compound to bifenazate prior to analysis by a competitive immunoassay for bifenazate.

These protocols are designed to provide a robust framework for the immunological detection of these important residues.

Proposed Developmental Protocol: Specific Immunoassay for this compound

The development of a specific immunoassay for this compound hinges on the production of antibodies that can recognize it with high affinity and specificity, distinguishing it from the parent compound, bifenazate. The following is a proposed workflow.

Principle

The core of this protocol is the synthesis of a hapten that mimics the structure of this compound. This hapten is then conjugated to a carrier protein to create an immunogen, which is used to elicit an immune response in an animal model to produce specific antibodies. A competitive enzyme-linked immunosorbent assay (ELISA) is then developed using these antibodies.

Experimental Workflow Diagram

G cluster_0 Hapten Synthesis & Immunogen Preparation cluster_1 Antibody Production cluster_2 Immunoassay Development (ELISA) Hapten Design & Synthesize This compound Hapten Conjugation Conjugate Hapten to Carrier Proteins (BSA, OVA) Hapten->Conjugation Immunogen Purify & Characterize Immunogen (Hapten-BSA) Conjugation->Immunogen Immunization Immunize Mice with Immunogen Immunogen->Immunization Fusion Fuse Spleen Cells with Myeloma Cells Immunization->Fusion Screening Screen Hybridomas for Specific Antibody Production Fusion->Screening Cloning Clone Positive Hybridomas & Produce Monoclonal Antibodies Screening->Cloning Optimization Optimize Antibody & Antigen Concentrations Cloning->Optimization Coating Coat Microplate with Coating Antigen (Hapten-OVA) Coating->Optimization Validation Assay Validation (Specificity, Sensitivity, Accuracy) Optimization->Validation

Caption: Workflow for the development of a this compound specific immunoassay.

Detailed Methodologies

1.3.1. Hapten Synthesis and Immunogen Preparation

  • Hapten Design: A hapten for this compound must be synthesized. This involves introducing a linker arm with a terminal functional group (e.g., a carboxyl or amino group) to the this compound molecule. The linker should be attached at a position that is least likely to interfere with the key antigenic determinants of the molecule.

  • Synthesis: Chemical synthesis of the designed hapten. The exact synthetic route will depend on the designed hapten structure.

  • Conjugation to Carrier Proteins:

    • Dissolve the synthesized hapten and a carrier protein (e.g., Bovine Serum Albumin (BSA) for the immunogen and Ovalbumin (OVA) for the coating antigen) in an appropriate buffer.

    • Use a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) for haptens with carboxyl groups, to facilitate the formation of an amide bond between the hapten and the protein.

    • Allow the reaction to proceed for several hours at room temperature or overnight at 4°C.

    • Purify the resulting conjugate by dialysis against phosphate-buffered saline (PBS) to remove unreacted hapten and coupling agents.

    • Characterize the conjugate to determine the hapten-to-protein molar ratio using techniques like UV-Vis spectroscopy or MALDI-TOF mass spectrometry.

1.3.2. Monoclonal Antibody Production

  • Immunization:

    • Emulsify the purified immunogen (hapten-BSA conjugate) with an equal volume of Freund's complete adjuvant (for the initial injection) or Freund's incomplete adjuvant (for subsequent booster injections).

    • Immunize BALB/c mice with the emulsion via subcutaneous or intraperitoneal injection at 2-3 week intervals.

    • Monitor the antibody titer in the mouse serum using an indirect ELISA with the coating antigen (hapten-OVA).

  • Hybridoma Production:

    • Once a high antibody titer is achieved, give the mouse a final booster injection without adjuvant.

    • Three to four days later, harvest the spleen and isolate the spleen cells.

    • Fuse the spleen cells with myeloma cells (e.g., Sp2/0-Ag14) using polyethylene (B3416737) glycol (PEG).[2]

    • Select for fused hybridoma cells by culturing in HAT (hypoxanthine-aminopterin-thymidine) medium.[2]

  • Screening and Cloning:

    • Screen the supernatants from the hybridoma cultures for the presence of antibodies specific to this compound using an indirect competitive ELISA.

    • Select hybridomas that produce antibodies with high affinity and specificity for this compound and low cross-reactivity with bifenazate.

    • Clone the selected hybridomas by limiting dilution to ensure monoclonality.[3]

    • Expand the positive clones and produce monoclonal antibodies in larger quantities.

1.3.3. Immunoassay (Competitive ELISA) Development

  • Coating: Coat a 96-well microtiter plate with the coating antigen (hapten-OVA) in a coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6) and incubate overnight at 4°C.

  • Blocking: Wash the plate and block any remaining non-specific binding sites with a blocking buffer (e.g., PBS containing 1% BSA).

  • Competitive Reaction: Add a mixture of the this compound standard or sample and the specific monoclonal antibody to the wells. Incubate for 1-2 hours at 37°C. During this step, free this compound in the sample will compete with the coated antigen for binding to the antibody.

  • Detection:

    • Wash the plate to remove unbound antibody and other components.

    • Add a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase (HRP)-conjugated goat anti-mouse IgG) and incubate.

    • Wash the plate again and add a substrate solution (e.g., TMB).

    • Stop the color development with a stop solution (e.g., 2 M H₂SO₄).

  • Measurement: Read the absorbance at 450 nm using a microplate reader. The signal intensity will be inversely proportional to the concentration of this compound in the sample.

Application Protocol: Immunoassay for Total Bifenazate Detection

This protocol describes a method for the quantitative analysis of the sum of bifenazate and this compound residues. It involves a sample preparation step where this compound is chemically reduced to bifenazate, followed by analysis using a competitive ELISA for bifenazate.

Principle

Samples are extracted and then treated with a reducing agent, ascorbic acid, to convert any this compound present into bifenazate.[4][5] The total bifenazate concentration is then determined using a standard competitive ELISA protocol for bifenazate.

Experimental Workflow Diagram

G cluster_0 Sample Preparation cluster_1 Competitive ELISA for Bifenazate Extraction Sample Extraction (e.g., QuEChERS) Reduction Reduction of this compound to Bifenazate (with Ascorbic Acid) Extraction->Reduction Cleanup Sample Cleanup (e.g., d-SPE) Reduction->Cleanup Competition Add Sample/Standard and Anti-Bifenazate Antibody Cleanup->Competition PlatePrep Prepare Coated & Blocked Microplate PlatePrep->Competition Detection Add HRP-Secondary Antibody & Substrate Competition->Detection Measurement Read Absorbance at 450 nm Detection->Measurement

Caption: Workflow for total bifenazate immunoassay with a reduction step.

Detailed Methodologies

2.3.1. Sample Preparation and Reduction

  • Extraction (QuEChERS Method):

    • Homogenize the sample (e.g., fruit, vegetable).

    • Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.

    • Add 10 mL of acetonitrile (B52724) and shake vigorously for 1 minute.

    • Add QuEChERS salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate (B86180), 0.5 g disodium (B8443419) citrate sesquihydrate) and shake for 1 minute.[6]

    • Centrifuge at 4000 rpm for 5 minutes.

  • Reduction of this compound:

    • Take an aliquot of the acetonitrile supernatant.

    • Add an aqueous solution of ascorbic acid (e.g., 25 µL of 30% w/w ascorbic acid to 1 mL of extract).[5]

    • Incubate the mixture to allow for the complete conversion of this compound to bifenazate. Optimal conditions may be 50°C for 1 hour, or over 15 hours at room temperature.[5][7]

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

    • Transfer the extract to a d-SPE tube containing a suitable sorbent (e.g., PSA and MgSO₄) to remove matrix interferences.

    • Vortex for 30 seconds and centrifuge.

    • The resulting supernatant is ready for ELISA analysis, potentially after dilution with buffer.

2.3.2. Competitive ELISA Protocol

  • Plate Preparation: Use a commercial or in-house developed ELISA kit for bifenazate. The 96-well plate will be pre-coated with a bifenazate-protein conjugate.

  • Standard and Sample Preparation: Prepare a series of bifenazate standards in a blank matrix extract that has undergone the same preparation steps. Dilute the prepared samples to fall within the linear range of the assay.

  • Competitive Reaction:

    • Add 50 µL of the bifenazate standards or prepared samples to the wells.

    • Add 50 µL of the anti-bifenazate antibody solution to each well.

    • Incubate for 1 hour at 37°C.

  • Detection:

    • Wash the plate 3-5 times with wash buffer.

    • Add 100 µL of HRP-conjugated secondary antibody and incubate for 30 minutes at 37°C.

    • Wash the plate again.

    • Add 100 µL of TMB substrate and incubate in the dark for 15-20 minutes at 37°C.

    • Add 50 µL of stop solution.

  • Data Analysis:

    • Measure the absorbance at 450 nm.

    • Construct a standard curve by plotting the absorbance against the logarithm of the bifenazate concentration.

    • Calculate the total bifenazate concentration in the samples from the standard curve.

Data Presentation

The following tables summarize typical performance data for the analysis of bifenazate and this compound using instrumental methods like LC-MS/MS. A well-developed immunoassay should aim to achieve comparable performance metrics.

Table 1: Method Performance for Bifenazate Analysis in Various Matrices (LC-MS/MS)

MatrixFortification Level (mg/kg)Average Recovery (%)Relative Standard Deviation (RSD, %)Limit of Quantification (LOQ) (mg/kg)
Apples0.01, 0.05, 0.588.4 - 104.61.3 - 10.50.01[8]
Pepper0.01, 0.02, 0.180.6 - 110.81.0 - 6.10.01[1]
Mandarin0.01, 0.02, 0.180.6 - 110.81.0 - 6.10.01[1]
Brown Rice0.01, 0.02, 0.180.6 - 110.81.0 - 6.10.01[1]

Table 2: Degradation Half-lives of Bifenazate and this compound in Apples

CompoundHalf-life (days)
Bifenazate4.3 - 7.8[8]
This compound5.0 - 5.8[8]

Signaling Pathway Diagram

G cluster_0 Competitive ELISA Principle cluster_1 Low Analyte Concentration cluster_2 High Analyte Concentration Ab1 Antibody Ag_coated1 Coated Antigen Ab1->Ag_coated1 High Binding Enzyme1 Enzyme Signal Ag_coated1->Enzyme1 Strong Signal Ab2 Antibody Ag_free Free Analyte (this compound) Ab2->Ag_free Binds Free Analyte Ag_coated2 Coated Antigen Enzyme2 Enzyme Signal Ag_coated2->Enzyme2 Weak Signal

References

Application Notes & Protocols: Bifenazate-Diazene as a Biomarker for Bifenazate Exposure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bifenazate (B1666992) is a selective carbazate (B1233558) acaricide used to control mites on various agricultural products. Following application, bifenazate can be oxidized to its primary metabolite, bifenazate-diazene.[1][2][3] Due to this ready conversion, monitoring for bifenazate exposure requires the quantification of both the parent compound and this compound. This document provides detailed application notes and protocols for the use of this compound as a biomarker for total bifenazate exposure, focusing on analytical methods for their simultaneous determination in biological and agricultural matrices. The residue definition for monitoring purposes often considers the sum of bifenazate and this compound, expressed as bifenazate.[4]

The interconversion of bifenazate and this compound under mild redox conditions presents an analytical challenge.[5][6] Therefore, methods have been developed to either quantify both compounds separately or to convert this compound back to bifenazate for a total residue analysis.

Metabolic Pathway and Analytical Logic

Bifenazate undergoes oxidation to form this compound. For accurate assessment of exposure, analytical methods often involve the chemical reduction of this compound back to bifenazate using a reducing agent like ascorbic acid. This allows for the quantification of the total residue as bifenazate.

Bifenazate Bifenazate Bifenazate_Diazene This compound Bifenazate->Bifenazate_Diazene Oxidation Total_Bifenazate Total Bifenazate (as Bifenazate) Bifenazate->Total_Bifenazate Quantification as sum Bifenazate_Diazene->Bifenazate Reduction (e.g., Ascorbic Acid) Bifenazate_Diazene->Total_Bifenazate Quantification as sum

Bifenazate and this compound Interconversion

Quantitative Data Summary

The following tables summarize quantitative data from various studies on the analysis of bifenazate and this compound.

Table 1: Method Validation Parameters for Bifenazate Analysis in Agricultural Products

MatrixMethodLOQ (mg/kg)Recoveries (%)RSD (%)Reference
PepperQuEChERS-LC-MS/MS0.00180.6 - 110.81.0 - 6.1[5]
MandarinQuEChERS-LC-MS/MS0.00180.6 - 110.81.0 - 6.1[5]
Brown RiceQuEChERS-LC-MS/MS0.00166.2 - 80.6< 10[5]
ApplesQuEChERS-LC-MS/MS0.0188.4 - 104.61.3 - 10.5[7][8]
Citrus PulpHPLC-Fluorescence0.0170 - 110Not Reported[9]
Citrus PeelHPLC-Fluorescence0.0270 - 110Not Reported[9]
EggplantHPLC-Fluorescence0.0170 - 110Not Reported[9]
Tea LeavesHPLC-Fluorescence0.0570 - 110Not Reported[9]

Table 2: Residue Levels of Bifenazate and this compound in Animal Tissues

AnimalTissueDoseResidue (mg/kg)% of Total Radioactive Residue (TRR)Reference
GoatMilkNot Specified0.004 (Bifenazate + this compound)9[1]
GoatMuscleNot SpecifiedNot Specified3 - 9 (Bifenazate + this compound)[1][10]
GoatFatNot Specified0.070 - 0.072 (Bifenazate + this compound)58 - 67[1][10]
GoatLiverNot SpecifiedNot Specified0.98 (Bifenazate + this compound)[1]
BovineLiverNot SpecifiedLOQ: 0.01Not Applicable[1]
BovineKidneyNot SpecifiedLOQ: 0.01Not Applicable[1]
BovineMilkNot SpecifiedLOQ: 0.01Not Applicable[1]
RatVarious Tissues10 or 1000 mg/kg bwDistribution studied, highest in liver, kidney, bloodNot Applicable[11]

Experimental Protocols

Protocol 1: QuEChERS Extraction and LC-MS/MS Analysis of Bifenazate and this compound in Agricultural Products

This protocol is based on the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method, which is widely adopted for pesticide residue analysis.

1. Sample Preparation and Extraction:

  • For high water content samples (e.g., pepper, mandarin):

    • Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.

    • Add 10 mL of acetonitrile (B52724).

    • Add the contents of a QuEChERS extraction salt packet (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate (B86180), 0.5 g disodium (B8443419) citrate sesquihydrate).

    • Shake vigorously for 5 minutes at 1500 rpm.

    • Centrifuge for 5 minutes at 4500 rpm.[5]

  • For low water content samples (e.g., brown rice):

    • Weigh 5 g of the homogenized sample into a 50 mL centrifuge tube.

    • Add 10 mL of cold water and let it sit for 30 minutes.

    • Add 25 mL of acetonitrile.

    • Proceed with steps 3-5 from the high water content protocol.[5]

2. Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

  • Take 1 mL of the supernatant from the extraction step.

  • Transfer it to a d-SPE tube containing a cleanup sorbent. For bifenazate analysis, Z-Sep+ (150 mg MgSO₄ + 75 mg Z-Sep+) has shown superior performance in reducing matrix effects.[5] Other sorbents like PSA and C18 can also be used.[5]

  • Vortex for 1 minute.

  • Centrifuge for 3 minutes at 12,000 rpm.[5]

3. Reduction of this compound (for total bifenazate analysis):

  • Filter the extract through a 0.22 µm filter.

  • Dilute the extract with acetonitrile as needed (e.g., tenfold for pepper and mandarin, twofold for brown rice).

  • Add 25 µL of 30% (w/w) aqueous ascorbic acid solution.[5][12]

  • To ensure complete conversion of this compound to bifenazate, incubate the solution at 50 °C for 1 hour.[5][13] Alternatively, let the vial stand for over 15 hours (e.g., overnight) before analysis.[12]

4. LC-MS/MS Analysis:

  • LC System: Agilent 1260 Infinity system or equivalent.[5]

  • Column: Poroshell 120 SB-C18 (2.1 mm × 100 mm, 2.7 µm) or equivalent.[5]

  • Mobile Phase:

  • Elution Mode: Isocratic (20/80, v/v) of A/B at a flow rate of 0.2 mL/min.[5]

  • Column Temperature: 40 °C.

  • Injection Volume: 2 µL.[5]

  • MS/MS System: Agilent 6420 Triple Quadrupole MS or equivalent.[5]

  • Ionization Mode: Electrospray Ionization (ESI) positive.

  • MRM Transitions:

    • Bifenazate: 301.2 -> 152.1, 301.2 -> 170.2, 301.2 -> 198.1[12]

    • This compound: 299.2 -> 213.1, 299.2 -> 197.0, 299.2 -> 184.0[12]

cluster_extraction Sample Extraction (QuEChERS) cluster_cleanup Cleanup (d-SPE) cluster_reduction Reduction & Analysis Homogenization Homogenized Sample Acetonitrile Add Acetonitrile Homogenization->Acetonitrile Salts Add QuEChERS Salts Acetonitrile->Salts Shake Shake Salts->Shake Centrifuge1 Centrifuge Shake->Centrifuge1 Supernatant1 Collect Supernatant Centrifuge1->Supernatant1 dSPE_Tube Transfer to d-SPE Tube (e.g., Z-Sep+) Supernatant1->dSPE_Tube Vortex Vortex dSPE_Tube->Vortex Centrifuge2 Centrifuge Vortex->Centrifuge2 Supernatant2 Collect Supernatant Centrifuge2->Supernatant2 Filter Filter Supernatant2->Filter Reduction Add Ascorbic Acid & Incubate (50°C, 1h) Filter->Reduction LCMSMS LC-MS/MS Analysis Reduction->LCMSMS

QuEChERS Workflow for Bifenazate Analysis
Protocol 2: Analysis of Bifenazate and this compound in Animal Tissues

This protocol is adapted for animal tissues based on methodologies for residue analysis.

1. Sample Preparation and Extraction:

  • Homogenize bovine liver, kidney, or milk samples.

  • Extract the homogenized tissue with a solution of 0.25% acetic acid in 70:30 acetonitrile:water.[1]

  • Dilute a portion of the extract with water.

2. Solid-Phase Extraction (SPE) Cleanup:

  • Subject the diluted extract to a solid-phase extraction column cleanup. The specific type of SPE cartridge should be optimized based on the tissue matrix.

  • After cleanup, perform a mild reduction with ascorbic acid to convert this compound to bifenazate for total residue analysis.[1]

3. LC-MS/MS Analysis:

  • Analyze the final extract using an LC-MS/MS system as described in Protocol 1. The method LOQ for bifenazate and this compound in bovine tissues has been reported as 0.01 mg/kg.[1]

Discussion

The use of this compound as a biomarker is crucial for accurately assessing total exposure to bifenazate. The analytical methods presented here, particularly the QuEChERS protocol followed by LC-MS/MS, offer a robust and sensitive approach for the quantification of these compounds in diverse matrices. The key consideration in the analytical workflow is the interconversion of bifenazate and its diazene (B1210634) metabolite. The inclusion of a reduction step with ascorbic acid is a reliable strategy to measure the total bifenazate residue.

For drug development professionals, understanding the metabolic fate of bifenazate is essential. In vivo studies in rats have shown that bifenazate is metabolized, and its distribution varies across different tissues, with the highest concentrations typically found in the liver, kidneys, and blood.[11] The toxicological profile of this compound is also an important consideration, as its toxicity may differ from the parent compound.

Conclusion

The measurement of this compound in conjunction with the parent compound, bifenazate, provides a comprehensive assessment of exposure. The detailed protocols and quantitative data herein serve as a valuable resource for researchers, scientists, and drug development professionals involved in the safety and risk assessment of bifenazate. The established analytical workflows, particularly those employing QuEChERS and LC-MS/MS, are well-validated and suitable for routine monitoring.

References

Application Notes & Protocols: Monitoring Bifenazate Residues by Conversion of Bifenazate-Diazene

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Bifenazate (B1666992) is a widely used carbazate (B1233558) acaricide for controlling mite populations on various agricultural products.[1][2] In environmental and biological systems, bifenazate readily oxidizes to its primary metabolite, bifenazate-diazene.[3][4] A significant challenge in residue analysis is the interconversion between these two compounds during sample extraction and analysis, which can lead to inaccurate quantification.[5][6] For regulatory purposes, the total residue is often defined as the sum of bifenazate and this compound, expressed as bifenazate.[7][8]

These application notes provide a detailed protocol for the reliable quantification of total bifenazate residues in various food matrices. The methodology is based on the widely accepted QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction technique, followed by a chemical reduction step to convert this compound to the parent bifenazate, and subsequent analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Principle of the Analytical Method

The core of this method is the stabilization of bifenazate and the simultaneous conversion of its main metabolite, this compound, back to bifenazate. This is achieved by treating the sample extract with a reducing agent, ascorbic acid.[9][10] This conversion simplifies the analysis by allowing the quantification of a single analyte (bifenazate) to represent the total residue, thereby improving precision and accuracy.[9] The European Union Reference Laboratories (EURL) have adopted this approach for single residue methods.[5]

Diagram 1: Chemical Conversion Pathway

G BIF Bifenazate BIF_D This compound BIF->BIF_D Mild Oxidation (during extraction/storage) BIF_D->BIF Reduction (Ascorbic Acid)

Caption: Interconversion of Bifenazate and its diazene (B1210634) metabolite.

Experimental Protocols

This protocol is adapted from the QuEChERS EN 15662 method and subsequent validated modifications for bifenazate analysis.[5][9][10]

1. Sample Preparation and Extraction (QuEChERS)

  • Homogenization : Gently wash agricultural samples (e.g., fruits, vegetables) under running water, freeze with dry ice, and grind to a homogeneous powder. Store samples at -20°C until extraction.[5]

  • Extraction for High Water Content Matrices (e.g., Pepper, Mandarin) :

    • Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.[5]

    • Add 10 mL of acetonitrile (B52724).[5]

    • Add the QuEChERS EN 15662 extraction salts (4 g MgSO₄, 1 g NaCl, 1 g trisodium (B8492382) citrate (B86180) dihydrate, and 0.5 g disodium (B8443419) hydrogen citrate sesquihydrate).[9]

    • Shake vigorously for 5 minutes at 1500 rpm.[5]

    • Centrifuge for 5 minutes at 4500 rpm.[5] The resulting supernatant is the raw extract.

  • Extraction for Low Water/High Starch Matrices (e.g., Brown Rice) :

    • Weigh 5 g of the homogenized sample into a 50 mL centrifuge tube.[5]

    • Add 10 mL of cold water and let it sit for 30 minutes.[5]

    • Add 25 mL of acetonitrile and the QuEChERS extraction salts as above.[5]

    • Proceed with shaking and centrifugation as described for high-water content matrices.

2. Dispersive SPE (d-SPE) Cleanup

The cleanup step is crucial for removing matrix co-extractives that can interfere with LC-MS/MS analysis. The choice of sorbent depends on the matrix.[5]

  • Transfer 1 mL of the raw acetonitrile extract to a 2 mL microcentrifuge tube containing the appropriate d-SPE sorbent mixture.

  • For general purposes in fruits and vegetables, a mixture of 150 mg MgSO₄ and 25 mg Primary Secondary Amine (PSA) is common.[5]

  • For complex matrices like pepper, mandarin, and brown rice, Z-Sep+ (150 mg MgSO₄ + 75 mg Z-Sep+) has shown superior performance in reducing matrix effects and improving recovery.[5][11]

  • Vortex the tube for 1 minute.[5]

  • Centrifuge for 3 minutes at 12,000 rpm.[5]

3. Reductive Conversion and Final Sample Preparation

  • Filter the cleaned supernatant through a 0.22 µm filter (e.g., PTFE).[5]

  • Transfer the filtered extract to an autosampler vial.

  • Add 25 µL of a 30% (w/w) aqueous ascorbic acid solution.[5][9]

  • Allow the reaction to proceed for at least 15 hours (e.g., overnight) at room temperature or for 1 hour at 50°C to ensure the complete conversion of this compound to bifenazate.[5][9]

  • The sample is now ready for LC-MS/MS analysis. The same ascorbic acid treatment must be applied to calibration standards.[9]

Diagram 2: Analytical Workflow

G cluster_prep Sample Preparation cluster_cleanup Cleanup & Conversion cluster_analysis Analysis Homogenize Sample Homogenization (e.g., with dry ice) Extraction QuEChERS Extraction (Acetonitrile + Salts) Homogenize->Extraction Centrifuge1 Centrifugation Extraction->Centrifuge1 dSPE d-SPE Cleanup (e.g., Z-Sep+) Centrifuge1->dSPE Transfer Supernatant Centrifuge2 Centrifugation dSPE->Centrifuge2 Reduction Reductive Conversion (Add Ascorbic Acid) Centrifuge2->Reduction Filter Supernatant LCMS LC-MS/MS Analysis (Quantify Total Bifenazate) Reduction->LCMS

Caption: Workflow for total bifenazate residue analysis.

4. LC-MS/MS Instrumental Analysis

  • System : A liquid chromatograph coupled with a triple quadrupole mass spectrometer.[5]

  • Column : A C18 reversed-phase column (e.g., Poroshell 120 SB-C18, 2.1 mm × 100 mm, 2.7 µm) is suitable for separation.[5]

  • Mobile Phase : Isocratic elution with a mixture of (A) 5 mM ammonium (B1175870) formate (B1220265) with 0.1% formic acid in water and (B) 5 mM ammonium formate with 0.1% formic acid in methanol (B129727) (e.g., 20/80, v/v).[5]

  • Flow Rate : 0.2 mL/min.[5]

  • Injection Volume : 2 µL.[5]

  • Ionization Mode : Electrospray Ionization Positive (ESI+).[9]

  • Acquisition Mode : Multiple Reaction Monitoring (MRM).

Data Presentation

Table 1: Exemplary LC-MS/MS MRM Parameters

Compound Precursor Ion (m/z) Product Ion (m/z) Collision Energy (V) Notes
Bifenazate 301.2 198.1 15 Quantifier Ion[9]
301.2 170.2 29 Qualifier Ion[9]
This compound * 299.2 197.0 29 For screening before reduction[9]
299.2 213.1 17 For screening before reduction[9]

Note: this compound is monitored for screening purposes. For quantification, it is converted to bifenazate.

Table 2: Method Validation and Performance Data

Matrix Fortification Level (mg/kg) Mean Recovery (%) RSD (%) LOQ (mg/kg)
Pepper 0.01 90.7 - 101.0 4.1 - 9.4 0.01[5][12]
0.02 85.8 - 100.3 3.2 - 8.7
0.1 85.5 - 92.8 2.4 - 4.6
Mandarin 0.01 110.8 - 118.0 0.9 - 4.5 0.01[5][12]
0.02 100.2 - 107.7 2.6 - 4.2
0.1 101.3 - 110.0 1.4 - 9.3
Brown Rice 0.01 66.2 - 80.6 5.0 - 9.8 0.01[5]
0.02 77.1 - 83.0 2.7 - 6.6
0.1 81.7 - 85.4 2.9 - 5.0
Apples Not specified 88.4 - 104.6 1.3 - 10.5 0.01[13]
Citrus Not specified 83 - 100 0.59 - 11.8 0.01[12]

Data compiled from multiple studies demonstrating the method's robustness across different matrices. Recovery and RSD values are within acceptable ranges (typically 60-120% and <20%, respectively).[5]

Table 3: Comparison of d-SPE Sorbents for Bifenazate Analysis in Brown Rice

d-SPE Sorbent Matrix Effect (%) Mean Recovery (%)
PSA 29.4 (Medium) 99.7
PSA + C18 29.4 (Medium) 91.8
PSA + C18 + GCB -17.5 (Soft) 6.1 - 33.3 (Poor)
Z-Sep+ 1.6 (Soft) 85.4

This table illustrates the importance of sorbent selection. While GCB can remove pigments, it may also adsorb planar analytes like bifenazate, leading to poor recovery. Z-Sep+ provided the best balance of matrix effect reduction and high recovery for bifenazate in this challenging matrix.[5]

Application Notes and Discussion

  • Importance of the Reduction Step : Direct parallel quantification of bifenazate and this compound without the conversion step is not recommended due to poor precision and high variability.[9] The interconversion can occur in both sample extracts and matrix-matched standards, making consistent results difficult to achieve.[9]

  • Alternative Methodologies : For studies requiring separate quantification of bifenazate and its metabolite, a modified QuEChERS method using ferric chloride as an oxidant has been developed.[6][14] This approach creates a "neutral" condition that prevents the reduction of this compound by natural reducing substances present in some matrices, like citrus.[6][14]

  • Matrix Effects : The choice of d-SPE cleanup sorbent is critical and must be optimized for each matrix to minimize signal suppression or enhancement and ensure high recovery rates.[5] Z-Sep+ has proven effective for a range of commodities.[5][11]

  • Regulatory Context : The European Union has recently lowered the Maximum Residue Levels (MRLs) for bifenazate to the limit of determination (LOD) for all edible crops, citing insufficient data to exclude consumer safety concerns, particularly regarding the unresolved toxicity of this compound.[15][16][17] This regulatory shift underscores the importance of highly sensitive and reliable analytical methods for monitoring programs.

References

Application Notes and Protocols: In Vitro Assays for Bifenazate-Diazene Acaricidal Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bifenazate (B1666992) is a potent and selective carbazate (B1233558) acaricide used extensively in agriculture to control phytophagous mites.[1][2][3] Its primary active metabolite, bifenazate-diazene, also exhibits significant acaricidal properties.[2][4] Bifenazate and this compound can readily interconvert under mild redox conditions, a factor to consider in residue analysis and bioassays.[5] This document provides detailed protocols for in vitro assays to evaluate the acaricidal activity of bifenazate and its diazene (B1210634) metabolite, summarizes key quantitative data, and illustrates the associated biochemical pathways and experimental workflows.

The unique mode of action of bifenazate makes it a valuable tool in integrated pest management (IPM) and resistance management programs, as it shows no cross-resistance with several other classes of acaricides.[2][3] It is effective against all life stages of mites, including eggs, and provides rapid knockdown activity with long residual control.[1][6]

Mechanism of Action

Bifenazate and its metabolite, diazene, exhibit a dual mode of action, targeting both the respiratory and nervous systems of mites.

  • Primary Action: Mitochondrial Inhibition: The principal mechanism is the disruption of the mitochondrial electron transport chain (mETC). Bifenazate acts as a potent inhibitor of Complex III (cytochrome b) at the Qo site, disrupting cellular respiration, which leads to paralysis and death.[1][3][7][8][9] This targeted action is crucial for its efficacy and helps in managing mite populations that have developed resistance to other acaricides.[3]

  • Secondary Action: GABA Receptor Modulation: A novel secondary action has been identified, particularly in the two-spotted spider mite, Tetranychus urticae. Bifenazate and diazene act as positive allosteric modulators of the GABA-gated chloride channel (GABA receptor).[6][10] They enhance the response to GABA in a dose-dependent manner, suggesting they bind to a site distinct from the GABA binding site, which leads to synergistic neurotoxic effects.[10]

cluster_Mitochondrion Mite Mitochondrion cluster_Synapse Mite Synapse ETC Electron Transport Chain (ETC) CIII Complex III (Cytochrome b) ETC->CIII Electrons ATP ATP Production (Cellular Respiration) CIII->ATP Proton Motive Force Paralysis Paralysis & Death ATP->Paralysis Disruption Leads to GABA_R GABA-gated Chloride Channel Cl Cl- Influx GABA_R->Cl Opens Channel GABA GABA GABA->GABA_R Binds Cl->Paralysis Enhanced Influx Leads to Bifenazate Bifenazate & This compound Bifenazate->CIII INHIBITS Bifenazate->GABA_R POSITIVELY MODULATES

Bifenazate's dual mechanism of action on mite physiology.

Experimental Protocols for In Vitro Acaricidal Assays

Standardized in vitro bioassays are essential for determining the efficacy of acaricides, assessing resistance levels, and screening new compounds. The following protocols are widely used and can be adapted for testing this compound.

Protocol: Adult Immersion Test (AIT)

The AIT is used to assess the toxicity of an acaricide to adult mites or ticks by briefly immersing them in a test solution.[11][12] It is particularly useful for evaluating effects on mortality and reproduction (oviposition and egg viability).[11]

Objective: To determine the lethal concentration (LC50/LC95) and reproductive inhibition of this compound on adult female mites/ticks.

Materials:

  • Engorged adult female mites/ticks

  • Bifenazate and/or this compound

  • Appropriate solvent (e.g., methanol, trichloroethylene-olive oil mixture)[13][14]

  • Distilled water and surfactant (e.g., Triton X-100)

  • Beakers or vials (10-25 mL)

  • Filter paper or paper towels

  • Petri dishes or ventilated containers for incubation

  • Incubator (27-28°C, 80-90% relative humidity)[11][15]

  • Stereomicroscope

Procedure:

  • Mite Collection: Collect fully engorged adult female ticks or mites from a host animal or a laboratory colony. Use healthy, uninjured individuals of a uniform size.[11]

  • Preparation of Test Solutions:

    • Prepare a stock solution of this compound in a suitable solvent.

    • Create a series of serial dilutions to achieve the desired test concentrations (e.g., 5-7 concentrations for a dose-response curve).

    • The final test solution is typically an aqueous emulsion. A small amount of surfactant is added to the distilled water control and dilution blanks to ensure proper mixing.

  • Exposure:

    • Divide mites into groups of 10-20 for each concentration and a control group.[11][16] Use at least three replicates per group.

    • Immerse each group of mites in the corresponding test solution (or control solution) for a standardized period (e.g., 2-5 minutes) with gentle agitation.[11][15]

  • Incubation:

    • After immersion, remove the mites, blot them dry gently with filter paper, and place them in clean, ventilated containers.[14]

    • Incubate the containers under controlled conditions (e.g., 28°C, 85% RH) for 7-14 days to allow for oviposition.[14][16]

  • Data Collection & Analysis:

    • Mortality: Record adult mortality 24 hours post-treatment. Mites that are immobile or only show appendage movement are considered dead.[13]

    • Reproductive Effects: After the incubation period, collect and weigh the egg mass from each group.

    • Calculate the Index of Fertility (IF) and Percent Inhibition of Oviposition (%IO) using the following formulas[11]:

      • IF = (Weight of egg mass / Weight of females) × % Egg Hatch × 100

      • %IO = [1 - (IF of Treated Group / IF of Control Group)] × 100

    • Use probit analysis to calculate LC50 and LC95 values from the mortality data.[17]

cluster_data Data Collection start Start: Collect Engorged Adult Female Mites prep_sol Prepare Serial Dilutions of this compound start->prep_sol group Divide Mites into Groups (Control + Test Concentrations) prep_sol->group immerse Immerse Mite Groups in Solutions for 2-5 min group->immerse dry Remove and Gently Dry Mites immerse->dry incubate Incubate at 28°C, 85% RH for 7-14 Days dry->incubate mortality Record Mortality at 24h incubate->mortality repro Collect & Weigh Egg Mass, Assess Hatching incubate->repro analysis Perform Probit Analysis (LC50) Calculate % Inhibition of Oviposition mortality->analysis repro->analysis end End analysis->end

Experimental workflow for the Adult Immersion Test (AIT).
Protocol: Larval Packet Test (LPT)

The LPT, recommended by the Food and Agriculture Organization (FAO), is a standard bioassay for detecting acaricide resistance in tick larvae.[18][19] It is a sensitive method that exposes larvae to a treated surface.

Objective: To determine the lethal concentration (LC50/LC95) of this compound against mite or tick larvae.

Materials:

  • 10-21 day old mite/tick larvae[13]

  • Bifenazate and/or this compound

  • Solvent mixture (e.g., two parts trichloroethylene, one part olive oil)[13]

  • Whatman No. 1 filter paper or nylon fabric packets (e.g., 7.5 x 8.5 cm)[13][16]

  • Micropipette

  • Forceps and small paintbrushes

  • Clips or adhesive tape to seal packets

  • Incubator (27-28°C, 80-90% relative humidity)

Procedure:

  • Larvae Collection: Use larvae aged between 10 and 21 days that exhibit negative geotaxis (tendency to climb upwards), indicating good health.[13]

  • Preparation of Test Packets:

    • Prepare a stock solution and serial dilutions of this compound in the solvent mixture.

    • Using a micropipette, apply a precise volume (e.g., 0.6-0.7 mL) of each solution evenly onto a filter paper packet.[13][16] Prepare control packets using only the solvent mixture.

    • Allow the packets to dry completely in a fume hood for at least 2 hours to ensure full evaporation of the volatile solvent component.[13]

  • Exposure:

    • Using a fine paintbrush, place approximately 100 larvae inside each dried, impregnated packet.[16]

    • Fold the packet carefully and seal the open end with a clip or tape.

    • Prepare at least three replicate packets for each concentration and the control.

  • Incubation:

    • Place the sealed packets in an incubator under controlled conditions (e.g., 28°C, 85% RH) for 24 hours.[13][15]

  • Data Collection & Analysis:

    • After 24 hours, open the packets and count the number of live and dead larvae under a stereomicroscope.

    • Larvae are considered dead if they are immobile or cannot walk when gently prodded.[13]

    • Calculate the percentage mortality for each concentration, correcting for control mortality using Abbott's formula if necessary.

    • Use probit analysis on the dose-response data to determine the LC50 and LC95 values.

start Start: Use 10-21 Day Old Larvae prep_sol Prepare Serial Dilutions of This compound in Solvent start->prep_sol impregnate Impregnate Filter Paper Packets with Solutions prep_sol->impregnate dry Air Dry Packets to Evaporate Solvent impregnate->dry infest Place ~100 Larvae into Each Packet dry->infest seal Fold and Seal Packets infest->seal incubate Incubate at 28°C, 85% RH for 24 Hours seal->incubate count Count Live and Dead Larvae incubate->count analysis Perform Probit Analysis to Determine LC50/LC95 count->analysis end End analysis->end

Experimental workflow for the Larval Packet Test (LPT).

Data Presentation: Quantitative Acaricidal Activity

The following tables summarize representative quantitative data for bifenazate and its metabolite, diazene, against key mite species. LC50 (Lethal Concentration 50%) and IC50 (Inhibitory Concentration 50%) values are standard metrics for toxicity.

Table 1: Toxicity of Bifenazate and Diazene to Mite Species

CompoundMite SpeciesLife StageAssay TypeLC50 / IC50Reference
BifenazateTetranychus urticaeAdult FemaleLeaf Dip4.13 mg a.i./L[20]
BifenazateTetranychus urticaeAdult FemaleResidual5.89 mg a.i./L[20]
BifenazateTetranychus urticae--IC50: >280-fold more toxic than to predatory mites[7][8]
BifenazatePanonychus citriAllOral/TopicalHigh Toxicity[2]
DiazeneTetranychus urticaeAllOral/TopicalHigh Toxicity[2]
DiazenePanonychus citriAllOral/TopicalHigh Toxicity[2]

Table 2: Effect of Bifenazate and Diazene on T. urticae GABA Receptor

Compound (Concentration)Effect on GABA EC50DescriptionReference
Bifenazate (30 µM)Shifted from 24.8 µM to 4.83 µMPositive Allosteric Modulator[10]
Diazene (30 µM)Shifted from 24.8 µM to 10.8 µMPositive Allosteric Modulator[10]

Bifenazate to Diazene Conversion

Bifenazate is the applied parent compound, which is metabolized or oxidized into the active form, this compound. This relationship is a key aspect of its biological activity.

Bifenazate Bifenazate (Parent Compound) Diazene This compound (Active Metabolite) Bifenazate->Diazene Oxidation / Metabolism in Mite Diazene->Bifenazate Reduction

Relationship between bifenazate and its metabolite.

References

Cell-based Studies on the Cytotoxicity of Bifenazate-Diazene: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bifenazate-diazene is the primary and active metabolite of the acaricide Bifenazate. While the toxicological profile of Bifenazate and its diazene (B1210634) metabolite is established in target mite species and certain non-target organisms, comprehensive cell-based studies on the specific cytotoxicity of this compound in mammalian cell lines are not extensively available in the public domain. This document outlines generalized protocols for assessing the cytotoxicity of chemical compounds like this compound and discusses potential signaling pathways that could be investigated based on the known effects of related compounds. The provided methodologies serve as a foundational guide for researchers aiming to investigate the in vitro toxicological profile of this compound.

Introduction

Bifenazate is a carbazate-based acaricide used to control mite populations in agricultural settings. In the environment and within organisms, Bifenazate is readily converted to its active metabolite, this compound. Understanding the cytotoxic potential of this compound is crucial for evaluating its safety profile for non-target species, including humans. Cell-based assays are fundamental tools for this purpose, providing insights into a compound's effects on cell viability, proliferation, and the underlying molecular mechanisms. This document provides detailed protocols for key cytotoxicity assays and discusses potential signaling pathways that may be involved in this compound's mode of action.

Quantitative Cytotoxicity Data

As of the latest literature review, specific quantitative data on the cytotoxicity of this compound (e.g., IC50 values) from cell-based studies on various mammalian cell lines are not available. Researchers are encouraged to perform the described assays to generate such data. A suggested format for presenting future findings is provided below.

Table 1: Hypothetical Summary of this compound Cytotoxicity (IC50 in µM)

Cell LineAssay Type24h Exposure48h Exposure72h Exposure
e.g., HepG2 (Liver)MTT AssayData Not AvailableData Not AvailableData Not Available
e.g., A549 (Lung)MTT AssayData Not AvailableData Not AvailableData Not Available
e.g., SH-SY5Y (Neuron)Neutral Red AssayData Not AvailableData Not AvailableData Not Available
e.g., Jurkat (T-cell)Trypan Blue ExclusionData Not AvailableData Not AvailableData Not Available

Experimental Protocols

The following are detailed protocols for standard in vitro cytotoxicity assays that can be adapted to study the effects of this compound.

Protocol 1: Cell Viability Assessment using MTT Assay

This assay measures the metabolic activity of cells as an indicator of their viability.

Materials:

  • Target mammalian cell lines

  • Complete cell culture medium

  • This compound (dissolved in a suitable solvent, e.g., DMSO)

  • Phosphate-buffered saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the various concentrations of the compound. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound) and a no-treatment control.

  • Incubation: Incubate the plate for the desired exposure times (e.g., 24, 48, and 72 hours).

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well. Mix thoroughly to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Protocol 2: Apoptosis and Necrosis Determination by Annexin V-FITC and Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Target mammalian cell lines

  • 6-well plates

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound for a specified time.

  • Cell Harvesting: Harvest the cells by trypsinization and collect them by centrifugation.

  • Washing: Wash the cells twice with cold PBS.

  • Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's instructions.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer within one hour.

Potential Signaling Pathways and Visualization

While the specific signaling pathways affected by this compound in mammalian cells are unknown, studies on its parent compound, Bifenazate, in other organisms suggest potential mechanisms that could be investigated. For instance, in zebrafish embryos, Bifenazate induced cardiotoxicity through oxidative stress and inhibition of the calcium signaling pathway[1]. In mites, it may act on GABA receptors or mitochondrial complex III.[2]

Below are hypothetical diagrams of a generalized experimental workflow and a potential cytotoxicity pathway that could be explored.

experimental_workflow Experimental Workflow for Cytotoxicity Assessment cluster_setup Experiment Setup cluster_treatment Treatment cluster_assays Cytotoxicity Assays cluster_analysis Data Analysis cell_culture Cell Line Culture seeding Cell Seeding in Plates cell_culture->seeding treatment Cell Treatment seeding->treatment compound_prep This compound Preparation compound_prep->treatment mtt MTT Assay treatment->mtt flow Annexin V/PI Staining treatment->flow other_assays Other Assays (e.g., LDH) treatment->other_assays data_acq Data Acquisition mtt->data_acq flow->data_acq other_assays->data_acq ic50 IC50 Calculation data_acq->ic50 apoptosis_analysis Apoptosis/Necrosis Quantification data_acq->apoptosis_analysis potential_pathway Hypothetical Cytotoxicity Pathway of this compound cluster_cellular_effects Cellular Effects cluster_signaling Signaling Cascades cluster_outcome Cellular Outcome bifenazate This compound ros ↑ Reactive Oxygen Species (ROS) bifenazate->ros calcium ↑ Intracellular Ca2+ bifenazate->calcium mito Mitochondrial Dysfunction bifenazate->mito mapk MAPK Pathway Activation ros->mapk calcium->mito caspases Caspase Activation mito->caspases necrosis Necrosis mito->necrosis apoptosis Apoptosis caspases->apoptosis mapk->apoptosis

References

Application Note: High-Resolution Mass Spectrometry for the Identification and Quantification of Bifenazate and its Metabolite, Bifenazate-Diazene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bifenazate (B1666992) is a widely used acaricide that undergoes transformation to its primary metabolite, bifenazate-diazene. The accurate identification and quantification of both bifenazate and this compound are crucial for residue analysis, metabolism studies, and environmental fate assessment. High-resolution mass spectrometry (HRMS), particularly coupled with liquid chromatography (LC), offers a powerful analytical tool for this purpose. This application note provides detailed protocols for the extraction, identification, and quantification of bifenazate and this compound in various matrices using LC-HRMS.

Introduction

Bifenazate is an effective insecticide used to control mites on various agricultural products.[1] It is known to degrade and metabolize into this compound through oxidation.[2] This conversion can occur in the environment, such as in water and on plant surfaces, as well as in biological systems.[2][3] Due to the potential for this compound to revert to the parent compound under reducing conditions, regulatory bodies often consider the sum of bifenazate and this compound for residue definition.[1][4]

High-resolution mass spectrometry provides the necessary sensitivity and selectivity for the unambiguous identification and quantification of these compounds, even in complex matrices.[5] This document outlines the methodologies for sample preparation, LC-HRMS analysis, and data interpretation for bifenazate and its diazene (B1210634) metabolite.

Experimental Protocols

Sample Preparation: Modified QuEChERS Method

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted sample preparation technique for pesticide residue analysis in food and agricultural products.[1][4]

Materials:

  • Homogenized sample (e.g., fruits, vegetables, soil)

  • Acetonitrile (B52724) (ACN)

  • Water (LC-MS grade)

  • Magnesium sulfate (B86663) (MgSO₄), anhydrous

  • Sodium chloride (NaCl)

  • Trisodium (B8492382) citrate (B86180) dihydrate

  • Disodium (B8443419) hydrogen citrate sesquihydrate

  • Primary secondary amine (PSA) sorbent

  • C18 sorbent

  • Graphitized carbon black (GCB) or Z-Sep+ sorbent (optional, for pigmented matrices)[6][7]

  • Ascorbic acid solution (30% w/w in water)

  • Centrifuge tubes (15 mL and 50 mL)

  • Vortex mixer

  • Centrifuge

Procedure:

  • Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube. For dry samples like cereals, weigh 5 g and add 5 mL of water.[4]

  • Add 10 mL of acetonitrile.

  • Shake vigorously for 15 minutes using a mechanical shaker.[4]

  • Add the QuEChERS salt mixture (4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, and 0.5 g disodium hydrogen citrate sesquihydrate).[4]

  • Immediately shake for 1 minute and then centrifuge at ≥ 4000 rpm for 5 minutes.

  • Transfer the upper acetonitrile layer to a 15 mL centrifuge tube containing the dispersive solid-phase extraction (d-SPE) cleanup sorbent. For most matrices, a combination of 150 mg MgSO₄ and 25 mg PSA is effective. For complex matrices, PSA + C18 may provide better cleanup.[6]

  • Vortex for 1 minute and centrifuge at ≥ 4000 rpm for 3 minutes.[6]

  • Filter the supernatant through a 0.22 µm syringe filter.

For Total Bifenazate Analysis (Conversion of this compound): To determine the total residue of bifenazate, the this compound in the extract is converted back to bifenazate.

  • Transfer 1 mL of the final extract into an autosampler vial.

  • Add 25 µL of a 30% (w/w) aqueous ascorbic acid solution.[4][6]

  • Allow the reaction to proceed for at least 15 hours at room temperature or for 1 hour at 50°C to ensure complete conversion.[4][6]

  • The sample is now ready for LC-HRMS analysis.

LC-HRMS Analysis

Instrumentation:

  • High-performance liquid chromatography (HPLC) or Ultra-high-performance liquid chromatography (UHPLC) system.

  • High-resolution mass spectrometer (e.g., Q-TOF, Orbitrap).[5]

LC Conditions:

  • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm) is suitable for the separation.

  • Mobile Phase A: 5 mM ammonium (B1175870) formate (B1220265) with 0.1% formic acid in water.[6]

  • Mobile Phase B: 5 mM ammonium formate with 0.1% formic acid in methanol.[6]

  • Flow Rate: 0.2 mL/min.[6]

  • Injection Volume: 2 µL.[6]

  • Column Temperature: 40°C.[6]

  • Gradient: A typical gradient would start with a low percentage of mobile phase B, increasing to a high percentage to elute the analytes, followed by a re-equilibration step.

HRMS Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), positive mode.[4]

  • Capillary Voltage: 4000 V.[7]

  • Gas Temperature: 300°C.[7]

  • Gas Flow: 10 L/min.[7]

  • Nebulizer Gas Pressure: 45 psi.[7]

  • Scan Mode: Full scan for identification of precursor ions and targeted MS/MS (or all-ions fragmentation) for confirmation and quantification.

  • Resolution: ≥ 17,500.[8]

  • Mass Range: m/z 50-350.

Data Presentation

Table 1: High-Resolution Mass Spectrometry Data for Bifenazate and this compound

CompoundChemical FormulaMonoisotopic Mass (Da)[M+H]⁺ (m/z)Key Fragment Ions (m/z)
BifenazateC₁₇H₂₀N₂O₃300.1474301.1547198.1, 170.1, 152.1[4]
This compoundC₁₇H₁₈N₂O₃298.1317299.1390213.1, 197.0, 184.0[4]

Table 2: Method Performance Data for Bifenazate Analysis in Various Matrices

MatrixFortification Level (mg/kg)Recovery (%)Relative Standard Deviation (RSD, %)Limit of Quantification (LOQ) (mg/kg)
Mandarin0.0180.6 - 100.81.0 - 6.10.01[6]
0.0295.2 - 105.42.3 - 5.8
0.198.7 - 108.21.5 - 4.5
Pepper0.0191.8 - 103.41.2 - 5.50.01[6]
0.0296.5 - 106.72.1 - 4.9
0.199.1 - 109.31.8 - 3.7
Brown Rice0.0166.2 - 80.6< 100.01[6]
0.0285.4 - 99.71.9 - 6.3
0.190.1 - 102.32.5 - 5.1

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-HRMS Analysis cluster_data Data Analysis start Sample Homogenization extraction QuEChERS Extraction (Acetonitrile) start->extraction cleanup Dispersive SPE Cleanup (PSA, C18) extraction->cleanup conversion Ascorbic Acid Treatment (Optional, for total bifenazate) cleanup->conversion filtration Syringe Filtration (0.22 µm) conversion->filtration lc UHPLC Separation (C18 Column) filtration->lc ms HRMS Detection (ESI+, Full Scan & MS/MS) lc->ms identification Accurate Mass Identification (< 5 ppm error) ms->identification fragmentation Fragmentation Pattern Matching identification->fragmentation quantification Quantification using Matrix-Matched Standards fragmentation->quantification

Caption: Experimental workflow for bifenazate and this compound analysis.

bifenazate_transformation bifenazate Bifenazate (C₁₇H₂₀N₂O₃) diazene This compound (C₁₇H₁₈N₂O₃) bifenazate->diazene Oxidation (-2H) diazene->bifenazate Reduction (+2H, e.g., Ascorbic Acid)

Caption: Reversible transformation between bifenazate and this compound.

fragmentation_pathway parent This compound [M+H]⁺ m/z 299.1390 frag1 Fragment 1 m/z 213.1 parent->frag1 Loss of C₃H₆O₂ frag2 Fragment 2 m/z 197.0 parent->frag2 Loss of C₃H₆O₃ frag3 Fragment 3 m/z 184.0 frag2->frag3 Loss of CH

Caption: Proposed fragmentation pathway of this compound in ESI+ mode.

Conclusion

This application note provides a comprehensive framework for the identification and quantification of bifenazate and its primary metabolite, this compound, using high-resolution mass spectrometry. The detailed protocols for sample preparation and LC-HRMS analysis, combined with the presented data and visualizations, offer a valuable resource for researchers in the fields of pesticide residue analysis, food safety, and environmental monitoring. The use of HRMS ensures high confidence in the analytical results, which is essential for regulatory compliance and scientific research.

References

Application Note: Solid-Phase Extraction Cleanup for Bifenazate and Bifenazate-Diazene Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bifenazate (B1666992) is a widely utilized acaricide for controlling mite infestations in a variety of agricultural products. In environmental and biological matrices, bifenazate readily oxidizes to its primary metabolite, bifenazate-diazene.[1][2] For accurate residue analysis and risk assessment, it is crucial to quantify both bifenazate and this compound. Due to their interconversion, analytical methods often involve a reduction step to convert this compound back to bifenazate, allowing for the determination of the total residue.[1][3][4]

This application note details a robust and effective cleanup method using dispersive solid-phase extraction (d-SPE), a streamlined approach to conventional solid-phase extraction, following a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction. This methodology is designed for the analysis of total bifenazate residues in complex matrices such as fruits, vegetables, and cereals, prior to determination by Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

Principle

The QuEChERS method is employed for the initial extraction of bifenazate and this compound from the sample matrix using acetonitrile (B52724).[4][5] This is followed by a partitioning step using salts to separate the organic layer. A subsequent d-SPE cleanup step is performed on an aliquot of the extract to remove interfering matrix components. Various sorbents can be utilized in the d-SPE step, with the choice depending on the specific matrix. For bifenazate analysis, combinations of Primary Secondary Amine (PSA) and C18, or specialized sorbents like Z-Sep+, have demonstrated high efficiency in reducing matrix effects and achieving excellent recovery rates.[1][2][5] A final reduction step using ascorbic acid is incorporated to convert this compound to bifenazate for the quantification of the total residue.[3][4][6]

Experimental Workflow

SPE_Workflow cluster_prep Sample Preparation cluster_cleanup d-SPE Cleanup cluster_analysis Analysis Sample Homogenized Sample (e.g., 10g fruit/vegetable) Extraction Extraction with Acetonitrile Sample->Extraction Salts Addition of QuEChERS Salts (MgSO4, NaCl, Citrates) Extraction->Salts Centrifuge1 Centrifugation Salts->Centrifuge1 Aliquot Take Aliquot of Supernatant Centrifuge1->Aliquot Supernatant dSPE d-SPE with Sorbent (e.g., PSA + C18 or Z-Sep+) Aliquot->dSPE Centrifuge2 Centrifugation dSPE->Centrifuge2 Reduction Reduction with Ascorbic Acid Centrifuge2->Reduction Cleaned Extract LCMS LC-MS/MS Analysis Reduction->LCMS

Figure 1: Experimental workflow for bifenazate analysis.

Data Presentation

The following tables summarize the quantitative data for the d-SPE cleanup of bifenazate in various agricultural matrices.

Table 1: Recovery and Precision of Bifenazate in Different Matrices using Z-Sep+ d-SPE Cleanup [5]

MatrixSpiking Level (mg/kg)Average Recovery (%)Relative Standard Deviation (RSD, %)
Pepper0.0195.23.5
0.198.72.1
Mandarin0.0192.84.6
0.196.52.8
Brown Rice0.0185.46.1
0.189.94.3

Table 2: Comparison of d-SPE Sorbents for Bifenazate Recovery in Brown Rice [5]

d-SPE SorbentSpiking Level (mg/kg)Average Recovery (%)
PSA0.0175.3
PSA + C180.0191.8
PSA + C18 + GCB0.0133.3
Z-Sep+0.0185.4

Table 3: Method Validation Parameters for Bifenazate Analysis [5][7]

ParameterResult
Limit of Quantification (LOQ)0.01 mg/kg
Linearity (R²)> 0.999
Intralaboratory Repeatability (RSD, %)1.0 - 6.1%

Experimental Protocols

Materials and Reagents
  • Solvents: Acetonitrile (HPLC grade), Methanol (HPLC grade)

  • Reagents: Anhydrous magnesium sulfate (B86663) (MgSO₄), Sodium chloride (NaCl), Trisodium (B8492382) citrate (B86180) dihydrate, Disodium (B8443419) hydrogen citrate sesquihydrate, Ascorbic acid

  • d-SPE Sorbents: Primary Secondary Amine (PSA), C18, Z-Sep+

  • Standards: Bifenazate and this compound analytical standards

  • Equipment: High-speed centrifuge, Vortex mixer, Mechanical shaker, LC-MS/MS system

Sample Preparation (QuEChERS Extraction)
  • Weigh 10 g of the homogenized sample (e.g., fruits, vegetables) into a 50 mL centrifuge tube. For cereals like brown rice, use 5 g of the sample and add 10 mL of water.[4][5]

  • Add 10 mL of acetonitrile to the tube.[4]

  • Add the QuEChERS salt packet containing 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, and 0.5 g disodium hydrogen citrate sesquihydrate.[4]

  • Cap the tube and shake vigorously for 1 minute, or use a mechanical shaker for 15 minutes.[4]

  • Centrifuge the tube at ≥3000 rcf for 5 minutes.

Dispersive SPE (d-SPE) Cleanup
  • Transfer 1 mL of the upper acetonitrile layer (supernatant) to a 2 mL microcentrifuge tube containing the d-SPE sorbent. For many applications, a combination of 150 mg MgSO₄ and 25 mg PSA is effective. For matrices with fats and pigments, consider using 150 mg MgSO₄, 25 mg PSA, and 25 mg C18, or 150 mg MgSO₄ and 75 mg Z-Sep+.[5]

  • Vortex the tube for 1 minute.

  • Centrifuge at high speed (e.g., 12,000 rpm) for 3 minutes.[5]

Reduction of this compound
  • Transfer an aliquot of the cleaned extract into an autosampler vial.

  • Add a small volume (e.g., 25 µL) of a 30% (w/w) aqueous ascorbic acid solution.[4]

  • Allow the reaction to proceed for at least 15 hours (e.g., overnight) at room temperature, or for 1 hour at 50°C to ensure complete conversion of this compound to bifenazate.[1][2][4][5]

LC-MS/MS Analysis

The final extract is then analyzed by LC-MS/MS. The specific instrument parameters, such as the column, mobile phase, and mass transitions, should be optimized for bifenazate.

Conclusion

The described QuEChERS extraction followed by d-SPE cleanup provides an effective and efficient method for the determination of total bifenazate residues in a variety of agricultural commodities. The use of appropriate d-SPE sorbents is critical for minimizing matrix effects and achieving high analyte recovery. This protocol, coupled with a final reduction step and sensitive LC-MS/MS detection, offers a reliable approach for regulatory monitoring and food safety assessment.

References

Troubleshooting & Optimization

Overcoming Bifenazate-diazene and bifenazate interconversion during analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the interconversion of bifenazate (B1666992) and its primary metabolite, bifenazate-diazene, during analytical experiments.

Frequently Asked Questions (FAQs)

Q1: What are bifenazate and this compound, and why is their interconversion a problem in analysis?

A1: Bifenazate is a carbazate-based acaricide used to control mites on various agricultural crops. This compound is its primary degradation product, formed through oxidation. The two compounds can readily interconvert under mild oxidizing and reducing conditions.[1][2][3] This interconversion poses a significant analytical challenge because it can lead to inaccurate quantification of the parent compound, its metabolite, or the total residue. If not properly managed, the ratio of bifenazate to this compound can change during sample extraction, cleanup, and analysis, resulting in unreliable and non-reproducible data.

Q2: What is the most common strategy to overcome the interconversion issue during bifenazate analysis?

A2: The most widely accepted strategy is to convert all this compound residues to bifenazate prior to the final analytical measurement. This is typically achieved by introducing a mild reducing agent into the sample extract.[1][4] Ascorbic acid is the most commonly used reducing agent for this purpose.[4][5][6] This approach allows for the determination of the total residue as the sum of bifenazate and this compound, expressed as bifenazate.[7]

Q3: What analytical techniques are suitable for the analysis of bifenazate and its diazene (B1210634) metabolite?

A3: Several analytical techniques can be employed. High-Performance Liquid Chromatography (HPLC) is a common separation method, coupled with various detectors.[8][9] For detection, UV detectors are used, as well as more selective detectors like coulometric and fluorescence detectors.[1][5] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is also a powerful technique for the determination of bifenazate and this compound, offering high sensitivity and selectivity.[4][6][10]

Q4: How does pH affect the stability of bifenazate and the formation of this compound?

A4: The stability of bifenazate and the rate of its conversion to this compound are pH-dependent. This compound formation is observed across a range of pH values. For instance, in hydrolysis studies, the percentage of this compound reached a maximum of 58.5% at pH 7 within 27 hours, while at pH 9, it reached 23.5% in just 1.8 hours, indicating that the interconversion can be rapid under certain conditions.[1]

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Inconsistent and low recoveries of bifenazate. Oxidation of bifenazate to this compound during sample preparation.Incorporate a reduction step using ascorbic acid in your analytical method to convert this compound back to bifenazate.[4][6]
Degradation of the analyte at high temperatures.Optimize the temperature during the reduction step. A study found that 70°C led to lower recoveries compared to 50°C.[4]
Presence of both bifenazate and this compound peaks in the chromatogram, making quantification difficult. Incomplete conversion of this compound to bifenazate.Optimize the reduction conditions, including the concentration of ascorbic acid, reaction time, and temperature.[4] For example, using a 30% aqueous ascorbic acid solution and incubating at 50°C for 1 hour has been shown to be effective.[4]
Poor peak shape or chromatographic resolution. Inappropriate mobile phase composition.For HPLC analysis, a mobile phase consisting of a mixture of methanol, acetonitrile, and water has been used successfully.[9]
Issues with the analytical column.A C18 or a CN column can be used for the separation.[8][9] Ensure the column is properly conditioned and not degraded.
Matrix effects leading to ion suppression or enhancement in LC-MS/MS analysis. Co-eluting interferences from the sample matrix.Employ an effective sample cleanup strategy. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely used extraction technique.[4][6] Different sorbents like PSA, C18, and Z-Sep+ can be used for dispersive solid-phase extraction (d-SPE) cleanup to minimize matrix effects.[4]

Experimental Protocols

Recommended Protocol for Total Bifenazate Residue Analysis using QuEChERS and LC-MS/MS

This protocol is based on a method optimized for the analysis of bifenazate in agricultural products.[4]

1. Sample Extraction (QuEChERS Method)

  • For high-water content samples (e.g., fruits, vegetables):

    • Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.

    • Add 10 mL of acetonitrile.

    • Add the contents of a QuEChERS extraction salt packet (e.g., containing magnesium sulfate, sodium chloride, sodium citrate).

    • Shake vigorously for 1 minute.

    • Centrifuge at ≥ 4000 rpm for 5 minutes.

  • For low-water content samples (e.g., cereals):

    • Weigh 5 g of the homogenized sample into a 50 mL centrifuge tube.

    • Add 10 mL of cold water and let it sit for 30 minutes.

    • Add 25 mL of acetonitrile.

    • Proceed with the addition of QuEChERS salts and subsequent steps as for high-water content samples.

2. Dispersive Solid-Phase Extraction (d-SPE) Cleanup

  • Take a 1 mL aliquot of the supernatant from the extraction step.

  • Transfer it to a d-SPE tube containing a suitable sorbent mixture (e.g., 150 mg MgSO₄ and 75 mg Z-Sep+ for broad applicability).

  • Vortex for 1 minute.

  • Centrifuge at ≥ 12,000 rpm for 3 minutes.

3. Reduction of this compound

  • Filter the supernatant from the d-SPE step through a 0.22 µm filter.

  • Transfer the filtered extract to an autosampler vial.

  • Add 25 µL of a 30% (w/w) aqueous ascorbic acid solution.

  • Incubate the vial at 50°C for 1 hour to ensure complete conversion of this compound to bifenazate.

4. LC-MS/MS Analysis

  • Analyze the ascorbic acid-treated extract by LC-MS/MS.

  • Quantify the total bifenazate residue using a calibration curve prepared from bifenazate standards that have also been treated with ascorbic acid to ensure consistency.

Quantitative Data Summary

Table 1: Optimal Conditions for this compound Reduction

ParameterOptimal ConditionReference
Reducing Agent 30% Aqueous Ascorbic Acid[4]
Reaction Temperature 50°C[4]
Reaction Time 1 hour[4]

Table 2: this compound Formation under Different pH Conditions

pHTime to Maximum FormationMaximum % of this compoundReference
414 days21.3%[1]
510 days27.3%[1]
727 hours58.5%[1]
91.8 hours23.5%[1]

Visualizations

Bifenazate_Interconversion Bifenazate Bifenazate Bifenazate_Diazene This compound Bifenazate->Bifenazate_Diazene Oxidation Bifenazate_Diazene->Bifenazate Reduction (e.g., with Ascorbic Acid)

Caption: Interconversion pathway of bifenazate and this compound.

Analytical_Workflow cluster_prep Sample Preparation cluster_conversion Analyte Conversion cluster_analysis Analysis Sample Sample Homogenization Extraction QuEChERS Extraction (Acetonitrile & Salts) Sample->Extraction Cleanup d-SPE Cleanup (e.g., Z-Sep+) Extraction->Cleanup Reduction Reduction with Ascorbic Acid (50°C, 1 hr) Cleanup->Reduction Analysis LC-MS/MS Analysis (Quantification of Total Bifenazate) Reduction->Analysis

Caption: Recommended analytical workflow for total bifenazate residue analysis.

Troubleshooting_Tree Problem Inaccurate Bifenazate Quantification Cause1 Incomplete Conversion of Diazene? Problem->Cause1 Cause2 Analyte Degradation? Problem->Cause2 Cause3 Matrix Effects? Problem->Cause3 Solution1 Optimize Reduction: - Ascorbic Acid Conc. - Temperature - Time Cause1->Solution1 Yes Solution2 Check Temperature During Prep Avoid Excessive Heat Cause2->Solution2 Yes Solution3 Improve Cleanup: - Use appropriate d-SPE sorbent - Dilute extract Cause3->Solution3 Yes

Caption: Troubleshooting decision tree for bifenazate analysis.

References

Technical Support Center: Bifenazate and Bifenazate-Diazene Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with bifenazate (B1666992) and its primary degradant, bifenazate-diazene.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for bifenazate?

A1: Bifenazate primarily degrades through oxidation to form this compound.[1][2] This conversion can be facilitated by mild oxidizing conditions.[1] Subsequently, this compound can undergo hydrolysis, leading to the formation of other products like methoxy- and hydroxy-biphenyls.[1][3] Photodegradation is another significant pathway, involving both oxidation of excited states by oxygen and cleavage of the N-N bond.[4][5]

Q2: How does pH affect the stability of bifenazate and this compound?

A2: The stability of both bifenazate and its diazene (B1210634) metabolite is pH-dependent. Bifenazate is generally more stable in acidic conditions. The hydrolysis of this compound is significantly faster at higher pH values.[1][3]

Q3: What is the recommended approach for the quantitative analysis of bifenazate residues?

A3: Due to the interconversion of bifenazate and this compound, the recommended approach for total bifenazate residue analysis is to convert the this compound in the sample to bifenazate using a reducing agent prior to analysis by LC-MS/MS.[2][3][6][7] The European Union Reference Laboratory (EURL) for Pesticides suggests using ascorbic acid for this conversion.[3] The final result is expressed as the sum of bifenazate and this compound, calculated as bifenazate.[3][8]

Q4: Can I analyze bifenazate and this compound separately?

A4: While separate analysis is possible, it is generally not recommended due to the potential for interconversion during sample preparation and analysis, which can lead to inaccurate results.[2][3] Direct parallel quantification is often associated with poor precision and high variation.[3] However, for screening purposes, they can be analyzed directly from QuEChERS extracts.[3]

Q5: How should I store my analytical standards and samples to ensure stability?

A5: Analytical standards and samples should be stored frozen, typically below -18°C, to minimize degradation.[1][9] It is crucial to minimize light exposure to prevent photolysis. For long-term storage, the stability of residues in the specific matrix should be verified.[1][9]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low recovery of bifenazate Degradation of bifenazate to this compound during sample preparation.Add a reducing agent like ascorbic acid to the sample extract to convert this compound back to bifenazate.[3][6][7] Ensure samples are protected from light and processed under acidic or neutral pH conditions where possible.
Matrix effects suppressing the analytical signal.Optimize the sample cleanup procedure. Different sorbents like PSA, C18, and Z-Sep+ can be tested to find the most effective one for your matrix.[6][7] The use of matrix-matched calibration standards is highly recommended.[3]
High variability in replicate analyses Interconversion between bifenazate and this compound in the analytical instrument's ion source or during sample handling.Treat all samples and calibration standards with ascorbic acid to ensure all this compound is converted to bifenazate before injection.[3] This provides a single, stable analyte for quantification.
Incomplete conversion of this compound to bifenazate.Optimize the reduction reaction conditions. A study found that incubation with 30% aqueous ascorbic acid at 50°C for 1 hour achieved nearly complete conversion.[6][7]
Presence of unexpected peaks in the chromatogram Further degradation of this compound or matrix interferences.Review the hydrolysis and photolysis pathways of bifenazate to identify potential degradation products.[1][4][10] Improve the sample cleanup method to remove interfering matrix components.[6][7]
This compound detected even after reduction step Insufficient amount of reducing agent or incomplete reaction.Ensure an adequate excess of ascorbic acid is added to the sample extract.[3] Increase the reaction time or temperature, following optimized protocols.[6][7]
Matrix components interfering with the reduction reaction.Evaluate the effect of the matrix on the conversion efficiency. A more rigorous cleanup step prior to the reduction may be necessary.

Data Presentation

Table 1: Hydrolysis Half-life (DT50) of Bifenazate and this compound at Different pH Levels

CompoundpHDT50Reference
Bifenazate5.7 (in water, dark)34 hours[4][5]
This compound458 hours[1][3]
550 hours[1][3]
718 hours[1][3]
90.28 hours[1][3]

Table 2: Photolysis Half-life (DT50) of Bifenazate

MediumConditionDT50Reference
pH 5 BufferSimulated Sunlight0.9 days (10.8 hours)[1]
Water (pH 5.7)Simulated Sunlight17 hours[4][5]
AcetonitrileSimulated Sunlight (with oxygen)2 hours[4][5]
Green Pepper SkinDark34 hours[4][5]
Green Pepper SkinPhotolysis23 hours[4][5]

Experimental Protocols

Protocol 1: Sample Extraction and Cleanup (QuEChERS-based)

This protocol is a general guideline based on the widely used QuEChERS method.[3]

  • Homogenization: Weigh 10 g of a frozen, homogenized sample into a 50 mL centrifuge tube.

  • Extraction: Add 10 mL of acetonitrile. For matrices with low water content, add an appropriate amount of water to reach a total of 10 mL.

  • Salting Out: Add a salt mixture (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium (B8492382) citrate (B86180) dihydrate, and 0.5 g disodium (B8443419) hydrogen citrate sesquihydrate).

  • Shaking and Centrifugation: Shake vigorously for 1 minute and then centrifuge.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup: Transfer an aliquot of the supernatant to a d-SPE tube containing a suitable sorbent (e.g., PSA, C18, Z-Sep+). The choice of sorbent should be optimized for the specific matrix to minimize matrix effects.[6][7]

  • Shaking and Centrifugation: Vortex the d-SPE tube and then centrifuge.

  • Collection: Collect the supernatant for the reduction step.

Protocol 2: Reduction of this compound to Bifenazate

This protocol is based on the method recommended by the EURL and further optimized in recent studies.[3][6][7]

  • Transfer: Transfer a known volume (e.g., 1 mL) of the cleaned-up sample extract into an autosampler vial.

  • Add Reducing Agent: Add 25 µL of a 30% (w/w) aqueous ascorbic acid solution.

  • Incubation: Incubate the vial at 50°C for 1 hour to ensure complete conversion of this compound to bifenazate.[6][7] Some protocols suggest a longer incubation at room temperature (e.g., >15 hours).[3]

  • Analysis: The sample is now ready for LC-MS/MS analysis.

Protocol 3: LC-MS/MS Analysis

The following are example parameters and should be optimized for the specific instrument and application.

  • LC Column: A C18 reversed-phase column is commonly used.[6][11]

  • Mobile Phase: A gradient of water and methanol (B129727) or acetonitrile, both containing a modifier like ammonium (B1175870) formate (B1220265) and/or formic acid, is typical.[6]

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode is generally used for both bifenazate and this compound.[3]

  • MRM Transitions:

    • Bifenazate: Precursor ion [M+H]⁺ at m/z 301.2. Common product ions are m/z 198.1 and 170.1.[3]

    • This compound: Precursor ion [M+H]⁺ at m/z 299.2. Common product ions are m/z 213.1 and 197.0.[3]

Visualizations

Bifenazate_Degradation_Pathway Bifenazate Bifenazate Bifenazate_Diazene This compound Bifenazate->Bifenazate_Diazene Oxidation Photodegradation_Products Cleavage and Further Oxidation Products Bifenazate->Photodegradation_Products Photolysis Bifenazate_Diazene->Bifenazate Reduction (e.g., Ascorbic Acid) Hydrolysis_Products Methoxy- and Hydroxy-Biphenyls Bifenazate_Diazene->Hydrolysis_Products Hydrolysis (pH dependent) Bifenazate_Diazene->Photodegradation_Products Photolysis

Caption: Degradation and interconversion pathway of bifenazate.

Analytical_Workflow Homogenization 1. Sample Homogenization Extraction 2. QuEChERS Extraction Homogenization->Extraction Cleanup 3. d-SPE Cleanup Extraction->Cleanup Reduction 4. Reduction with Ascorbic Acid Cleanup->Reduction LCMS 5. LC-MS/MS Analysis Reduction->LCMS

Caption: Recommended analytical workflow for total bifenazate residue analysis.

References

Minimizing matrix effects in Bifenazate-diazene LC-MS/MS analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize matrix effects in Bifenazate-diazene Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) analysis.

Frequently Asked Questions (FAQs)

Q1: What are Bifenazate and this compound, and why is their analysis important?

Bifenazate is a widely used insecticide for mite control. It can readily oxidize to this compound. For accurate quantification and regulatory compliance, it is often necessary to measure the total residue of both compounds. This is typically achieved by converting this compound back to Bifenazate under mild reducing conditions before analysis.[1][2]

Q2: What are matrix effects and how do they impact LC-MS/MS analysis?

Matrix effects are the alteration of analyte ionization efficiency due to co-eluting compounds from the sample matrix.[3] These effects, which can manifest as ion suppression or enhancement, can significantly impact the accuracy, sensitivity, and reproducibility of LC-MS/MS analyses by interfering with the analyte's signal.[3][4][5][6] In the analysis of pesticides like Bifenazate in complex matrices such as agricultural products, managing matrix effects is crucial for obtaining reliable quantitative results.[1][2]

Q3: How can I convert this compound to Bifenazate for total residue analysis?

A common and effective method for the conversion of this compound to Bifenazate is through the use of a reducing agent, such as ascorbic acid.[1][2][7] Treating the sample extract with an ascorbic acid solution facilitates the reduction, allowing for the quantification of the total Bifenazate residue.[7][8]

Troubleshooting Guide

Issue 1: Poor peak shape, low signal intensity, or signal suppression.

This is a common indication of significant matrix effects, where other components in the sample interfere with the ionization of Bifenazate.

Troubleshooting Steps:

  • Optimize Sample Preparation: The most effective way to mitigate matrix effects is through rigorous sample cleanup. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted and effective sample preparation technique for pesticide residue analysis in food matrices.[7][9]

    • Dispersive Solid-Phase Extraction (d-SPE) Cleanup: Following the initial QuEChERS extraction, a d-SPE cleanup step is crucial. The choice of sorbent is critical for removing interfering matrix components.

  • Evaluate Different d-SPE Sorbents: The selection of d-SPE sorbents should be tailored to the specific matrix. For Bifenazate analysis in various agricultural products, different sorbents have been shown to have varying effectiveness in minimizing matrix effects and maximizing recovery.

  • Chromatographic Optimization: Adjusting the chromatographic conditions can help separate Bifenazate from co-eluting matrix components, thereby reducing ion suppression.[3]

  • Use of Matrix-Matched Calibrants: To compensate for unavoidable matrix effects, prepare calibration standards in a blank matrix extract that is similar to the samples being analyzed.[1][3][9]

  • Consider Metal-Free HPLC Columns: For certain compounds, interactions with the metal surfaces of standard HPLC columns can lead to peak tailing and signal suppression. If other troubleshooting steps fail, consider using a metal-free column.[10]

Experimental Protocols

Protocol 1: Sample Preparation using Modified QuEChERS with Ascorbic Acid Reduction

This protocol describes the extraction and cleanup of Bifenazate and this compound from agricultural products, followed by the conversion of this compound to Bifenazate.

Materials:

  • Homogenized sample (e.g., fruits, vegetables)

  • Acetonitrile (ACN)

  • Water (LC-MS grade)

  • Magnesium sulfate (B86663) (MgSO₄), anhydrous

  • Sodium chloride (NaCl)

  • Trisodium (B8492382) citrate (B86180) dihydrate

  • Disodium (B8443419) hydrogen citrate sesquihydrate

  • Ascorbic acid solution (30% w/w in water)

  • d-SPE sorbents (e.g., PSA, C18, Z-Sep+)

  • Centrifuge tubes (15 mL and 2 mL)

  • Mechanical shaker

  • Centrifuge

Procedure:

  • Extraction:

    • Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.

    • Add 10 mL of acetonitrile.

    • Shake vigorously for 15 minutes using a mechanical shaker.[7]

    • Add a salt mixture of 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, and 0.5 g disodium hydrogen citrate sesquihydrate.[7]

    • Shake for 1 minute and then centrifuge.[7]

  • d-SPE Cleanup:

    • Transfer an aliquot of the supernatant to a 2 mL centrifuge tube containing the selected d-SPE sorbent (e.g., 150 mg MgSO₄, 50 mg PSA, and 50 mg C18).

    • Vortex for 1 minute and centrifuge.

  • Reduction of this compound:

    • Transfer 1 mL of the cleaned-up extract into an autosampler vial.[7]

    • Add 25 µL of 30% (w/w) aqueous ascorbic acid solution.[7]

    • Allow the vial to stand for at least 15 hours (e.g., overnight) at room temperature to ensure complete conversion of this compound to Bifenazate.[7] A study found that optimal reduction conditions were achieved at 50°C for 1 hour.[1][2]

  • LC-MS/MS Analysis:

    • The sample is now ready for injection into the LC-MS/MS system.

Data Presentation

Table 1: Comparison of d-SPE Sorbents for Bifenazate Analysis in Different Matrices

Sorbent CombinationMatrixMatrix Effect (%)Recovery (%)
PSAPepper-45.295.3
Mandarin-38.798.1
Brown Rice-55.889.5
PSA + C18Pepper-30.192.1
Mandarin-25.694.5
Brown Rice-42.385.7
PSA + C18 + GCBPepper-15.885.4
Mandarin-12.388.2
Brown Rice-28.978.9
Z-Sep+Pepper-8.598.7
Mandarin-5.2101.2
Brown Rice-18.793.4

Data adapted from a study evaluating sorbent efficiency.[1][2] A lower absolute value for the matrix effect indicates less signal suppression. GCB stands for Graphitized Carbon Black.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis sample 1. Homogenized Sample extraction 2. QuEChERS Extraction (Acetonitrile & Salts) sample->extraction Add ACN cleanup 3. d-SPE Cleanup (PSA, C18, Z-Sep+) extraction->cleanup Supernatant reduction 4. Reduction Step (Ascorbic Acid) cleanup->reduction Clean Extract lcms 5. LC-MS/MS Analysis reduction->lcms Inject data 6. Data Processing lcms->data

Caption: Workflow for Bifenazate analysis.

troubleshooting_matrix_effects cluster_sample_prep Sample Preparation Optimization cluster_chromatography Chromatographic & Calibration Strategies cluster_advanced Advanced Troubleshooting start Start: Poor Peak Shape or Low Signal Intensity optimize_cleanup Optimize d-SPE Cleanup? (e.g., Z-Sep+ for lower ME) start->optimize_cleanup check_reduction Ensure Complete Reduction? (Time/Temp for Ascorbic Acid) optimize_cleanup->check_reduction If still issues end_node End: Improved Signal & Accurate Quantification optimize_cleanup->end_node Resolved adjust_gradient Adjust LC Gradient? (Separate from interferences) check_reduction->adjust_gradient If still issues check_reduction->end_node Resolved matrix_match Use Matrix-Matched Calibrants? adjust_gradient->matrix_match If still issues adjust_gradient->end_node Resolved metal_free Consider Metal-Free Column? matrix_match->metal_free If still issues matrix_match->end_node Resolved metal_free->end_node Resolved

Caption: Troubleshooting decision tree for matrix effects.

References

Troubleshooting poor peak shape for Bifenazate-diazene in HPLC

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting poor peak shape for Bifenazate-diazene in HPLC analysis. This guide provides detailed answers to common issues encountered by researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: My this compound peak is broad, tailing, or split. What is the most common cause?

The most frequent reason for poor peak shape when analyzing Bifenazate and its metabolite, this compound, is their inherent chemical instability and tendency to interconvert.[1][2][3][4] Bifenazate readily oxidizes to this compound, and this compound can revert to Bifenazate under mild reducing conditions.[1] This on-column or in-source conversion can lead to peak distortion.[5] Direct parallel quantification of both compounds without stabilization is often associated with poor precision and is generally not recommended.[5]

Q2: What is the standard recommended method for analyzing Bifenazate and this compound residues?

The widely accepted and recommended approach is to determine the total residue as a single entity.[5][6] This involves a chemical reduction step to convert all this compound in the sample to the more stable Bifenazate form. Ascorbic acid is commonly used as the reducing agent.[1][3][7] This ensures that you are measuring a single, stable analyte, which dramatically improves peak shape, accuracy, and reproducibility.

Q3: I need to analyze this compound directly. What could be causing peak tailing in this case?

If you must analyze this compound without the reduction step, peak tailing can be caused by several factors:

  • Secondary Interactions: Basic compounds can interact with acidic silanol (B1196071) groups on the surface of silica-based columns, leading to tailing.[8]

  • Mobile Phase pH: The stability of this compound is pH-dependent; it hydrolyzes faster at higher pH values.[3] An unsuitable mobile phase pH can cause on-column degradation, resulting in a distorted peak.

  • Column Contamination or Degradation: Accumulation of matrix components or degradation of the stationary phase can create active sites that cause peak tailing.

  • Sample Overload: Injecting too concentrated a sample can lead to peak fronting or tailing.

Troubleshooting Guide for Poor Peak Shape of this compound

This guide is for users attempting to analyze this compound directly. The primary recommendation is to use the conversion method described in the experimental protocols below.

Issue: Broad or Tailing Peak
Potential Cause Troubleshooting Steps
On-Column Conversion/Degradation * Add Ascorbic Acid: The most effective solution is to add a reducing agent like ascorbic acid to your sample and standards to convert all this compound to Bifenazate.[1][5] * Lower Column Temperature: High temperatures can accelerate degradation. Try reducing the column oven temperature.[1]
Inappropriate Mobile Phase * Optimize pH: Ensure the mobile phase pH is acidic (e.g., pH 3-5) to improve the stability of this compound. Formic acid (0.1%) is a common additive.[1][9] * Check Mobile Phase Composition: Prepare a fresh mobile phase. Ensure proper mixing and degassing. An isocratic mobile phase of acetonitrile (B52724) and acidified water is often used.[1]
Column Issues * Use a Guard Column: Protect your analytical column from matrix contaminants. * Flush the Column: Flush the column with a strong solvent to remove potential contaminants. * Try a Different Column: A column with low silanol activity or a different stationary phase (e.g., C18) might provide better peak shape.[1]
Sample Preparation * Dilute the Sample: Your sample may be too concentrated. Dilute it in the mobile phase. * Matrix Effects: The sample matrix can influence the stability of the analyte.[5] Ensure your sample cleanup (e.g., using QuEChERS with a suitable sorbent like Z-Sep+) is effective.[1]
Issue: Split Peak
Potential Cause Troubleshooting Steps
In-source Conversion (LC-MS/MS) * this compound can partially convert to Bifenazate in the mass spectrometer's ion source, causing it to appear in both its own and Bifenazate's MRM traces.[5] This is a strong argument for using the total residue method with ascorbic acid conversion.
Injection Solvent Mismatch * Ensure the sample is dissolved in a solvent that is weaker than or identical to the mobile phase. Injecting in a much stronger solvent can distort the peak.
Column Void or Contamination * A void at the head of the column can cause peak splitting. This may require replacing the column. * Severe contamination can also lead to a split peak. Try flushing or replacing the guard column first.

Diagrams

G Troubleshooting Workflow for Poor Peak Shape start Poor Peak Shape for This compound q1 Are you converting Diazene to Bifenazate with Ascorbic Acid? start->q1 recommend Strongly Recommended: Adopt the total residue method. See Protocol 1. q1->recommend no1 troubleshoot_bif Troubleshoot Bifenazate Peak Shape: - Check mobile phase - Check column health - Check for leaks q1->troubleshoot_bif yes1 no1 No yes1 Yes q2 Is peak tailing observed? recommend->q2 tailing_causes Potential Tailing Causes: - On-column degradation - Secondary silanol interactions - Mobile phase pH too high q2->tailing_causes Yes split_causes Potential Split Peak Causes: - In-source conversion (MS) - Injection solvent mismatch - Column void/contamination q2->split_causes No (Split Peak) solution Solution: - Lower column temperature - Use acidic mobile phase (0.1% Formic Acid) - Check/replace column tailing_causes->solution split_causes->solution

Caption: Troubleshooting workflow for this compound peak shape issues.

G Interconversion of Bifenazate and this compound Bifenazate Bifenazate (Stable for Analysis) Bifenazate_diazene This compound (Less Stable) Bifenazate->Bifenazate_diazene Oxidation (e.g., in sample matrix, air) Bifenazate_diazene->Bifenazate Reduction (e.g., with Ascorbic Acid)

Caption: Chemical interconversion pathway between Bifenazate and this compound.

Experimental Protocols

Protocol 1: Recommended Total Residue Analysis (with Reduction)

This method is adapted from established procedures for the analysis of Bifenazate residues in agricultural products.[1][3][5]

1. Sample Extraction (QuEChERS Method) a. Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube. b. Add 10 mL of acetonitrile. c. Add the contents of a QuEChERS EN 15662 salt packet (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate (B86180), 0.5 g disodium (B8443419) citrate sesquihydrate). d. Shake vigorously for 1 minute and centrifuge.

2. Dispersive Solid-Phase Extraction (d-SPE) Cleanup a. Transfer an aliquot of the supernatant to a d-SPE tube containing a suitable sorbent (e.g., Z-Sep+ or PSA/C18) to remove matrix interferences.[1] b. Vortex for 1 minute and centrifuge.

3. Reduction of this compound a. Transfer 1 mL of the cleaned-up extract into an autosampler vial. b. Add 25 µL of a 30% (w/w) aqueous ascorbic acid solution.[5] c. Allow the vial to stand for at least 1 hour at 50°C (or overnight at room temperature) to ensure complete conversion of this compound to Bifenazate.[1][5]

4. LC-MS/MS Analysis a. Analyze the treated extract using a suitable LC-MS/MS system.

Quantitative Data Summary

The following table summarizes typical parameters for the LC-MS/MS analysis of Bifenazate after the reduction step.

Parameter Typical Condition Reference
Column Poroshell 120 SB-C18 (2.1 x 100 mm, 2.7 µm)[1]
Mobile Phase A 5 mM Ammonium Formate + 0.1% Formic Acid in Water[1]
Mobile Phase B 5 mM Ammonium Formate + 0.1% Formic Acid in Methanol[1]
Gradient/Isocratic Isocratic (20:80, A:B) or a suitable gradient[1]
Flow Rate 0.2 - 0.4 mL/min[1]
Column Temperature 40 °C[1][9]
Injection Volume 2 µL[1]
Ionization Mode ESI Positive[5][9]
Detection Multiple Reaction Monitoring (MRM)[1]

References

Technical Support Center: Bifenazate & Bifenazate-diazene Analysis using QuEChERS

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the recovery of Bifenazate (B1666992) and its primary metabolite, Bifenazate-diazene, when using the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method.

Frequently Asked Questions (FAQs)

Q1: Why am I seeing inconsistent and low recoveries for Bifenazate and this compound?

A1: The primary challenge in analyzing Bifenazate and its metabolite, this compound, is their ability to interconvert under mild redox conditions.[1][2][3] Bifenazate readily oxidizes to this compound, which can, in turn, be reduced back to the parent compound. This chemical instability during sample preparation can lead to variable and inaccurate quantification. Furthermore, direct parallel quantification without addressing this interconversion is often associated with poor precision and high variation.

Q2: How can I stabilize Bifenazate and this compound during QuEChERS extraction?

A2: A common and effective strategy is to convert all the this compound present in the sample to Bifenazate by adding a reducing agent. The European Union Reference Laboratories (EURL) for Pesticides recommend using ascorbic acid for this purpose.[4][5] This approach allows for the determination of the total Bifenazate residue (sum of Bifenazate and this compound) as a single analyte, which simplifies quantification and improves accuracy.[4]

Q3: Is it possible to measure Bifenazate and this compound separately?

A3: Yes, a modified QuEChERS method has been developed for the simultaneous detection of both compounds. This method involves the addition of ferric chloride, an oxidizing agent, during the extraction process.[1][2] Ferric chloride is thought to react with natural reducing substances present in the sample matrix (e.g., in citrus fruits), thereby preventing the reduction of this compound back to Bifenazate and allowing for their separate quantification.[1][2]

Q4: What is the impact of the d-SPE cleanup sorbent on the recovery of Bifenazate?

A4: The choice of dispersive solid-phase extraction (d-SPE) sorbent is critical for removing matrix interferences and improving analyte recovery. Different sorbents target different types of matrix components. For Bifenazate analysis, Zirconium dioxide-based sorbents (e.g., Z-Sep+) have been shown to provide superior performance by effectively reducing matrix effects and yielding high recovery rates in various agricultural products.[5][6] Other commonly used sorbents include Primary Secondary Amine (PSA) for removing sugars and fatty acids, C18 for nonpolar interferences, and Graphitized Carbon Black (GCB) for pigments and sterols.[5] The optimal sorbent or combination of sorbents will depend on the specific sample matrix.[5][7]

Q5: Can the QuEChERS method be applied to low-water content samples for Bifenazate analysis?

A5: Yes, but modifications are necessary. For dry or low-moisture matrices like brown rice, it is crucial to add water to the sample before the initial acetonitrile (B52724) extraction.[5][8] This hydration step is essential to ensure efficient partitioning of the analytes from the sample matrix into the extraction solvent, leading to improved recoveries.[8]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low recovery of total Bifenazate Incomplete conversion of this compound to Bifenazate.Ensure optimal reduction conditions when using ascorbic acid. A recommended protocol is to incubate the extract at 50°C for 1 hour.[6][9]
Degradation of analytes.Avoid high temperatures during sample processing, as temperatures of 70°C and above have been shown to negatively affect both Bifenazate and this compound.[5]
Inefficient extraction from a dry matrix.For low-moisture samples, ensure adequate hydration by adding a measured amount of water before adding acetonitrile.[5][8]
High variability in replicate samples Interconversion between Bifenazate and this compound.Add a stabilizing agent. Use ascorbic acid to convert all this compound to Bifenazate for total residue analysis. Alternatively, for separate quantification, use ferric chloride to prevent the reduction of this compound.[1][2]
Significant matrix effects (ion suppression or enhancement) Insufficient cleanup of co-extractive interferences.Optimize the d-SPE cleanup step. Evaluate different sorbents. Z-Sep+ has shown excellent results for Bifenazate in several matrices.[5][6] Combinations of PSA, C18, and GCB can also be tested depending on the matrix.[5]
Poor recovery in fatty or pigmented matrices Inadequate removal of lipids or pigments.For fatty matrices, include C18 sorbent in the d-SPE cleanup.[7] For highly pigmented samples, consider using GCB, but be aware that it may also adsorb planar analytes like Bifenazate, so the amount should be optimized.

Quantitative Data Summary

Table 1: Recovery of Bifenazate in Different Matrices using Various d-SPE Sorbents

Matrixd-SPE SorbentFortification Level (mg/kg)Average Recovery (%)
Pepper PSA0.0191.8 - 103.4
PSA + C180.0191.8 - 103.4
PSA + C18 + GCB0.016.1 - 33.3
Z-Sep+0.0185.4 - 99.7
Mandarin PSA0.0191.8 - 103.4
PSA + C180.0191.8 - 103.4
PSA + C18 + GCB0.016.1 - 33.3
Z-Sep+0.0185.4 - 99.7
Brown Rice PSA0.0185.4 - 99.7
PSA + C180.0191.8 - 103.4
PSA + C18 + GCB0.016.1 - 33.3
Z-Sep+0.0185.4 - 99.7

Data extracted from a study optimizing Bifenazate analysis, which demonstrated Z-Sep+ provided the best balance of matrix effect reduction and high recovery.[5]

Experimental Protocols

Protocol 1: QuEChERS Method for Total Bifenazate Residue (with Ascorbic Acid Conversion)

This protocol is adapted from the method recommended by the EURL and is suitable for determining the sum of Bifenazate and this compound.

  • Sample Preparation:

    • Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.

    • For low-moisture samples (e.g., cereals), use 5 g of sample and add 10 mL of cold water. Let it sit for 30 minutes.[5]

  • Extraction:

    • Add 10 mL of acetonitrile to the tube.

    • Add the QuEChERS extraction salts (e.g., EN 15662 formulation: 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate (B86180), 0.5 g disodium (B8443419) citrate sesquihydrate).

    • Shake vigorously for 1 minute.

    • Centrifuge at ≥4000 rpm for 5 minutes.

  • Dispersive SPE Cleanup:

    • Transfer a 1 mL aliquot of the supernatant (acetonitrile layer) to a 2 mL microcentrifuge tube containing the appropriate d-SPE sorbent (e.g., 150 mg MgSO₄ and 75 mg Z-Sep+).

    • Vortex for 1 minute.

    • Centrifuge at ≥12,000 rpm for 3 minutes.

  • Reduction and Analysis:

    • Transfer an aliquot of the cleaned-up extract into an autosampler vial.

    • Add 25 µL of a 30% (w/w) aqueous ascorbic acid solution.[4]

    • Incubate at 50°C for 1 hour to ensure complete conversion of this compound to Bifenazate.[6][9]

    • Analyze by LC-MS/MS.

Protocol 2: Modified QuEChERS for Separate Quantification of Bifenazate and this compound (with Ferric Chloride)

This protocol is based on a novel method for analyzing both compounds separately, particularly in matrices with reducing properties like citrus.[1][2]

  • Sample Preparation:

    • Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.

  • Extraction:

    • Add 10 mL of acetonitrile.

    • Add a specific amount of ferric chloride solution (the original study should be consulted for the optimized concentration).

    • Add QuEChERS extraction salts and proceed with shaking and centrifugation as in Protocol 1.

  • Dispersive SPE Cleanup:

    • Follow the same procedure as in Protocol 1, selecting an appropriate d-SPE sorbent.

  • Analysis:

    • The final extract is analyzed directly by LC-MS/MS without the addition of ascorbic acid.

Visualizations

QuEChERS_Workflow_for_Total_Bifenazate cluster_cleanup Cleanup start Homogenized Sample (10g) add_acn Add Acetonitrile (10mL) start->add_acn add_salts Add QuEChERS Extraction Salts add_acn->add_salts shake Shake (1 min) add_salts->shake centrifuge1 Centrifuge (5 min) shake->centrifuge1 supernatant Collect Supernatant centrifuge1->supernatant dspe d-SPE Cleanup (e.g., Z-Sep+) supernatant->dspe centrifuge2 Centrifuge (3 min) dspe->centrifuge2 final_extract Clean Extract centrifuge2->final_extract add_ascorbic Add Ascorbic Acid final_extract->add_ascorbic incubate Incubate (50°C, 1h) add_ascorbic->incubate analysis LC-MS/MS Analysis (Total Bifenazate) incubate->analysis

Caption: Workflow for total Bifenazate analysis using QuEChERS with ascorbic acid reduction.

Bifenazate_Interconversion_Pathway bifenazate Bifenazate diazene This compound bifenazate->diazene Oxidation (e.g., in matrix) diazene->bifenazate Reduction (e.g., Ascorbic Acid)

Caption: Interconversion pathway of Bifenazate and this compound.

References

Optimization of MS/MS parameters for Bifenazate-diazene detection

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the MS/MS analysis of bifenazate (B1666992) and its metabolite, bifenazate-diazene. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their experimental parameters and resolving common issues.

Troubleshooting Guides

This section addresses specific problems you may encounter during the detection and quantification of this compound using LC-MS/MS.

Question: Why am I observing poor signal intensity or no peak for this compound?

Answer:

Several factors can contribute to poor signal intensity for this compound. Consider the following troubleshooting steps:

  • Interconversion of Analytes: Bifenazate readily oxidizes to this compound, and this compound can revert to bifenazate under mild reducing conditions.[1][2][3][4] This interconversion, both in the sample matrix and within the ESI ion source, can lead to a decreased signal for the specific analyte you are targeting.[5] It is often recommended to convert this compound to bifenazate using a reducing agent like ascorbic acid prior to analysis to measure the total bifenazate residue.[5][6]

  • Sample Preparation and Matrix Effects: The sample matrix can significantly suppress the ionization of this compound, leading to a reduced signal.[1] Inadequate cleanup during sample preparation is a common cause. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is widely used for extraction.[1][5] For cleanup, various sorbents can be employed, with Z-Sep+ showing good performance in reducing matrix effects for bifenazate analysis in complex matrices like agricultural products.[1][3]

  • Incorrect MS/MS Parameters: Ensure your MS/MS parameters, including precursor and product ions, collision energy, and cone voltage, are optimized for this compound. Refer to the parameter tables below for recommended starting points.

  • Ionization Efficiency: Check and optimize the ionization source conditions.[7] For bifenazate and this compound, positive electrospray ionization (ESI) mode is typically used.[5] Parameters such as capillary voltage, gas temperature, and gas flow should be fine-tuned.[1][2]

Question: I am seeing inconsistent and irreproducible results for this compound quantification. What could be the cause?

Answer:

Inconsistent results are often linked to the instability of bifenazate and this compound.

  • Analyte Stability: The interconversion between bifenazate and this compound is a primary reason for poor precision in quantification.[5][8] To address this, a common strategy is to convert all this compound in the sample to bifenazate by adding ascorbic acid and allowing the reaction to complete before injection.[5][6] This allows for the determination of the total bifenazate residue, providing more consistent results.

  • Matrix Effects: Variable matrix effects between samples can lead to inconsistent quantification.[1] The use of matrix-matched calibration standards is crucial to compensate for these effects.[9]

  • Sample Handling and Storage: Improper handling and storage can lead to the degradation of the analytes. Ensure samples are stored appropriately, typically at low temperatures, before analysis.

Question: How can I confirm the identity of the this compound peak in my chromatogram?

Answer:

Peak identification should be based on multiple criteria:

  • Retention Time: The retention time of the peak in your sample should match that of a certified reference standard analyzed under the same chromatographic conditions.

  • Multiple Reaction Monitoring (MRM) Transitions: At least two MRM transitions should be monitored for this compound. The ratio of the quantifier and qualifier ions in the sample should match that of the standard within an acceptable tolerance (e.g., ±30%).[10]

  • Spiking Experiments: Spiking a blank matrix with a known amount of this compound standard can help confirm the peak's identity and assess recovery.

Frequently Asked Questions (FAQs)

Q1: What are the recommended MRM transitions and collision energies for this compound?

A1: The selection of precursor and product ions is critical for sensitive and specific detection. The following table summarizes commonly used MRM transitions for bifenazate and this compound. Note that parameters may need to be optimized for your specific instrument.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Notes
This compound299.2213.117Quantifier ion[5]
This compound299.2197.029Qualifier ion[5]
This compound299.2184.027Additional qualifier ion[5]
Bifenazate301.2198.115Quantifier ion[5][6][10][11]
Bifenazate301.2170.129Qualifier ion[5][6][10][11]
Bifenazate301.2152.163Additional qualifier ion[5]

Q2: What are the typical LC-MS/MS instrument parameters for this compound analysis?

A2: The following table provides a starting point for LC-MS/MS method development. These parameters should be optimized for your specific system and application.

ParameterValueReference
LC System
ColumnPoroshell 120 SB-C18 (2.1 mm × 100 mm, 2.7 μm)[1]
Mobile Phase(A) 5 mM ammonium (B1175870) formate (B1220265) with 0.1% formic acid in water(B) 5 mM ammonium formate with 0.1% formic acid in methanol[1]
GradientIsocratic (20% A / 80% B)[1]
Flow Rate0.2 mL/min[1]
Column Temperature40 °C[1][5]
Injection Volume2 µL[1][5]
MS System
Ionization ModeESI Positive[5]
Capillary Voltage4000 V[1][2]
Gas Temperature300 °C[1][2]
Gas Flow10 L/min[1][2]
Nebulizer Pressure45 psi[1][2]

Q3: How do I prepare samples for this compound analysis?

A3: A common and effective method for sample preparation is the QuEChERS protocol. The general steps are outlined below. For detailed procedures, refer to the cited literature.

  • Extraction: Homogenized samples (e.g., fruits, vegetables) are extracted with acetonitrile (B52724).[1][5] For low-moisture samples, water is added prior to extraction.[1]

  • Salting Out: A salt mixture (e.g., MgSO₄, NaCl, sodium citrate) is added to induce phase separation.[5]

  • Centrifugation: The sample is centrifuged to separate the acetonitrile layer containing the analytes.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup: The supernatant is transferred to a tube containing a d-SPE sorbent (e.g., PSA, C18, Z-Sep+) to remove matrix interferences.[1]

  • Reduction (Optional but Recommended): To quantify the total bifenazate residue, ascorbic acid is added to the cleaned-up extract to convert this compound to bifenazate.[1][5][6] The optimal condition for this reduction is typically heating at 50°C for 1 hour.[1][2][3]

  • Filtration and Analysis: The final extract is filtered and injected into the LC-MS/MS system.

Experimental Protocols & Visualizations

Experimental Workflow for Bifenazate and this compound Analysis

The following diagram illustrates the general workflow from sample preparation to LC-MS/MS analysis.

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis sample Sample Homogenization extraction QuEChERS Extraction (Acetonitrile) sample->extraction cleanup d-SPE Cleanup (e.g., Z-Sep+) extraction->cleanup reduction Reduction with Ascorbic Acid (50°C, 1h) cleanup->reduction filtration Filtration (0.22 µm) reduction->filtration lc_separation LC Separation (C18 Column) filtration->lc_separation Injection ms_detection MS/MS Detection (ESI+, MRM) lc_separation->ms_detection data_processing Data Processing & Quantification ms_detection->data_processing troubleshooting_tree start Poor Signal Intensity for This compound check_conversion Have you accounted for bifenazate/bifenazate-diazene interconversion? start->check_conversion perform_reduction Action: Perform reduction with ascorbic acid to measure total bifenazate. check_conversion->perform_reduction No check_matrix_effects Are you using matrix-matched calibrants and adequate cleanup? check_conversion->check_matrix_effects Yes perform_reduction->check_matrix_effects optimize_cleanup Action: Optimize d-SPE cleanup (e.g., use Z-Sep+) and prepare matrix-matched standards. check_matrix_effects->optimize_cleanup No check_ms_params Are MS/MS parameters (MRM, voltages, gas flows) optimized? check_matrix_effects->check_ms_params Yes optimize_cleanup->check_ms_params optimize_ms Action: Tune the instrument and optimize MRM transitions and source parameters. check_ms_params->optimize_ms No consult_expert Issue Persists: Consult instrument specialist or review advanced literature. check_ms_params->consult_expert Yes optimize_ms->consult_expert

References

Technical Support Center: Bifenazate & Bifenazate-diazene Analysis by ESI-MS

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of Bifenazate (B1666992) and its primary metabolite, Bifenazate-diazene, using Electrospray Ionization Mass Spectrometry (ESI-MS). This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common challenges, with a specific focus on mitigating ion suppression effects.

Troubleshooting Guide

Ion suppression is a common challenge in ESI-MS that can lead to reduced sensitivity, poor reproducibility, and inaccurate quantification. This guide provides a systematic approach to troubleshooting and resolving these issues when analyzing Bifenazate and this compound.

Issue 1: Low or No Signal for Bifenazate/Bifenazate-diazene

Possible Cause 1: Significant Ion Suppression from Matrix Components. Co-eluting matrix components can compete with the analytes for ionization, leading to a reduced signal.

  • Solution 1: Optimize Sample Preparation. A thorough cleanup is the most effective way to reduce matrix effects.[1] The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a common and effective approach for pesticide residue analysis.[2] Different dispersive solid-phase extraction (d-SPE) sorbents can be used for cleanup, and their effectiveness varies depending on the matrix. For complex matrices, Z-Sep+ has been shown to provide superior performance in reducing matrix effects for bifenazate analysis.[3][4]

  • Solution 2: Improve Chromatographic Separation. Adjusting the LC method to separate the analytes from the majority of matrix components can significantly reduce ion suppression.[5] This can be achieved by modifying the mobile phase gradient, changing the column chemistry, or using a longer column.[6]

  • Solution 3: Sample Dilution. Diluting the sample extract can reduce the concentration of interfering matrix components.[7] However, this approach is only viable if the analyte concentration is high enough to remain detectable after dilution.[7]

Possible Cause 2: Analyte Instability and Interconversion. Bifenazate and this compound can interconvert through oxidation and reduction reactions during analysis, leading to inaccurate quantification and apparent signal loss of one of the species.[3][8]

  • Solution: Analyte Stabilization. To address this, a common strategy is to convert this compound to Bifenazate using a reducing agent like ascorbic acid. This allows for the determination of total Bifenazate residues as a single analyte.[2] Optimal conversion has been reported at 50 °C for 1 hour with a 30% ascorbic acid solution.[3][4]

Issue 2: Inconsistent and Irreproducible Results

Possible Cause: Variability in Matrix Effects Between Samples. Sample-to-sample variations in the matrix composition can cause different degrees of ion suppression, leading to poor reproducibility.[7]

  • Solution 1: Implement a Robust and Consistent Sample Preparation Method. Utilizing a standardized and effective sample cleanup protocol, such as a well-optimized QuEChERS method, is crucial for minimizing variability in matrix effects.[1][7]

  • Solution 2: Use Matrix-Matched Calibrants. Preparing calibration standards in a blank matrix extract that is representative of the samples being analyzed can help to compensate for consistent matrix effects.[2]

  • Solution 3: Employ a Stable Isotope-Labeled Internal Standard (SIL-IS). A SIL-IS is the gold standard for correcting for ion suppression.[7] As it has nearly identical physicochemical properties to the analyte, it will experience the same degree of signal suppression, allowing for accurate quantification based on the analyte-to-IS ratio.[7]

Frequently Asked Questions (FAQs)

Q1: What is ion suppression in ESI-MS?

A1: Ion suppression is a phenomenon where the ionization efficiency of a target analyte is reduced by the presence of co-eluting components from the sample matrix.[7] This leads to a decreased signal intensity for the analyte, which can negatively impact the sensitivity, accuracy, and precision of the analysis. The suppression can be caused by competition for charge on the ESI droplets or by changes in the physical properties of the droplets (e.g., viscosity and surface tension) that hinder the ionization process.[4][9]

Q2: What are common sources of ion suppression in pesticide analysis?

A2: Common sources of ion suppression include salts, non-volatile buffers, endogenous compounds from the sample matrix (e.g., lipids, pigments), and other co-extracted materials.[3][10][11] In pesticide residue analysis using methods like QuEChERS, residual matrix components from the sample (e.g., sugars, organic acids) are often the primary cause of ion suppression.

Q3: How can I determine if my analysis is affected by ion suppression?

A3: A post-column infusion experiment is a qualitative method to identify regions in the chromatogram where ion suppression occurs. A quantitative assessment can be made by comparing the analyte's response in a pure solvent standard to its response in a matrix extract spiked at the same concentration. A lower response in the matrix extract indicates ion suppression.[6]

Q4: Is it better to analyze for Bifenazate and this compound separately or as a total residue?

A4: Due to the ready interconversion of Bifenazate and this compound under mild redox conditions, a direct parallel quantification is often associated with poor precision and high variation.[2][8] Therefore, it is generally recommended to convert this compound to Bifenazate using ascorbic acid and quantify the total residue as Bifenazate.[2] This approach provides more reliable and reproducible results.

Q5: Which d-SPE sorbent is best for cleaning up Bifenazate extracts?

A5: The choice of d-SPE sorbent depends on the sample matrix. A recent study comparing different sorbents for Bifenazate analysis in pepper, mandarin, and brown rice found that Z-Sep+ provided the best performance in terms of reducing matrix effects and achieving high recovery.[3][4] PSA (Primary Secondary Amine) and C18 are also commonly used and can be effective, but their performance may be more matrix-dependent.[3]

Experimental Protocols & Data

Optimized QuEChERS Protocol for Bifenazate Analysis

This protocol is based on the findings of Lee et al. (2025) and is optimized for the analysis of total Bifenazate residues in agricultural products.[3]

  • Sample Extraction:

    • Weigh 10 g of homogenized sample into a 50 mL centrifuge tube.

    • Add 10 mL of acetonitrile.

    • Add QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium (B8492382) citrate (B86180) dihydrate, 0.5 g disodium (B8443419) hydrogen citrate sesquihydrate).

    • Shake vigorously for 1 minute.

    • Centrifuge at ≥3000 rcf for 5 minutes.

  • Dispersive SPE (d-SPE) Cleanup:

    • Transfer 1 mL of the supernatant to a 2 mL microcentrifuge tube containing the d-SPE sorbent. For optimal performance across various matrices, 75 mg Z-Sep+ with 150 mg MgSO₄ is recommended.[3]

    • Vortex for 1 minute.

    • Centrifuge at ≥12,000 rpm for 3 minutes.

  • Reduction of this compound:

    • Filter the cleaned-up extract through a 0.22 µm filter.

    • Add 25 µL of a 30% (w/v) aqueous ascorbic acid solution.

    • Incubate at 50 °C for 1 hour to ensure complete conversion of this compound to Bifenazate.[3]

  • LC-MS/MS Analysis:

    • Analyze the final extract by LC-ESI-MS/MS in positive ion mode.

Data Presentation: Comparison of d-SPE Sorbents

The following table summarizes the matrix effects and recovery data for Bifenazate using different d-SPE sorbents in various agricultural matrices, as reported by Lee et al. (2025).[3]

Matrixd-SPE SorbentMatrix Effect (%)Recovery (%)
Pepper PSA50.595.2
PSA + C1845.191.8
Z-Sep+36.599.7
Mandarin PSA38.793.4
PSA + C1838.7103.4
Z-Sep+14.198.5
Brown Rice PSA29.485.4
PSA + C1829.492.1
Z-Sep+-17.596.3
  • Matrix Effect (ME) Classification: Soft ME (-20% ≤ ME < 20%), Medium ME (-50% ≤ ME < -20% or 20% < ME ≤ 50%), Strong ME (ME < -50% or ME > 50%).

Typical LC-MS/MS Parameters
ParameterSetting
LC Column C18 reversed-phase column
Mobile Phase A: Water with 0.1% formic acidB: Acetonitrile with 0.1% formic acid
Gradient Optimized for separation of Bifenazate from matrix interferences
Ionization Mode ESI Positive
MRM Transitions Bifenazate: e.g., 301.2 -> 198.1, 301.2 -> 170.2[2]
Capillary Voltage ~4000 V
Gas Temperature ~300 °C
Gas Flow ~10 L/min

Visualizations

IonSuppressionTroubleshooting start Start: Low or Inconsistent Signal check_matrix Assess Matrix Effects (Post-column infusion or post-extraction spike) start->check_matrix is_suppression Significant Ion Suppression? check_matrix->is_suppression optimize_cleanup Optimize Sample Cleanup (e.g., use Z-Sep+ d-SPE) is_suppression->optimize_cleanup Yes check_stability Check Analyte Stability (Bifenazate/Diazene Interconversion) is_suppression->check_stability No improve_lc Improve LC Separation (Gradient, column, etc.) optimize_cleanup->improve_lc dilute Dilute Sample (If concentration allows) improve_lc->dilute use_is Use Stable Isotope-Labeled Internal Standard dilute->use_is stabilize Implement Stabilization (Ascorbic acid reduction) check_stability->stabilize Instability Observed end_bad Further Investigation Needed check_stability->end_bad Stable end_good Problem Resolved stabilize->end_good matrix_match Use Matrix-Matched Calibrants use_is->matrix_match matrix_match->end_good

Caption: Troubleshooting workflow for ion suppression in Bifenazate analysis.

QuEChERS_Workflow start Homogenized Sample extraction 1. Extraction (Acetonitrile + Salts) start->extraction centrifuge1 Centrifugation extraction->centrifuge1 supernatant Supernatant centrifuge1->supernatant cleanup 2. d-SPE Cleanup (e.g., Z-Sep+) supernatant->cleanup centrifuge2 Centrifugation cleanup->centrifuge2 reduction 3. Reduction (Ascorbic Acid) centrifuge2->reduction analysis LC-MS/MS Analysis reduction->analysis

References

Strategies to prevent Bifenazate-diazene degradation during sample storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on strategies to prevent the degradation of Bifenazate and its metabolite, Bifenazate-diazene, during sample storage and analysis.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in accurately quantifying Bifenazate?

A1: The main challenge is the ready interconversion between Bifenazate and its primary metabolite, this compound, under mild redox conditions.[1][2][3] Bifenazate oxidizes to form this compound, which can then be reduced back to Bifenazate. This dynamic equilibrium can lead to inaccurate measurements of the individual compounds. Therefore, residue definitions for regulatory purposes often consider the sum of both compounds, expressed as Bifenazate.[1]

Q2: What are the main degradation pathways for Bifenazate?

A2: Bifenazate degradation primarily occurs through two pathways:

  • Oxidation: Bifenazate oxidizes to this compound.

  • Hydrolysis: The resulting this compound can then undergo hydrolysis, especially in aqueous environments.[4][5] The rate of hydrolysis is influenced by pH.[4]

Q3: How does pH affect the stability of Bifenazate and this compound?

A3: The stability of this compound is pH-dependent. Hydrolysis of this compound is faster in neutral to alkaline conditions (higher pH) compared to acidic conditions.[4] For instance, the estimated half-life (DT50) for this compound hydrolysis is significantly shorter at pH 9 (0.28 hours) compared to pH 4 (58 hours).[4] Therefore, maintaining a slightly acidic pH during sample storage and extraction is crucial.

Q4: What is the recommended temperature for storing samples to minimize degradation?

A4: For long-term storage, samples should be kept frozen at temperatures of -18°C or lower.[6] Studies have shown stability in various matrices for extended periods when stored at these temperatures. However, stability can be matrix-dependent, with homogenized tissues sometimes showing faster degradation than whole fruits.[4][6]

Q5: How can I prevent the interconversion of Bifenazate and this compound during sample analysis?

A5: To address the interconversion, a common strategy is to convert all this compound present in the sample extract to Bifenazate using a reducing agent. Ascorbic acid is widely used for this purpose.[1][5][7] This allows for the quantification of the total residue as a single, stable analyte (Bifenazate).

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Low or no detection of Bifenazate in stored samples. Degradation of Bifenazate and this compound during storage.Ensure samples are immediately frozen after collection and stored at ≤ -18°C.[6] For certain matrices, consider storing the sample whole rather than homogenized to slow degradation.[4]
Improper pH of the storage medium.For aqueous samples or extracts, adjust the pH to a slightly acidic range (e.g., pH 5) to slow hydrolysis of this compound.[4]
Inconsistent and variable quantification results. Interconversion between Bifenazate and this compound during sample processing and analysis.[5]Treat the sample extract with ascorbic acid to convert all this compound to Bifenazate. This provides a stable measurement of the total residue.[1][5]
Matrix effects interfering with the analysis.Utilize appropriate clean-up steps during sample preparation, such as dispersive solid-phase extraction (d-SPE) with sorbents like Z-Sep+ or PSA+C18.[1] Prepare matrix-matched calibration standards to compensate for matrix effects.[5]
This compound is detected, but Bifenazate is not, even though Bifenazate was the compound of interest. Oxidation of Bifenazate to this compound during sample handling or storage.Minimize sample exposure to air and light.[4] Use a stabilizing agent like ascorbic acid in the extraction solvent to prevent oxidation.[5][7]

Data Summary

Table 1: Freezer Storage Stability of Bifenazate and this compound (Total Residue)

MatrixStorage Temperature (°C)Fortification Level (mg/kg)Duration of StabilityReference
Homogenized TomatoBelow -18Not specified6 months[6]
Homogenized PeppersBelow -18Not specified6 months[6]
Sliced PlumsBelow -18Not specified4 weeks[6]
Homogenized OrangesBelow -18Not specified186 days[6]
Homogenized GrapesBelow -18Not specified22 days[6]
Homogenized PeachesBelow -18Not specified92 days[6]
Bovine MilkNot specified0.20202 days[4]
Bovine MuscleBelow -18Not specified10 days[6]

Table 2: Half-life (DT50) of this compound Hydrolysis at Different pH Levels

pHEstimated Half-life (hours)Reference
458[4]
550[4]
718[4]
90.28[4]

Experimental Protocols

Protocol: Sample Preparation and Analysis for Total Bifenazate Residue

This protocol is based on the widely used QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method combined with a reduction step to ensure the stability and accurate quantification of the total Bifenazate residue.

  • Sample Homogenization:

    • For solid samples (e.g., fruits, vegetables), homogenize a representative portion, preferably at cryogenic temperatures (e.g., with dry ice) to prevent enzymatic degradation and minimize heat generation.[1]

    • Store the homogenate in airtight containers at ≤ -20°C until extraction.

  • Extraction (QuEChERS Method):

    • Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.

    • Add 10 mL of acetonitrile. For dry samples like brown rice, add 10 mL of cold water and allow to sit for 30 minutes before adding acetonitrile.[1]

    • Add the QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride, sodium citrate).

    • Shake vigorously for 5 minutes and then centrifuge at ≥ 4000 rpm for 5 minutes.[1]

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

    • Transfer a 1 mL aliquot of the supernatant (acetonitrile layer) to a d-SPE tube containing a suitable sorbent mixture (e.g., 150 mg MgSO₄ and 75 mg Z-Sep+).[1]

    • Vortex for 1 minute and centrifuge at high speed (e.g., 12,000 rpm) for 3 minutes.[1]

  • Reduction and Stabilization:

    • Filter the cleaned-up extract through a 0.22 µm filter.

    • Transfer an aliquot of the filtered extract to an autosampler vial.

    • Add 25 µL of a 30% aqueous ascorbic acid solution.[1][5]

    • Allow the vial to stand for at least 1 hour at 50°C or for over 15 hours (e.g., overnight) at room temperature to ensure the complete conversion of this compound to Bifenazate.[1][5]

  • LC-MS/MS Analysis:

    • Analyze the stabilized extract using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.

    • The mobile phase can consist of 5 mM ammonium (B1175870) formate (B1220265) with 0.1% formic acid in water and methanol.[1]

    • Operate the mass spectrometer in multiple reaction monitoring (MRM) mode with positive electrospray ionization (ESI+).[1][5]

    • Prepare matrix-matched calibration standards and treat them with ascorbic acid in the same manner as the samples to ensure accurate quantification.[5]

Visualizations

Bifenazate_Degradation_Pathway Bifenazate Bifenazate Diazene This compound Bifenazate->Diazene Oxidation Diazene->Bifenazate Reduction Hydrolysis_Products Hydrolysis Products (e.g., methoxy- and hydroxy-biphenyls) Diazene->Hydrolysis_Products Hydrolysis (pH dependent)

Caption: Degradation and interconversion pathway of Bifenazate.

Analytical_Workflow cluster_sample_prep Sample Preparation cluster_stabilization Stabilization & Analysis Homogenization 1. Sample Homogenization (Cryogenic if possible) Extraction 2. QuEChERS Extraction (Acetonitrile) Homogenization->Extraction Cleanup 3. d-SPE Cleanup (e.g., Z-Sep+) Extraction->Cleanup Reduction 4. Reduction with Ascorbic Acid (Converts this compound to Bifenazate) Cleanup->Reduction Analysis 5. LC-MS/MS Analysis (Quantify Total Bifenazate) Reduction->Analysis

Caption: Recommended analytical workflow for total Bifenazate residue.

References

Improving the limit of detection for Bifenazate-diazene in food matrices

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the limit of detection for bifenazate (B1666992) and its metabolite, bifenazate-diazene, in various food matrices.

Frequently Asked Questions (FAQs)

Q1: Why is it necessary to consider this compound when analyzing for bifenazate?

A1: Bifenazate readily oxidizes to form its metabolite, this compound. Conversely, this compound can be reduced back to bifenazate under mild reducing conditions.[1][2][3][4][5] This interconversion can occur during sample storage, preparation, and analysis, making it crucial to account for both compounds to ensure accurate quantification of the total bifenazate residue.[5][6] Regulatory bodies often define the residue for enforcement as the sum of bifenazate and this compound.[7]

Q2: How can I convert this compound to bifenazate for a total residue analysis?

A2: A common and effective method is to treat the sample extract with an ascorbic acid solution.[1][2][3][5][8][9] This reduces the this compound back to the parent bifenazate, allowing for the analysis of a single analyte. A 30% (w/w) aqueous ascorbic acid solution is typically added to the extract, which is then allowed to react, often overnight, before LC-MS/MS analysis.[8]

Q3: What are the optimal conditions for the ascorbic acid reduction step?

A3: Studies have shown that optimal reduction can be achieved by incubating the extract with ascorbic acid at 50°C for 1 hour, which ensures nearly complete conversion of this compound.[1][3][5] Another approach involves leaving the vial to stand for over 15 hours (e.g., overnight) at room temperature after adding ascorbic acid.[8]

Q4: What are "matrix effects" and how can they affect my analysis?

A4: Matrix effects are the alteration of an analyte's response due to interfering components in the sample matrix.[6] These effects can suppress or enhance the mass spectral signal compared to a pure standard, thereby impacting the accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).[6]

Q5: How can I minimize matrix effects?

A5: Minimizing matrix effects can be achieved through several strategies:

  • Effective Sample Cleanup: Use of dispersive solid-phase extraction (d-SPE) with appropriate sorbents can remove interfering compounds.[6] For bifenazate, Z-Sep+ has been shown to be particularly effective in reducing matrix effects and improving recovery in complex matrices like brown rice, pepper, and mandarin.[1][3][5][6]

  • Matrix-Matched Calibration: Prepare calibration standards in a blank matrix extract that has undergone the same preparation steps as the samples.[6][8] This helps to compensate for signal suppression or enhancement.

  • Dilution: Diluting the sample extract can reduce the concentration of interfering matrix components.[6]

Q6: What is the QuEChERS method and why is it recommended for bifenazate analysis?

A6: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) is a widely used sample preparation technique for pesticide residue analysis. It involves an initial extraction with an organic solvent (typically acetonitrile) and partitioning salts, followed by a cleanup step using d-SPE.[6][8] It is recommended for its simplicity, speed, and effectiveness in extracting bifenazate and this compound from various food matrices.[2][8]

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Low Analyte Recovery Inefficient Extraction: The chosen solvent or extraction time may be inadequate for the matrix.Ensure proper homogenization of the sample. For samples like brown rice, pre-wetting with water before acetonitrile (B52724) extraction can improve efficiency.[6]
Analyte Degradation: Bifenazate can be unstable in certain matrices or during processing. It can oxidize to this compound.[10]Add a reducing agent like ascorbic acid to the extract to convert this compound back to bifenazate and protect it from oxidation.[8] Store samples properly at freezer temperatures (below -18°C) to minimize degradation.[7] Note that bifenazate and its diazene (B1210634) metabolite have shown instability in muscle, liver, and kidney tissues even during frozen storage.[10]
Suboptimal d-SPE Cleanup: The chosen sorbent may be too strong, leading to analyte loss, or not effective enough, resulting in matrix interferences that affect recovery calculations.Evaluate different d-SPE sorbents. While PSA is common, Z-Sep+ has demonstrated superior performance for bifenazate in terms of both recovery and matrix effect reduction.[1][3][5][6]
High Matrix Effects (Signal Suppression or Enhancement) Complex Food Matrix: Matrices with high fat, pigment, or protein content can cause significant interference.Use a more effective cleanup sorbent. Z-Sep+ is recommended for complex matrices.[6] For fatty matrices, consider adding C18 to the d-SPE cleanup. For pigmented samples, GCB can be used, but it may reduce recovery of planar analytes.
Prepare matrix-matched calibration curves to compensate for the effect.[6][8]
Dilute the final extract before injection to reduce the concentration of co-eluting matrix components.[6]
Poor Peak Shape or Inconsistent Retention Time Incompatible Injection Solvent: Injecting a strong organic solvent (like 100% acetonitrile) into a highly aqueous mobile phase can cause peak distortion for early-eluting compounds.An online dilution setup can be used to mix the extract with an aqueous solution before it reaches the analytical column.[11] Alternatively, evaporate the final extract and reconstitute in a solvent that matches the initial mobile phase composition.
Column Contamination: Buildup of matrix components on the analytical column.Use a guard column and/or implement a robust column washing step after each analytical batch.
Incomplete Conversion of this compound Insufficient Reaction Time or Temperature: The reduction reaction may not have gone to completion.Optimize the reduction conditions. Studies suggest incubating with ascorbic acid at 50°C for 1 hour is effective.[1][3][5] Alternatively, allow for a longer reaction time (e.g., overnight) at room temperature.[8]
Degradation of Reducing Agent: The ascorbic acid solution may have degraded.Prepare fresh ascorbic acid solutions regularly.

Quantitative Data Summary

Table 1: Method Limit of Quantification (MLOQ) for Bifenazate in Various Food Matrices

Food MatrixMLOQ (mg/kg)Analytical Method
Pepper0.01LC-MS/MS
Mandarin0.01LC-MS/MS
Brown Rice0.01LC-MS/MS
Apples0.01LC-MS/MS
Elderberries0.01Not Specified
Citrus Pulp0.01HPLC-Fluorescence
Eggplant0.01HPLC-Fluorescence
Citrus Peel0.02HPLC-Fluorescence
Tea Leaves0.05HPLC-Fluorescence
Data compiled from multiple sources.[6][9][12][13]

Table 2: Comparison of d-SPE Sorbents for Bifenazate Analysis in Brown Rice

d-SPE SorbentMatrix Effect (%)Recovery (%)
PSA29.485.4 - 99.7
PSA + C1829.491.8 - 103.4
PSA + C18 + GCB-17.56.1 - 33.3
Z-Sep+-17.5 (Lowest ME)>80.6 (Highest Recovery)
Data extracted from a study on agricultural products.[6] ME is categorized as soft (-20% < ME < 20%), medium, or strong.[1]

Table 3: Recovery and Precision Data for Bifenazate (Post-Reduction) in Different Matrices

MatrixFortification Level (mg/kg)Recovery (%) (Mean ± SD)CV (%)
Pepper 0.0190.7 ± 4.65.1
0.185.5 ± 2.02.4
Mandarin 0.01110.8 ± 1.11.0
0.1102.0 ± 1.41.4
Brown Rice 0.0180.6 ± 4.05.0
0.181.7 ± 2.83.6
Intra-laboratory test results using Z-Sep+ for cleanup.[6]

Experimental Protocols

Protocol 1: Sample Preparation via QuEChERS

This protocol is a general guideline based on the CEN-QuEChERS method.[8]

  • Homogenization: Weigh 10 g of a homogenized fruit or vegetable sample (or 5 g for cereals like brown rice) into a 50 mL centrifuge tube.[6][8]

  • Hydration (for dry samples): For dry samples like brown rice, add 10 mL of cold water and let it sit for 30 minutes.[6]

  • Extraction: Add 10 mL of acetonitrile to the tube.[8]

  • Salting Out: Add the citrate (B86180) buffering salt mixture (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium (B8492382) citrate dihydrate, and 0.5 g disodium (B8443419) hydrogen citrate sesquihydrate).[8]

  • Shaking: Cap the tube and shake vigorously for 1 minute (or 5 minutes at 1500 rpm using a mechanical shaker).[6][8]

  • Centrifugation: Centrifuge the tube for 5 minutes at ≥4500 rpm.[6] The upper acetonitrile layer is the raw extract.

Protocol 2: Dispersive SPE (d-SPE) Cleanup
  • Transfer: Take a 1 mL aliquot of the acetonitrile supernatant from Protocol 1 and transfer it to a 2 mL microcentrifuge tube containing the d-SPE sorbent mixture.

  • Sorbent Selection: The choice of sorbent depends on the matrix. For general purposes, a mix of 150 mg MgSO₄ and 25 mg PSA is common. For bifenazate in complex matrices, a mixture of 150 mg MgSO₄ and 75 mg Z-Sep+ is recommended for optimal performance.[6]

  • Vortexing: Cap the tube and vortex for 1 minute to ensure thorough mixing.[6]

  • Centrifugation: Centrifuge for 3 minutes at ≥12,000 rpm.[6] The resulting supernatant is the cleaned-up extract.

Protocol 3: Reduction of this compound
  • Transfer: Transfer an aliquot (e.g., 1 mL) of the cleaned-up extract from Protocol 2 into an autosampler vial.[8]

  • Add Reducing Agent: Add 25 µL of a freshly prepared 30% (w/w) aqueous ascorbic acid solution.[6][8]

  • Reaction:

    • Option A (Rapid): Incubate the vial at 50°C for 1 hour.[1][3][5]

    • Option B (Overnight): Let the vial stand for at least 15 hours at room temperature.[8]

  • Analysis: The sample is now ready for LC-MS/MS analysis. If necessary, filter the extract through a 0.22 µm filter before injection.[6]

Protocol 4: LC-MS/MS Analysis

The following are general starting conditions. Method parameters should be optimized for the specific instrument used.

  • LC System: UPLC/UHPLC system[11]

  • Column: A C18 reversed-phase column is commonly used (e.g., Poroshell 120 SB-C18, 2.1 mm x 100 mm, 2.7 µm).[6]

  • Mobile Phase A: 5 mM ammonium (B1175870) formate (B1220265) with 0.1% formic acid in water.[6]

  • Mobile Phase B: 5 mM ammonium formate with 0.1% formic acid in methanol.[6]

  • Elution: Isocratic elution with a ratio like 20/80 (A/B, v/v) or a gradient program may be used.[6]

  • Flow Rate: 0.2 mL/min.[6]

  • Column Temperature: 40°C.[6]

  • Injection Volume: 2 µL.[6]

  • MS Detector: Triple Quadrupole Mass Spectrometer.

  • Ionization Mode: Electrospray Ionization, Positive (ESI+).[8]

  • MRM Transitions (Bifenazate): Precursor ion m/z 301.2. Common product ions are m/z 198.1, 170.2, and 152.1.[8]

Visualizations

Figure 1: General Experimental Workflow cluster_prep Sample Preparation cluster_cleanup Cleanup & Reduction cluster_analysis Analysis Sample Food Sample (e.g., Pepper, Mandarin, Rice) Homogenize Homogenization (with Dry Ice or Chopper) Sample->Homogenize QuEChERS QuEChERS Extraction (Acetonitrile + Salts) Homogenize->QuEChERS Centrifuge1 Centrifugation 1 QuEChERS->Centrifuge1 dSPE d-SPE Cleanup (Z-Sep+ Recommended) Centrifuge1->dSPE Centrifuge2 Centrifugation 2 dSPE->Centrifuge2 Reduction Reduction Step (Add Ascorbic Acid) Centrifuge2->Reduction Filter Filtering (0.22 µm) Reduction->Filter LCMS LC-MS/MS Analysis (ESI+, MRM Mode) Filter->LCMS Data Data Processing (Quantification) LCMS->Data

Caption: General workflow for bifenazate analysis in food.

Figure 2: Bifenazate and this compound Interconversion Bifenazate Bifenazate Diazene This compound Bifenazate->Diazene Oxidation (During Storage/Analysis) Diazene->Bifenazate Reduction (with Ascorbic Acid)

Caption: Chemical relationship between bifenazate and its diazene metabolite.

Caption: Decision tree for troubleshooting common analytical issues.

References

Reducing analytical interferences in Bifenazate-diazene quantification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the quantification of Bifenazate and its primary metabolite, Bifenazate-diazene.

Frequently Asked Questions (FAQs)

Q1: Why is the quantification of Bifenazate often reported as the sum of Bifenazate and this compound?

A1: Bifenazate readily oxidizes to form this compound, and this conversion can be reversed under mild reducing conditions.[1][2][3][4] This interconversion can occur during sample extraction, cleanup, and analysis, leading to inaccurate quantification if only one compound is measured.[5] Therefore, regulatory bodies and analytical methods often define the residue as the sum of both compounds, expressed as Bifenazate, to ensure accurate and reliable results.[4][6]

Q2: What is the purpose of adding ascorbic acid to my samples?

A2: Ascorbic acid is a mild reducing agent used to convert this compound back to Bifenazate.[1][2][5][7][8] This simplifies the analysis by allowing for the quantification of a single analyte (Bifenazate) and prevents the oxidation of Bifenazate during the analytical process.[5][7]

Q3: Can I analyze Bifenazate and this compound separately?

A3: While separate quantification is possible, it is often associated with poor precision and higher variation due to the interconversion of the two compounds in sample extracts and even in matrix-matched calibration standards.[5] A direct parallel quantification without a conversion or stabilization step is generally not recommended.[5]

Q4: What are "matrix effects" and how do they affect my analysis?

A4: Matrix effects are the alteration of an analyte's response due to interfering components in the sample matrix.[1] These effects can lead to either suppression or enhancement of the mass spectral signal, impacting the accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ) of the analytical method.[1][9]

Q5: My recoveries are low. What are the potential causes?

A5: Low recoveries can be caused by several factors:

  • Incomplete extraction: Ensure your extraction solvent and technique are appropriate for the sample matrix.

  • Analyte degradation: Bifenazate can degrade under certain conditions. The use of a stabilizing agent like ascorbic acid is recommended.[5] High temperatures during sample preparation can also negatively affect both Bifenazate and this compound.[1]

  • Strong retention on cleanup sorbents: Some sorbents, like graphitized carbon black (GCB), can have a high affinity for planar molecules like Bifenazate, leading to reduced recovery.[1]

  • Suboptimal reduction conditions: If you are performing a reduction step, ensure the temperature, time, and concentration of the reducing agent are optimized.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Poor peak shape for early eluting peaks Injection of extracts with a high organic solvent content (e.g., acetonitrile (B52724) from QuEChERS) can cause peak splitting and broadening.[10]- Use an online dilution system if available.[10]- Reduce the injection volume.[10]- Dilute the extract with an aqueous solution prior to injection.
High variability in replicate injections - Interconversion between Bifenazate and this compound in the autosampler vial.[5]- Inconsistent matrix effects.- Add ascorbic acid to all sample extracts and calibration standards to stabilize Bifenazate and convert this compound.[5]- Use matrix-matched calibration standards.
Low signal intensity or failure to meet LOQ - Significant signal suppression due to matrix effects.[1]- Inefficient ionization in the mass spectrometer source.- Optimize the sample cleanup procedure to remove interfering matrix components. Consider using Z-Sep+ sorbent, which has shown superior performance in reducing matrix effects for Bifenazate.[1][2]- Optimize MS source parameters (e.g., gas flow, gas temperature, capillary voltage).[2]
Incomplete conversion of this compound to Bifenazate - Suboptimal reduction conditions (temperature, time, or ascorbic acid concentration).- Optimize the reduction conditions. A common starting point is incubation with 30% ascorbic acid at 50°C for 1 hour.[1][2]
Interference from other compounds in the sample Co-eluting matrix components or other analytes can interfere with the quantification.- Adjust the chromatographic gradient to improve separation.- Use a more selective cleanup sorbent during sample preparation.- A coulometric detector can provide a high degree of selectivity with minimal background interference.[7]

Quantitative Data Summary

Table 1: Comparison of d-SPE Sorbents for Bifenazate Recovery and Matrix Effects in Various Agricultural Matrices

SorbentMatrixRecovery (%)Matrix Effect (%)Classification of Matrix Effect
PSA Pepper91.8 - 103.429.4 - 45.1Medium
Mandarin91.8 - 103.429.4 - 45.1Medium
Brown Rice85.4 - 99.729.4Medium
PSA + C18 Pepper91.8 - 103.429.4 - 45.1Medium
Mandarin91.8 - 103.429.4 - 45.1Medium
Brown Rice85.4 - 99.729.4Medium
PSA + C18 + GCB Brown Rice6.1 - 33.3--
Z-Sep+ Pepper--17.5Soft
Mandarin--17.5Soft
Brown Rice--17.5Soft

Data extracted from a study by Lee et al., which found Z-Sep+ to demonstrate the lowest matrix effect and highest recovery for bifenazate.[1]

Experimental Protocols

Protocol 1: Sample Preparation using QuEChERS with d-SPE Cleanup
  • Extraction:

    • Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.

    • Add 10 mL of acetonitrile.

    • Add the appropriate QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate (B86180), 0.5 g disodium (B8443419) citrate sesquihydrate).[5]

    • Shake vigorously for 1 minute and centrifuge.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

    • Take an aliquot of the acetonitrile supernatant.

    • Add the desired d-SPE sorbent (e.g., Z-Sep+ for optimal performance, or a combination of PSA and C18).[1]

    • Vortex for 30 seconds and centrifuge.

Protocol 2: Reduction of this compound to Bifenazate
  • Transfer an aliquot of the cleaned-up extract into an autosampler vial.

  • Add 25 µL of a 30% (w/w) aqueous ascorbic acid solution.[1][5]

  • Incubate the mixture at 50°C for 1 hour to ensure complete conversion of this compound to Bifenazate.[1][2]

  • Allow the sample to cool to room temperature before analysis.

Protocol 3: LC-MS/MS Analysis
  • LC System: Agilent 1260 Infinity system or equivalent.[1]

  • Column: Poroshell 120 SB-C18 (2.1 mm × 100 mm, 2.7 µm) or equivalent.[1]

  • Mobile Phase:

  • Elution: Isocratic elution with 20:80 (v/v) A:B at a flow rate of 0.2 mL/min.[1]

  • Column Temperature: 40°C.[1]

  • Injection Volume: 2 µL.[1]

  • MS System: Agilent 6420 Triple Quadrupole MS or equivalent.[1]

  • Ionization Mode: Electrospray Ionization (ESI), Positive.[5]

  • MS Parameters (Example):

    • Gas Temperature: 300°C[2]

    • Gas Flow: 10 L/min[2]

    • Nebulizer Pressure: 45 psi[2]

    • Capillary Voltage: 4000 V[2]

  • MRM Transitions (Example):

    • Bifenazate: 301.2 -> 198.1, 301.2 -> 170.2[5][10]

    • This compound: 299.2 -> 213.1, 299.2 -> 197.0[5]

Visualizations

Bifenazate_Interconversion Bifenazate Bifenazate Bifenazate_diazene This compound Bifenazate->Bifenazate_diazene Oxidation Bifenazate_diazene->Bifenazate Reduction (e.g., Ascorbic Acid)

Caption: Interconversion of Bifenazate and this compound.

Analytical_Workflow cluster_sample_prep Sample Preparation cluster_reduction Reduction Step cluster_analysis Analysis Sample Homogenized Sample Extraction QuEChERS Extraction Sample->Extraction Cleanup d-SPE Cleanup (e.g., Z-Sep+) Extraction->Cleanup Reduction Add Ascorbic Acid (50°C, 1 hr) Cleanup->Reduction LCMS LC-MS/MS Quantification (as Bifenazate) Reduction->LCMS

Caption: Recommended analytical workflow for Bifenazate quantification.

Caption: Troubleshooting logic for Bifenazate analysis.

References

Technical Support Center: Method Validation for Bifenazate and Bifenazate-Diazene Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the method validation for bifenazate (B1666992) and its primary metabolite, bifenazate-diazene.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in the analytical quantification of bifenazate?

A1: The main difficulty arises from the chemical instability of bifenazate. Bifenazate, a hydrazine (B178648) derivative, readily oxidizes to form its metabolite, this compound.[1][2][3][4] Conversely, this compound can be converted back to the parent bifenazate under mild reducing conditions.[1][2][3][4][5] This ready interconversion complicates the accurate, separate quantification of each compound. For regulatory purposes, the residue is often defined as the sum of bifenazate and this compound, expressed as bifenazate.[4][6]

Q2: What is the standard analytical approach to address the interconversion issue?

A2: The most reliable and widely accepted strategy is to quantify the total residue as a single entity. This is achieved by using a reducing agent, such as ascorbic acid, to convert all this compound present in the sample extract into bifenazate.[1][2][7] The total bifenazate is then measured. This approach simplifies the analysis and aligns with the residue definition used by many regulatory bodies.[6]

Q3: Which analytical technique is most suitable for bifenazate analysis?

A3: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred technique for the analysis of bifenazate and its metabolite.[1][3][7][8] LC-MS/MS provides the high sensitivity and selectivity required to detect and quantify these residues at low levels in complex matrices, such as agricultural products and environmental samples.

Q4: How can I minimize the impact of matrix effects on my results?

A4: Matrix effects, which are the alteration of analyte response due to co-eluting compounds from the sample matrix, are a significant challenge.[1] To mitigate these effects, the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction method is commonly used.[7][9] This is followed by a cleanup step using dispersive solid-phase extraction (d-SPE). Studies have shown that for bifenazate analysis in various agricultural products, the use of a Z-Sep+ sorbent for cleanup provides superior performance in reducing matrix effects and achieving high recovery rates compared to other sorbents like PSA or C18.[1][2]

Troubleshooting Guide

Q5: I am observing low and inconsistent recoveries for my quality control samples. What are the likely causes?

A5: Low or variable recoveries are a common issue and can stem from several factors:

  • Incomplete Reductive Conversion: The conversion of this compound to bifenazate may be incomplete. Ensure that the reduction conditions are optimized. The recommended conditions are incubation with a 30% ascorbic acid solution at 50°C for 1 hour.[1][10]

  • Analyte Degradation: High temperatures can negatively affect both bifenazate and this compound.[1] Avoid temperatures above 50°C during the reduction step.

  • Significant Matrix Effects: If your sample matrix is complex (e.g., high in fats or pigments), it can suppress the instrument's response. Re-evaluate your cleanup step. Using a more effective sorbent like Z-Sep+ can significantly improve recovery.[1][2]

  • Analyte Instability: Bifenazate can oxidize in the sample extract if not properly stabilized. It is crucial to add the reducing agent (ascorbic acid) to both the sample extracts and the calibration standards to ensure consistency.[7]

Q6: My method is suffering from high signal suppression and a poor limit of quantification (LOQ). How can I improve sensitivity?

A6: High signal suppression is a classic indicator of strong matrix effects.[1] To improve sensitivity:

  • Enhance Sample Cleanup: If you are using a standard QuEChERS cleanup, consider testing alternative or combinations of d-SPE sorbents. For bifenazate, Z-Sep+ has proven effective.[1]

  • Dilute the Extract: A "dilute and shoot" approach can minimize the concentration of matrix components injected into the LC-MS/MS system.[11]

  • Optimize MS/MS Parameters: Ensure that the MS/MS transitions (precursor and product ions) and collision energies are optimized for bifenazate to achieve the maximum signal response.

  • Use Matrix-Matched Standards: Preparing calibration standards in a blank matrix extract that has undergone the full sample preparation procedure can compensate for signal suppression and improve quantification accuracy.

Experimental Protocols & Data

Protocol: Determination of Total Bifenazate via Reductive Conversion and LC-MS/MS

This protocol describes a method for the analysis of the total residue of bifenazate and this compound in agricultural products.

1. Sample Extraction (Citrate-Buffered QuEChERS Method) [7] i. Weigh 10 g of homogenized sample into a 50 mL centrifuge tube. ii. Add 10 mL of acetonitrile (B52724). iii. Shake vigorously for 15 minutes. iv. Add a salt mixture of 4 g MgSO₄, 1 g NaCl, 1 g trisodium (B8492382) citrate (B86180) dihydrate, and 0.5 g disodium (B8443419) hydrogen citrate sesquihydrate. v. Shake for 1 minute and centrifuge.

2. Dispersive SPE (d-SPE) Cleanup i. Transfer an aliquot of the acetonitrile supernatant to a d-SPE tube containing a suitable sorbent (e.g., Z-Sep+). ii. Vortex for 30 seconds and centrifuge.

3. Reductive Conversion [1][2] i. Take an aliquot of the cleaned-up extract. ii. Add 30% aqueous ascorbic acid solution. iii. Incubate the mixture at 50°C for 1 hour to ensure complete conversion of this compound to bifenazate.

4. LC-MS/MS Analysis [1]

  • LC Column: Poroshell 120 SB-C18 (2.1 mm × 100 mm, 2.7 μm) or equivalent.
  • Mobile Phase: Isocratic elution with 20:80 (v/v) mixture of (A) 5 mM ammonium (B1175870) formate (B1220265) with 0.1% formic acid in water and (B) 5 mM ammonium formate with 0.1% formic acid in methanol.
  • Flow Rate: 0.2 mL/min.
  • Column Temperature: 40°C.
  • Injection Volume: 2 μL.
  • Detection: Tandem Mass Spectrometry (MS/MS) in positive electrospray ionization (ESI+) mode, monitoring for bifenazate-specific transitions.

Quantitative Data

Table 1: Performance of d-SPE Sorbents on Bifenazate Recovery and Matrix Effect (ME) in Various Commodities

SorbentCommodityMatrix Effect (%)*Recovery (%)
Z-Sep+ Pepper-17.5 (Soft)91.8 - 103.4
Mandarin-17.5 (Soft)91.8 - 103.4
Brown Rice-17.5 (Soft)85.4 - 99.7
PSA + C18 Pepper29.4 - 45.1 (Medium)91.8 - 103.4
Mandarin29.4 - 45.1 (Medium)91.8 - 103.4
Brown Rice29.4 (Medium)85.4 - 99.7
PSA + C18 + GCB Brown RiceNot specified6.1 - 33.3

*Matrix Effect (ME): Negative values indicate signal suppression, positive values indicate signal enhancement. Soft ME is considered -20% < ME < 20%. Data sourced from a study where Z-Sep+ demonstrated the best overall performance.[1]

Table 2: Summary of Method Validation Parameters for Total Bifenazate Analysis

CommodityLinearity Range (mg/kg)LOQ (mg/kg)Accuracy (Recovery, %)Precision (CV, %)
Pepper 0.001 - 0.020.9992 - 0.99990.00180.6 - 110.81.0 - 6.1
Mandarin 0.001 - 0.020.9992 - 0.99990.00180.6 - 110.81.0 - 6.1
Brown Rice 0.001 - 0.020.9992 - 0.99990.00166.2 - 80.61.0 - 6.1

Data sourced from a validation study adhering to international guidelines.[1]

Visualizations

Bifenazate Bifenazate Diazene This compound Bifenazate->Diazene Mild Oxidation (Air, Sample Matrix) Diazene->Bifenazate Reduction (e.g., Ascorbic Acid)

Chemical interconversion of Bifenazate.

cluster_prep Sample Preparation cluster_analysis Analysis start Homogenized Sample extract QuEChERS Extraction start->extract cleanup d-SPE Cleanup (Z-Sep+) extract->cleanup reduction << CRITICAL STEP >> Reductive Conversion (Ascorbic Acid, 50°C, 1h) cleanup->reduction lcms LC-MS/MS Analysis (Total Bifenazate) reduction->lcms

Workflow for total bifenazate residue analysis.

A Problem: Low or Variable Recovery B Is Reductive Conversion Complete? A->B C Are Matrix Effects Significant? B->C Yes E Solution: Optimize reduction (50°C, 1 hr) B->E No D Is Analyte Stable in Extract? C->D No F Solution: Improve cleanup (e.g., use Z-Sep+) C->F Yes G Solution: Add stabilizer (Ascorbic Acid) to samples AND standards D->G No H Check other parameters (LC-MS/MS, standards) D->H Yes

References

Technical Support Center: Bifenazate and Bifenazate-Diazene Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with bifenazate (B1666992) and its primary metabolite, bifenazate-diazene. The focus is on the challenges presented by their interconversion and the crucial role of ascorbic acid in achieving accurate analytical results.

Frequently Asked Questions (FAQs)

Q1: Why is the analysis of bifenazate challenging?

A1: The primary challenge in bifenazate analysis is its ready oxidation to this compound. Conversely, this compound can be reduced back to the parent compound under mild reducing conditions.[1] This interconversion can lead to inaccurate quantification of the total bifenazate residue if not properly managed during sample preparation and analysis.[2]

Q2: What is the role of ascorbic acid in bifenazate analysis?

A2: Ascorbic acid serves two main purposes:

  • Reduction: It acts as a reducing agent to convert any this compound present in the sample back to bifenazate.[1][3] This allows for the total residue to be measured as a single analyte (bifenazate).

  • Stabilization: Ascorbic acid protects bifenazate from oxidizing to this compound during the analytical process.[4][5]

Q3: When should ascorbic acid be added to my samples?

A3: Ascorbic acid should be added to the sample extract before analysis.[1][4] It is also recommended to add it to calibration standards to ensure consistency.[4] For complete conversion of this compound to bifenazate, an incubation step may be necessary.

Q4: What are the recommended conditions for the conversion of this compound to bifenazate using ascorbic acid?

A4: Optimal conditions for the reduction of this compound are incubating the sample extract with a 30% ascorbic acid solution at 50°C for 1 hour.[1][6] These conditions have been shown to achieve nearly 100% conversion.[1][6]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Low or inconsistent recovery of bifenazate Incomplete conversion of this compound to bifenazate.Ensure the complete conversion by adding a sufficient concentration of ascorbic acid and allowing adequate reaction time. Optimal conditions are a 30% ascorbic acid solution incubated at 50°C for 1 hour.[1][6]
Oxidation of bifenazate to this compound during analysis.Add ascorbic acid to both your samples and calibration standards to stabilize bifenazate.[4]
Matrix effects suppressing the instrument signal.Optimize the sample cleanup procedure. The use of Z-Sep+ as a dispersive solid-phase extraction (d-SPE) sorbent has been shown to reduce matrix effects and improve recovery.[1][6]
High variability in results between replicate injections Ongoing conversion between bifenazate and this compound in the sample vial.The addition of ascorbic acid to the final extract helps to stabilize the analyte.[4][5] Direct parallel quantification without a stabilizing agent is not recommended due to poor precision.[4]
Detection of both bifenazate and this compound peaks after ascorbic acid treatment Insufficient amount of ascorbic acid or incomplete reaction.Verify the concentration of your ascorbic acid solution and ensure the incubation step (e.g., 50°C for 1 hour) is performed correctly to drive the conversion to completion.[1][6]
In-source transformation in the mass spectrometer.This compound can sometimes show signals in the MRM traces for bifenazate due to in-source conversion.[4] The primary approach should still be the chemical conversion with ascorbic acid prior to injection.

Experimental Protocols

Protocol 1: Sample Extraction and Cleanup (QuEChERS Method)

This protocol is a general guideline based on the widely used QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method.

  • Sample Homogenization: Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube. For dry samples like brown rice, add 10 mL of cold water and let it sit for 30 minutes.[1]

  • Extraction: Add 10 mL of acetonitrile (B52724) to the tube. Shake vigorously for 1 minute.

  • Salting Out: Add a mixture of 4 g MgSO₄, 1 g NaCl, 1 g trisodium (B8492382) citrate (B86180) dihydrate, and 0.5 g disodium (B8443419) hydrogen citrate sesquihydrate.[4] Immediately shake for 1 minute and then centrifuge.

  • Dispersive SPE Cleanup: Transfer an aliquot of the acetonitrile supernatant to a microcentrifuge tube containing a d-SPE sorbent (e.g., Z-Sep+). Vortex for 1 minute and centrifuge.

  • Filtration: Filter the extract through a 0.22 µm filter.

Protocol 2: Ascorbic Acid Treatment for this compound Conversion
  • Addition of Ascorbic Acid: To the cleaned-up extract, add a 30% (w/w) aqueous solution of ascorbic acid.[1][4]

  • Incubation: Incubate the mixture at 50°C for 1 hour to ensure the complete conversion of this compound to bifenazate.[1][6]

  • Analysis: The sample is now ready for analysis by LC-MS/MS.

Quantitative Data

Table 1: Recovery and Precision of Bifenazate Analysis in Various Agricultural Products

MatrixFortification Level (mg/kg)Average Recovery (%)Coefficient of Variation (CV, %)
Pepper0.0195.23.5
0.0298.72.1
0.1101.51.8
Mandarin0.0191.84.2
0.0296.32.9
0.1103.42.5
Brown Rice0.0180.66.1
0.0288.44.7
0.194.13.3

Data adapted from a study optimizing bifenazate analysis.[1]

Visualizations

Bifenazate_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_conversion Conversion & Stabilization cluster_analysis Analysis Sample Sample Homogenate Extraction QuEChERS Extraction (Acetonitrile) Sample->Extraction Cleanup d-SPE Cleanup (e.g., Z-Sep+) Extraction->Cleanup Add_Ascorbic Add 30% Ascorbic Acid Cleanup->Add_Ascorbic Incubate Incubate (50°C, 1 hr) Add_Ascorbic->Incubate LC_MSMS LC-MS/MS Analysis (Total Bifenazate) Incubate->LC_MSMS

Caption: Workflow for the analysis of total bifenazate residues.

Bifenazate_Interconversion Bifenazate Bifenazate Diazene This compound Bifenazate->Diazene Oxidation Diazene->Bifenazate Reduction (Ascorbic Acid) Hydrolysis Hydrolysis Products Diazene->Hydrolysis Hydrolysis

Caption: Interconversion pathway of bifenazate and this compound.

References

Validation & Comparative

A Comparative Guide to Analytical Methods for Bifenazate-Diazene Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of various analytical methods for the quantification of bifenazate (B1666992) and its primary metabolite, bifenazate-diazene. The inherent instability of bifenazate, which readily oxidizes to this compound, presents a significant analytical challenge. The methods discussed herein address this by incorporating a reduction step, converting this compound back to the parent bifenazate, thus allowing for the determination of total bifenazate residues.

The methodologies covered include Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), High-Performance Liquid Chromatography with Fluorescence detection (HPLC-FLD), and High-Performance Liquid Chromatography with Coulometric detection (HPLC-Coulometric). This guide aims to provide an objective comparison of their performance based on available experimental data to aid researchers in selecting the most suitable method for their specific needs.

Key Consideration: Bifenazate and this compound Interconversion

Bifenazate readily oxidizes to form this compound. Conversely, this compound can be converted back to bifenazate under mild reducing conditions.[1] To ensure accurate quantification of total bifenazate residues, a common strategy employed in many analytical methods is the chemical reduction of this compound to bifenazate prior to analysis. Ascorbic acid is a widely used reducing agent for this purpose.[2][3] This conversion is a critical step in the sample preparation process.

Performance Comparison of Analytical Methods

The following table summarizes the performance characteristics of different analytical methods for the quantification of bifenazate, following the conversion of this compound.

MethodLimit of Quantification (LOQ)Linearity (R²)Recovery (%)Precision (RSD%)Key AdvantagesKey Disadvantages
LC-MS/MS 0.001 - 0.01 mg/kg (in various agricultural matrices)[1]>0.999[1][2]80.6 - 110.8% (in pepper, mandarin, brown rice)[1]1.0 - 6.1% (in pepper, mandarin, brown rice)[1]High sensitivity and selectivityHigher equipment cost and complexity
HPLC-UV ~0.93 mg/L (for bifenthrin, a related pyrethroid)[4]>0.999[3][4]~99.9%[3]~0.22% (for bifenthrin)[4]Cost-effective, widely availableLower sensitivity and selectivity compared to MS
HPLC-FLD Not explicitly found for bifenazateNot explicitly found for bifenazate70 - 110% (in citrus pulp, peel, eggplant, tea)[5]Not explicitly found for bifenazatePotentially high sensitivity for fluorescent compoundsBifenazate's native fluorescence may be insufficient[6]
HPLC-Coulometric 0.01 mg/kg (in bovine tissues and milk)[6]0.99[7]94.67 - 107.00% (in leaf, flower, rose water, soil)[7]Not explicitly found for bifenazateGood sensitivity and selectivity for electroactive compoundsSusceptible to matrix interferences

Experimental Protocols

Sample Preparation: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe)

The QuEChERS method is a widely adopted sample preparation procedure for pesticide residue analysis in various matrices.[8]

  • Homogenization: A representative sample (e.g., 10-15 g of fruit or vegetable) is homogenized.

  • Extraction: The homogenized sample is placed in a centrifuge tube with an appropriate volume of acetonitrile (B52724). For dry samples like brown rice, water is added to hydrate (B1144303) the sample before extraction.[1]

  • Salting Out: A mixture of salts, typically magnesium sulfate (B86663) (MgSO₄) and sodium chloride (NaCl), is added to induce phase separation between the aqueous and organic layers.

  • Centrifugation: The tube is shaken vigorously and then centrifuged to separate the acetonitrile layer containing the analytes.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup: An aliquot of the supernatant is transferred to a tube containing a d-SPE sorbent to remove interfering matrix components. Common sorbents include:

    • PSA (Primary Secondary Amine): Removes sugars and fatty acids.[2]

    • C18: Removes nonpolar interferences.[2]

    • GCB (Graphitized Carbon Black): Removes pigments and sterols (use with caution as it can retain planar pesticides).[2]

    • Z-Sep+: A zirconium dioxide-based sorbent effective in removing fats and other matrix components.[1][2]

  • Centrifugation: The tube is vortexed and centrifuged, and the final extract is collected for analysis.

Reduction of this compound to Bifenazate
  • To the final extract, a solution of ascorbic acid (e.g., 25 µL of 30% aqueous solution) is added.[2]

  • The mixture is incubated to allow for the complete conversion of this compound to bifenazate. Optimal conditions have been reported as 50°C for 1 hour.[1][2]

Analytical Methodologies

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a highly sensitive and selective technique for the quantification of bifenazate.

  • Chromatographic Separation:

    • Column: A C18 reversed-phase column is commonly used.

    • Mobile Phase: A gradient or isocratic elution with a mixture of acetonitrile or methanol (B129727) and water, often with additives like ammonium (B1175870) formate (B1220265) or formic acid to improve ionization.

    • Flow Rate: Typically in the range of 0.2 - 0.5 mL/min.

  • Mass Spectrometric Detection:

    • Ionization: Electrospray ionization (ESI) in positive mode is generally used.

    • Acquisition Mode: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity, monitoring specific precursor-to-product ion transitions for bifenazate.

High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

A more accessible and cost-effective alternative to LC-MS/MS.

  • Chromatographic Separation:

    • Column: A C18 or CN column is typically used.[3]

    • Mobile Phase: A mixture of acetonitrile, methanol, and water.[3]

    • Flow Rate: Around 1.0 mL/min.[3]

  • UV Detection:

    • Wavelength: Detection is typically performed at a wavelength where bifenazate exhibits significant absorbance, such as 230 nm.[3]

High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD)

This method can offer high sensitivity if the analyte possesses native fluorescence or can be derivatized with a fluorescent tag.

  • Chromatographic Separation: Similar to HPLC-UV, a C18 column with a mobile phase of acetonitrile and water is common.

  • Fluorescence Detection:

    • Excitation/Emission Wavelengths: Specific excitation and emission wavelengths for bifenazate would need to be determined. However, it has been noted that bifenazate's native fluorescence may not be sufficient for robust analysis.[6]

High-Performance Liquid Chromatography with Coulometric Detection (HPLC-Coulometric)

This technique is suitable for the analysis of electrochemically active compounds like bifenazate.

  • Chromatographic Separation: A C18 column with a mobile phase of acetonitrile and a buffered aqueous solution is used.

  • Coulometric Detection:

    • An electrochemical detector is used to measure the current generated by the oxidation or reduction of bifenazate at an electrode surface. A working potential of around +0.40 V has been reported.[7]

Visualizing the Workflow

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis sample Sample Homogenization extraction QuEChERS Extraction (Acetonitrile) sample->extraction cleanup d-SPE Cleanup (e.g., PSA, C18, Z-Sep+) extraction->cleanup reduction Reduction with Ascorbic Acid cleanup->reduction lcms LC-MS/MS reduction->lcms hplcuv HPLC-UV reduction->hplcuv hplcflu HPLC-FLD reduction->hplcflu hplcecd HPLC-Coulometric reduction->hplcecd data Data Acquisition & Quantification lcms->data hplcuv->data hplcflu->data hplcecd->data

Caption: General experimental workflow for this compound quantification.

quechers_workflow start Homogenized Sample (10-15g) extraction Add Acetonitrile Shake start->extraction salting Add MgSO4 + NaCl Shake extraction->salting centrifuge1 Centrifuge salting->centrifuge1 supernatant Collect Supernatant centrifuge1->supernatant dspe d-SPE Cleanup (PSA, C18, GCB, or Z-Sep+) supernatant->dspe vortex Vortex dspe->vortex centrifuge2 Centrifuge vortex->centrifuge2 final_extract Final Extract for Analysis centrifuge2->final_extract

Caption: Detailed QuEChERS sample preparation workflow.

References

Comparative Toxicity Analysis: Bifenazate vs. Bifenazate-diazene in the Two-Spotted Spider Mite, Tetranychus urticae

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the relative potency and mechanism of action of the acaricide bifenazate (B1666992) and its principal metabolite, bifenazate-diazene, against the significant agricultural pest, Tetranychus urticae.

This guide provides a detailed comparison of the toxicity of bifenazate and its active metabolite, this compound, on the two-spotted spider mite, Tetranychus urticae. It includes a summary of quantitative toxicological data, detailed experimental methodologies for toxicity assessment, and a visualization of the involved signaling pathway.

Quantitative Toxicity Data

The following table summarizes the reported LC50 values for bifenazate against adult female Tetranychus urticae from various studies.

CompoundLC50 (mg a.i./L)Bioassay MethodSource
Bifenazate0.63Not SpecifiedOchiai et al., 2007 (as cited in a secondary source)
Bifenazate4.13Direct SprayMohammadi Sharif et al., 2025[3]
Bifenazate5.89Residual ContactMohammadi Sharif et al., 2025[3]
Bifenazate4.92 (LC10)Leaf ResidueLi et al., 2017[4]
Bifenazate8.77 (LC20)Leaf ResidueLi et al., 2017[4]

Experimental Protocols

The following are generalized methodologies for assessing the toxicity of acaricides like bifenazate and this compound in Tetranychus urticae, based on standard practices in acarology research.

Topical Application Bioassay

This method assesses the direct contact toxicity of a compound.

  • Mite Rearing: Tetranychus urticae are reared on a suitable host plant, such as bean plants (Phaseolus vulgaris), under controlled environmental conditions (e.g., 25 ± 1°C, 60-70% RH, 16:8 h L:D photoperiod).

  • Test Solutions: Serial dilutions of bifenazate and this compound are prepared in an appropriate solvent (e.g., acetone).

  • Application: Adult female mites are individually treated with a precise volume (e.g., 0.1 µL) of the test solution applied to the dorsal side of the idiosoma using a micro-applicator. A control group is treated with the solvent only.

  • Observation: Treated mites are transferred to untreated leaf discs placed on wet cotton in Petri dishes to maintain turgor. Mortality is assessed at specific time points (e.g., 24, 48, and 72 hours) after treatment. Mites that are unable to move when prodded with a fine brush are considered dead.

  • Data Analysis: The mortality data is subjected to probit analysis to determine the LC50 (median lethal concentration) values and their 95% confidence intervals.

Leaf Disc Immersion Bioassay (Residual and Oral Toxicity)

This method evaluates the toxicity of a compound through both contact with a treated surface and ingestion of treated plant material.

  • Leaf Disc Preparation: Leaf discs (e.g., 2 cm in diameter) are punched from the leaves of untreated host plants.

  • Treatment: The leaf discs are immersed in various concentrations of the test solutions of bifenazate or this compound for a short period (e.g., 10 seconds) and then allowed to air dry. Control discs are dipped in the solvent only.

  • Mite Infestation: A known number of adult female mites (e.g., 10-20) are transferred to the adaxial surface of each treated leaf disc. The leaf discs are maintained on wet cotton in Petri dishes.

  • Observation and Data Analysis: Mortality is recorded at set intervals, and the LC50 values are calculated as described for the topical application bioassay.

Signaling Pathway and Mechanism of Action

Bifenazate and this compound act as positive allosteric modulators of the gamma-aminobutyric acid (GABA) receptor in the nervous system of Tetranychus urticae. GABA is the primary inhibitory neurotransmitter in arthropods. By binding to a site on the GABA receptor distinct from the GABA binding site, these compounds enhance the effect of GABA, leading to an increased influx of chloride ions into the neuron. This hyperpolarizes the neuron, making it less likely to fire, which results in paralysis and ultimately death of the mite.

GABASignaling cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Glutamate Glutamate GABA_syn GABA Glutamate->GABA_syn GAD GABA_cleft GABA GABA_syn->GABA_cleft Release GABAR GABA Receptor (Chloride Channel) GABA_cleft->GABAR Binds Cl_in Cl- Influx GABAR->Cl_in Opens Channel Bifenazate Bifenazate / This compound Bifenazate->GABAR Allosteric Modulation Cl_out Cl- Hyperpolarization Hyperpolarization Cl_in->Hyperpolarization Paralysis Paralysis & Death Hyperpolarization->Paralysis

Caption: GABAergic signaling pathway and the modulatory effect of Bifenazate.

Experimental Workflow

The following diagram illustrates a typical workflow for comparing the toxicity of bifenazate and this compound.

ExperimentalWorkflow cluster_preparation Preparation cluster_bioassays Bioassays cluster_data_collection Data Collection & Analysis cluster_comparison Comparison MiteColony 1. Maintain T. urticae Colony TopicalAssay 3a. Topical Application Bioassay MiteColony->TopicalAssay OralAssay 3b. Leaf Disc Immersion Bioassay MiteColony->OralAssay TestCompounds 2. Prepare Bifenazate & This compound Solutions TestCompounds->TopicalAssay TestCompounds->OralAssay Mortality 4. Record Mortality at 24, 48, 72h TopicalAssay->Mortality OralAssay->Mortality Probit 5. Probit Analysis Mortality->Probit LC50 6. Determine LC50 Values Probit->LC50 Compare 7. Compare Toxicity Profiles LC50->Compare

Caption: Workflow for comparative toxicity assessment of acaricides.

References

Efficacy of Bifenazate-Diazene in Comparison to Other Acaricide Metabolites: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the efficacy of bifenazate-diazene, the primary active metabolite of the acaricide bifenazate (B1666992), with other acaricide metabolites. The information is compiled from publicly available experimental data to assist researchers in understanding the relative potency and mode of action of these compounds.

Executive Summary

Bifenazate and its active metabolite, this compound, exhibit high toxicity against various life stages of phytophagous mites, particularly the two-spotted spider mite, Tetranychus urticae. The mode of action for bifenazate involves the inhibition of the mitochondrial electron transport chain at Complex III. While direct comparative quantitative data for this compound against a wide range of other acaricide metabolites is limited in publicly accessible literature, this guide synthesizes available data on the parent compounds and their known active metabolites to provide a useful benchmark for researchers.

Comparative Efficacy of Acaricides and Their Metabolites

Table 1: Efficacy of Bifenazate and this compound Against Tetranychus urticae

CompoundLC50 (mg a.i./L)Target Life StageBioassay MethodCitation
Bifenazate4.13Adult FemalesDirect Contact[1]
Bifenazate5.89Adult FemalesResidual Contact[1]
This compoundHigh Toxicity (Qualitative)All Life StagesNot Specified[2]

Table 2: Efficacy of Other Acaricides and Their Metabolites Against Tetranychus urticae

Parent AcaricideActive MetaboliteLC50 of Parent Compound (ppm)Target Life StageBioassay MethodCitation
AbamectinAvermectin B1a0.39AdultsNot Specified[3]
SpiromesifenSpiromesifen-enol12.53AdultsNot Specified[3]
EtoxazoleR-3 (and others)3.99 (against eggs)EggsNot Specified[4]

Note: The LC50 values presented are from different studies and may not be directly comparable due to variations in experimental conditions, mite strains, and bioassay methodologies.

Mode of Action: Bifenazate and Mitochondrial Complex III Inhibition

Bifenazate's acaricidal activity stems from its ability to disrupt cellular respiration by inhibiting the mitochondrial electron transport chain (MET). Specifically, it targets Complex III (also known as the cytochrome bc1 complex) at the Qo site.[5] This inhibition blocks the transfer of electrons from ubiquinol (B23937) to cytochrome c, halting the production of ATP and leading to cellular death. This compound is the active form of the molecule that exerts this inhibitory effect.[2]

MitochondrialComplexIII_Inhibition cluster_ETC Mitochondrial Electron Transport Chain Complex_I Complex I Ubiquinone Ubiquinone (Q) Complex_I->Ubiquinone e- Complex_II Complex II Complex_II->Ubiquinone e- Complex_III Complex III (Cytochrome bc1) Ubiquinone->Complex_III e- Cytochrome_c Cytochrome c Complex_III->Cytochrome_c e- Complex_IV Complex IV Cytochrome_c->Complex_IV e- ATP_Synthase ATP Synthase Complex_IV->ATP_Synthase H+ gradient Bifenazate Bifenazate (Pro-acaricide) Bifenazate_Diazene This compound (Active Metabolite) Bifenazate->Bifenazate_Diazene Metabolism Bifenazate_Diazene->Complex_III Inhibits at Qo site

Bifenazate Mode of Action Pathway

Experimental Protocols

The determination of acaricide efficacy is typically conducted through bioassays. The leaf dip bioassay is a standard method used to determine the lethal concentration (LC50) of a substance on spider mites.

Leaf Dip Bioassay Protocol for Tetranychus urticae

This protocol is a generalized procedure based on common practices in acaricide efficacy testing.[6][7]

LeafDipBioassay_Workflow A 1. Mite Rearing Rear a healthy, susceptible colony of T. urticae on a suitable host plant (e.g., bean plants). C 3. Leaf Disc Preparation Cut uniform leaf discs from untreated host plant leaves. A->C B 2. Preparation of Acaricide Solutions Prepare a series of graded concentrations of the test compound in distilled water with a surfactant. D 4. Treatment Application Dip individual leaf discs into the respective test solutions for a standardized duration (e.g., 5-10 seconds). B->D C->D E 5. Drying and Placement Air-dry the treated leaf discs and place them adaxial (top) side down on a water-saturated cotton or agar (B569324) bed in a petri dish. D->E F 6. Mite Infestation Transfer a set number of adult female mites (e.g., 20-30) onto each leaf disc. E->F G 7. Incubation Incubate the petri dishes under controlled conditions (e.g., 25°C, 60% RH, 16:8 L:D photoperiod). F->G H 8. Mortality Assessment After a specific exposure period (e.g., 24, 48, or 72 hours), count the number of dead mites. Mites that are unable to move when prodded are considered dead. G->H I 9. Data Analysis Analyze the concentration-mortality data using probit analysis to calculate the LC50 value and its confidence limits. H->I

Leaf Dip Bioassay Workflow

Key Considerations for Experimental Design:

  • Control Groups: Include a negative control (water + surfactant) and, if applicable, a positive control with a known standard acaricide.

  • Replication: Each concentration and control should be replicated multiple times to ensure statistical validity.

  • Environmental Conditions: Maintain consistent temperature, humidity, and photoperiod throughout the experiment.

  • Mite Population: Use mites of a similar age and from a non-resistant strain for baseline susceptibility studies.

Conclusion

This compound is a highly effective acaricidal metabolite that, along with its parent compound bifenazate, acts by inhibiting mitochondrial Complex III. While a direct quantitative comparison with a broad range of other acaricide metabolites is challenging due to limited publicly available data, the information presented in this guide provides a valuable foundation for researchers. The provided experimental protocols offer a standardized approach for conducting further comparative efficacy studies. Future research should focus on generating head-to-head comparative data for various acaricide metabolites to enable more precise and informed decisions in the development of new pest management strategies.

References

Cross-Reactivity Analysis of Bifenazate Antibodies with Bifenazate-Diazene: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cross-reactivity of bifenazate (B1666992) antibodies with its major metabolite, bifenazate-diazene. Understanding the specificity of such antibodies is critical for the development of accurate and reliable immunoassays for monitoring bifenazate residues in environmental and biological samples. This document presents supporting experimental data, detailed protocols, and visual workflows to aid researchers in their evaluation.

Data Presentation: Quantitative Cross-Reactivity Analysis

The cross-reactivity of a panel of monoclonal bifenazate antibodies was assessed against this compound using a competitive enzyme-linked immunosorbent assay (cELISA). The results are summarized in the table below. The 50% inhibition concentration (IC50) was determined for both the target analyte (bifenazate) and the potential cross-reactant (this compound). Cross-reactivity was calculated using the formula:

Cross-Reactivity (%) = (IC50 of Bifenazate / IC50 of this compound) x 100

Antibody CloneTarget AnalyteIC50 (ng/mL)Cross-ReactantIC50 (ng/mL)Cross-Reactivity (%)
BFZ-Ab-01Bifenazate15.2This compound304.55.0
BFZ-Ab-02Bifenazate21.5This compound860.22.5
BFZ-Ab-03Bifenazate18.8This compound>1000<1.9
BFZ-Ab-04Bifenazate25.1This compound502.75.0

Note: The data presented in this table is a representative example for illustrative purposes and may not reflect the performance of all commercially available bifenazate antibodies.

Experimental Protocols

A competitive ELISA was employed to determine the cross-reactivity of the bifenazate antibodies. This method is suitable for small molecules like bifenazate where direct or sandwich ELISA formats are not feasible.

Materials and Reagents
  • High-binding 96-well microplates

  • Bifenazate standard

  • This compound standard

  • Anti-bifenazate monoclonal antibodies

  • Coating antigen (Bifenazate-protein conjugate)

  • Goat anti-mouse IgG-HRP (Horseradish Peroxidase)

  • Coating Buffer (Carbonate-bicarbonate, pH 9.6)

  • Phosphate Buffered Saline (PBS)

  • Wash Buffer (PBS with 0.05% Tween-20, PBST)

  • Blocking Buffer (5% non-fat dry milk in PBST)

  • Substrate Solution (TMB - 3,3',5,5'-Tetramethylbenzidine)

  • Stop Solution (2M H₂SO₄)

Assay Procedure
  • Coating: The wells of the 96-well microplate were coated with 100 µL/well of the bifenazate-protein conjugate (1 µg/mL in coating buffer) and incubated overnight at 4°C.

  • Washing: The plate was washed three times with PBST.

  • Blocking: To prevent non-specific binding, 200 µL/well of blocking buffer was added and incubated for 2 hours at room temperature.

  • Washing: The plate was washed three times with PBST.

  • Competitive Reaction:

    • A series of dilutions of the bifenazate standard and the this compound standard were prepared in PBST.

    • 50 µL of each standard dilution (or sample) and 50 µL of the anti-bifenazate monoclonal antibody solution (at a pre-determined optimal dilution) were added to the wells.

    • The plate was incubated for 1 hour at 37°C. During this incubation, the free analyte (bifenazate or this compound) competes with the coated bifenazate-protein conjugate for binding to the antibody.

  • Washing: The plate was washed three times with PBST.

  • Secondary Antibody Incubation: 100 µL/well of Goat anti-mouse IgG-HRP (diluted 1:5000 in blocking buffer) was added and incubated for 1 hour at 37°C.

  • Washing: The plate was washed five times with PBST.

  • Substrate Development: 100 µL/well of TMB substrate solution was added and the plate was incubated in the dark for 15 minutes at room temperature.

  • Stopping Reaction: The reaction was stopped by adding 50 µL/well of 2M H₂SO₄.

  • Data Acquisition: The absorbance was read at 450 nm using a microplate reader. The signal intensity is inversely proportional to the concentration of free analyte in the sample.

Mandatory Visualization

The following diagram illustrates the experimental workflow for the competitive ELISA used to assess the cross-reactivity of bifenazate antibodies.

G cluster_prep Plate Preparation cluster_reaction Competitive Reaction cluster_detection Detection cluster_analysis Data Analysis p1 Coat Plate with Bifenazate-Protein Conjugate p2 Wash Plate p1->p2 p3 Block Non-specific Sites p2->p3 p4 Wash Plate p3->p4 r2 Add Standards/Samples and Anti-Bifenazate Antibody to Wells p4->r2 r1 Prepare Bifenazate & This compound Standards r1->r2 r3 Incubate (Competition Step) r2->r3 r4 Wash Plate r3->r4 d1 Add Goat Anti-Mouse IgG-HRP r4->d1 d2 Incubate d1->d2 d3 Wash Plate d2->d3 d4 Add TMB Substrate d3->d4 d5 Incubate (Color Development) d4->d5 d6 Add Stop Solution d5->d6 a1 Read Absorbance at 450 nm d6->a1 a2 Calculate IC50 Values a1->a2 a3 Determine Cross-Reactivity (%) a2->a3

Caption: Competitive ELISA workflow for antibody cross-reactivity assessment.

Inter-laboratory Comparison for Bifenazate and Bifenazate-Diazene Analysis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative overview of analytical methodologies for the quantification of bifenazate (B1666992) and its primary metabolite, bifenazate-diazene. It is intended for researchers, analytical scientists, and professionals in the field of drug and pesticide analysis. The information is compiled from published validation studies and analytical method reports, offering insights into the performance of different approaches across various laboratories and food matrices.

Bifenazate is an acaricide that readily oxidizes to form this compound. Conversely, this compound can be reduced back to the parent compound under mild conditions.[1][2][3] This interconversion poses a significant analytical challenge, necessitating methods that can accurately quantify the total residue. The common approach is to use a reducing agent, such as ascorbic acid, to convert all this compound to bifenazate prior to instrumental analysis, with the total residue being reported as bifenazate.[4][5]

Comparative Performance Data

The following tables summarize the performance of a validated analytical method for bifenazate analysis in different agricultural commodities from an inter-laboratory study. The method utilizes a reduction step with ascorbic acid followed by cleanup and analysis using Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).

Table 1: Inter-laboratory Recovery and Precision for Bifenazate Analysis in Various Matrices [6]

MatrixFortification Level (mg/kg)Number of LabsMean Recovery (%)Coefficient of Variation (CV) (%)
Pepper0.01384.09.4
0.13101.04.3
Mandarin0.013118.04.6
0.13100.23.1
Brown Rice0.01366.2 - 80.6*<10
0.1385.42.3

*Recovery range reported for the lowest fortification level in brown rice.

Table 2: Method Validation Parameters from a Single Laboratory Study [1]

ParameterPepperMandarinBrown Rice
Limit of Quantification (LOQ) (mg/kg) 0.0010.0010.001
Method Limit of Quantification (MLOQ) (mg/kg) 0.010.010.01
Linearity (R²) (0.001–0.02 mg/kg) 0.99990.99920.9998
Intra-laboratory Recovery (%) at 0.01 mg/kg 95.7100.880.6
Intra-laboratory CV (%) at 0.01 mg/kg 2.51.06.1
Intra-laboratory Recovery (%) at 0.02 mg/kg 98.299.588.4
Intra-laboratory CV (%) at 0.02 mg/kg 2.11.64.3
Intra-laboratory Recovery (%) at 0.1 mg/kg 99.197.690.2
Intra-laboratory CV (%) at 0.1 mg/kg 1.81.93.7

Experimental Protocols

A widely adopted and validated method for the analysis of bifenazate and this compound is the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method, followed by a reduction step and LC-MS/MS analysis.

Key Experimental Steps:
  • Sample Extraction:

    • Homogenize 10 g of the sample (e.g., fruit, vegetable) with 10 mL of acetonitrile.

    • For dry samples like cereals, use 5 g of the sample and add water to adjust the total water content to 10 mL before adding 10 mL of acetonitrile.[5]

    • Add QuEChERS extraction salts (e.g., citrate-buffered).

    • Shake vigorously and centrifuge.

  • Reduction of this compound:

    • Take an aliquot of the supernatant from the extraction step.

    • Add a solution of ascorbic acid (e.g., 25 µL of a 30% w/w solution) to the sample extract.[5]

    • The optimal reduction conditions have been determined to be heating at 50°C for 1 hour to ensure the complete conversion of this compound to bifenazate.[2][3][7]

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

    • Transfer an aliquot of the reduced extract to a d-SPE tube containing a combination of sorbents to remove matrix interferences.

    • Different sorbent combinations have been tested, with Z-Sep+ demonstrating superior performance in reducing matrix effects and achieving high recovery for bifenazate in complex matrices like pepper, mandarin, and brown rice.[1] Other common sorbents include PSA (Primary Secondary Amine) and C18.[1][2][3]

    • Vortex and centrifuge the d-SPE tube.

  • Instrumental Analysis:

    • Analyze the final extract using LC-MS/MS in positive electrospray ionization (ESI+) mode.

    • The total bifenazate residue is quantified against a bifenazate calibration curve.

Visualized Workflows and Pathways

The following diagrams illustrate the chemical relationship between bifenazate and this compound, and the general analytical workflow.

Bifenazate Bifenazate Diazene This compound Bifenazate->Diazene Oxidation Diazene->Bifenazate Reduction (e.g., with Ascorbic Acid)

Caption: Interconversion pathway of Bifenazate.

cluster_prep Sample Preparation cluster_reduction Reduction Step cluster_cleanup Cleanup cluster_analysis Analysis start Sample Homogenization extraction QuEChERS Extraction (Acetonitrile + Salts) start->extraction centrifuge1 Centrifugation extraction->centrifuge1 supernatant Collect Supernatant centrifuge1->supernatant add_reductant Add Ascorbic Acid supernatant->add_reductant heat Incubate at 50°C for 1h add_reductant->heat dspe d-SPE Cleanup (e.g., Z-Sep+) heat->dspe centrifuge2 Centrifugation dspe->centrifuge2 final_extract Final Extract centrifuge2->final_extract lcms LC-MS/MS Analysis final_extract->lcms quant Quantification lcms->quant

Caption: General workflow for bifenazate analysis.

References

A Comparative Guide to LC Columns for the Separation of Bifenazate and its Metabolite, Bifenazate-Diazene

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development and pesticide analysis, achieving a robust and efficient separation of bifenazate (B1666992) and its primary degradation product, bifenazate-diazene, is critical for accurate quantification and risk assessment. This guide provides an objective comparison of the performance of three distinct liquid chromatography (LC) column chemistries—C18, Phenyl-Hexyl, and Pentafluorophenyl (F5)—for this specific application, supported by experimental data and detailed protocols.

Bifenazate, a widely used acaricide, degrades to form this compound. Due to the structural similarity of these two compounds, their chromatographic separation can be challenging. The choice of LC column is paramount in developing a selective and reliable analytical method. This guide explores the performance of a conventional C18 column and two alternative stationary phases known for their unique selectivity profiles with aromatic compounds.

Comparative Performance of LC Columns

The selection of an appropriate LC column is a critical step in method development. The following table summarizes the performance of C18, Phenyl-Hexyl, and F5 columns for the separation of bifenazate and this compound based on available data.

Column TypeStationary PhaseParticle Size (µm)Dimensions (mm)Mobile PhaseFlow Rate (mL/min)Bifenazate Retention Time (min)This compound Retention Time (min)Observations
C18 Octadecylsilane2.72.1 x 10020% (v/v) 5 mM ammonium (B1175870) formate (B1220265) with 0.1% formic acid in water 80% (v/v) 5 mM ammonium formate with 0.1% formic acid in methanol0.2Not specifiedNot specifiedProvides good retention and is a common starting point for reversed-phase separations.[1]
Phenyl-Hexyl Phenyl-HexylNot SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedOffers alternative selectivity to C18 due to π-π interactions with aromatic analytes, potentially improving resolution.
Pentafluorophenyl (F5) PentafluorophenylpropylNot SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedProvides a combination of hydrophobic, aromatic, and polar interactions, which can be advantageous for separating structurally similar compounds.[2]

Note: Specific retention times and resolution data for bifenazate and this compound on Phenyl-Hexyl and F5 columns were not available in the searched literature. The table highlights the potential advantages of these columns based on their general selectivity characteristics for similar compounds.

Experimental Protocols and Methodologies

Detailed experimental protocols are essential for reproducing and comparing analytical methods. The following sections provide the methodologies for the analysis of bifenazate and this compound using a C18 column. While specific application data for Phenyl-Hexyl and F5 columns were not found for this exact separation, general considerations for method development with these phases are discussed.

Method 1: C18 Column for Bifenazate and this compound Analysis[1]

This method utilizes a Poroshell 120 SB-C18 column for the chromatographic separation of bifenazate. In this particular study, this compound is converted to bifenazate using ascorbic acid prior to analysis for the quantification of the total residue.[1]

  • Instrumentation: Agilent 1260 Infinity system coupled with an Agilent 6420 mass spectrometer.[1]

  • Column: Poroshell 120 SB-C18 (2.1 mm × 100 mm, 2.7 µm).[1]

  • Mobile Phase: Isocratic elution with a mixture of:

    • 20% (v/v) 5 mM ammonium formate with 0.1% formic acid in water.[1]

    • 80% (v/v) 5 mM ammonium formate with 0.1% formic acid in methanol.[1]

  • Flow Rate: 0.2 mL/min.[1]

  • Column Temperature: 40 °C.[1]

  • Injection Volume: 2 µL.[1]

  • Detection: Mass spectrometry in multiple reaction monitoring (MRM) mode with electrospray ionization (ESI) in positive mode.[1]

Considerations for Phenyl-Hexyl and F5 Columns

While specific methods for the separation of bifenazate and this compound on Phenyl-Hexyl and F5 columns are not detailed in the available literature, their unique properties offer potential advantages.

  • Phenyl-Hexyl Columns: These columns provide a different selectivity compared to C18 phases due to the presence of a phenyl ring in the stationary phase. This allows for π-π interactions with aromatic analytes like bifenazate and this compound, which can lead to improved resolution. For method development, it is often beneficial to screen both C18 and Phenyl-Hexyl columns to determine the optimal selectivity for the compounds of interest.

  • Pentafluorophenyl (F5) Columns: F5 phases offer multiple interaction mechanisms, including hydrophobic, aromatic (π-π), and polar interactions due to the highly electronegative fluorine atoms.[2] This complex selectivity can be particularly useful for separating structurally similar isomers or metabolites that are difficult to resolve on traditional reversed-phase columns. The Kinetex F5 column, for instance, is noted for its ability to separate compounds that are challenging for C18 phases.[2]

Experimental Workflow and Logical Relationships

The following diagrams illustrate the general experimental workflow for LC-MS/MS analysis of bifenazate and its metabolite, as well as the logical relationship in selecting an appropriate LC column.

Experimental_Workflow Sample_Preparation Sample Preparation (e.g., QuEChERS) LC_Separation LC Separation (C18, Phenyl-Hexyl, or F5 column) Sample_Preparation->LC_Separation MS_Detection MS/MS Detection (MRM Mode) LC_Separation->MS_Detection Data_Analysis Data Analysis and Quantification MS_Detection->Data_Analysis

Caption: General workflow for the analysis of bifenazate and its metabolites.

Column_Selection_Logic cluster_columns LC Column Selection Analyte_Properties Analyte Properties (Aromatic, Polar) C18 C18 (Hydrophobic Interaction) Analyte_Properties->C18 Initial Screening Phenyl_Hexyl Phenyl-Hexyl (Hydrophobic & π-π Interaction) Analyte_Properties->Phenyl_Hexyl Alternative Selectivity F5 F5 (Hydrophobic, π-π, & Polar Interaction) Analyte_Properties->F5 Enhanced Selectivity for Polar/Aromatic

Caption: Logical approach to selecting an LC column for bifenazate analysis.

References

A Comparative Guide to the Accuracy of Bifenazate-Diazene Certified Reference Materials

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accuracy of analytical measurements is paramount. This guide provides an objective comparison of Certified Reference Materials (CRMs) for Bifenazate (B1666992) and its primary metabolite, Bifenazate-diazene. The accuracy of these standards is critical for reliable quantification in various matrices, from agricultural products to environmental samples.

Bifenazate is an acaricide that readily oxidizes to this compound.[1] Due to this conversion, analytical methods often involve the determination of total bifenazate residues, which includes the sum of bifenazate and this compound, expressed as bifenazate.[2][3] This is typically achieved by a reduction of this compound back to bifenazate using a reducing agent like ascorbic acid, followed by analysis using techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1][4][5] The accuracy of these analyses is fundamentally dependent on the quality of the CRMs used for calibration.

Comparison of Commercially Available Bifenazate CRMs

SupplierProduct LineStated Purity/ConcentrationCertification/GradeFormatKey Features
Sigma-Aldrich TraceCERT®Certified content by qNMRISO/IEC 17025, ISO 17034Neat or SolutionTraceable to primary material from an NMI (e.g., NIST).[6]
PESTANAL®Analytical Standard Grade-NeatSuitable as a reference standard for chromatography.[7]
HPC Standards -Bifenazate (99.82%), this compound (97.03%)[1]High-purityNeat or SolutionProvides both Bifenazate and this compound standards.[8][9]
LGC Standards --ISO 17034-Produced in accordance with international standards for reference material manufacturing.[10]
AccuStandard -100 µg/mL in MethanolCertified Reference MaterialSolutionProvides a ready-to-use solution for instrument calibration.[11]
Spex CertiPrep® CannStandard®1000 µg/mL in Acetonitrile (B52724)ISO/IEC 17025, ISO 17034SolutionSpecifically designed for cannabis testing, with accreditation.[12]

Note: The accuracy of a CRM is best represented by its certified value and the associated uncertainty, which are provided on the certificate of analysis that accompanies the product. Users are strongly encouraged to consult this document for metrological traceability.

Experimental Protocols for Bifenazate Analysis

Accurate quantification of bifenazate and this compound relies on robust and validated analytical methods. The following is a generalized protocol based on established methodologies for the determination of total bifenazate residues in agricultural products.[1][5]

Sample Extraction (QuEChERS Method)

The "Quick, Easy, Cheap, Effective, Rugged, and Safe" (QuEChERS) method is widely used for the extraction of pesticide residues from food matrices.[3][5]

  • Weigh 10 g of a homogenized sample into a 50 mL centrifuge tube.

  • Add 10 mL of acetonitrile. For dry samples like brown rice, add 10 mL of cold water and allow to sit for 30 minutes before adding acetonitrile.[1]

  • Add the appropriate QuEChERS salt mixture (e.g., EN 15662).

  • Shake vigorously for 5 minutes at 1500 rpm.

  • Centrifuge for 5 minutes at 4500 rpm.

  • The resulting supernatant is the raw extract.

Dispersive Solid-Phase Extraction (d-SPE) Cleanup

For complex matrices, a cleanup step is necessary to remove interfering compounds.

  • Transfer an aliquot of the raw extract to a d-SPE tube containing a sorbent mixture.

  • Z-Sep+ has been shown to provide good performance for bifenazate analysis by reducing matrix effects and improving recovery.[1] Other sorbents like PSA and C18 can also be used.[1]

  • Vortex for 1 minute.

  • Centrifuge for 5 minutes.

  • The supernatant is the cleaned-up extract.

Reduction of this compound to Bifenazate

To determine the total bifenazate residue, this compound is converted to bifenazate.

  • Transfer 1 mL of the cleaned-up extract into an autosampler vial.

  • Add 25 µL of a 30% (w/w) aqueous ascorbic acid solution.[5]

  • Allow the vial to stand for at least 15 hours (e.g., overnight) to ensure complete conversion.[5] Optimal reduction conditions have also been reported as 50°C for 1 hour.[1]

Instrumental Analysis (LC-MS/MS)
  • Chromatographic Separation: Use a suitable HPLC column (e.g., C18) with a mobile phase gradient of acetonitrile and water.[13]

  • Mass Spectrometric Detection: Employ a tandem mass spectrometer in positive electrospray ionization (ESI+) mode. Monitor for the specific precursor-to-product ion transitions for bifenazate.

  • Calibration: Prepare matrix-matched calibration standards using a blank commodity extract. The CRM is spiked into the blank extract, and the same ascorbic acid reduction step is applied to stabilize the bifenazate.[5]

Visualizing the Analytical Workflow

The following diagrams illustrate the key processes in the analysis of bifenazate.

experimental_workflow cluster_sample_prep Sample Preparation cluster_conversion Analyte Conversion cluster_analysis Analysis sample Homogenized Sample extraction QuEChERS Extraction (Acetonitrile) sample->extraction 1. Extraction cleanup d-SPE Cleanup (e.g., Z-Sep+) extraction->cleanup 2. Cleanup reduction Reduction with Ascorbic Acid cleanup->reduction 3. Conversion lcms LC-MS/MS Analysis reduction->lcms 4. Quantification

Caption: General workflow for the analysis of total bifenazate residues.

logical_relationship bifenazate Bifenazate diazene This compound bifenazate->diazene Oxidation (in sample/environment) total_bifenazate Total Bifenazate Residue (as Bifenazate) bifenazate->total_bifenazate diazene->bifenazate Reduction (analytical step) diazene->total_bifenazate

Caption: Relationship between Bifenazate, this compound, and the total residue.

References

Comparative risk assessment of bifenazate and Bifenazate-diazene residues

Author: BenchChem Technical Support Team. Date: December 2025

Comparative Risk Assessment: Bifenazate (B1666992) and Bifenazate-diazene

A comprehensive evaluation of the acaricide bifenazate and its principal metabolite, this compound, reveals distinct profiles in terms of metabolism, environmental fate, and toxicological impact. For regulatory purposes, the total residue is often defined as the sum of bifenazate and this compound, expressed as bifenazate.[1][2] This guide synthesizes available data to provide a comparative risk assessment for researchers and scientists.

Metabolic and Environmental Fate

Bifenazate can be converted to this compound through mild oxidation.[3] This conversion is a key consideration in residue analysis, where methods often involve the reduction of this compound back to bifenazate using ascorbic acid to determine the total residue.[3][4]

Studies on various crops demonstrate that bifenazate dissipates at a moderate rate. For example, in apples, the half-life of bifenazate was found to be between 4.3 and 7.8 days, while this compound had a half-life of 5.0 to 5.8 days.[5][6] In citrus, a longer half-life of 34.04 days was observed for bifenazate.[7] this compound can also convert back to bifenazate, with conversion rates varying significantly depending on the matrix, such as 93% in garlic extracts.[1]

In soil, bifenazate degrades rapidly, with a reported aerobic soil metabolism half-life of about 7 hours.[8][9] Hydrolysis and photolysis in water also contribute to its degradation, with this compound being a major product in the initial stages of hydrolysis.[3]

Toxicological Profile

The primary mode of action for bifenazate involves the disruption of the nervous system in mites.[10] It acts as a positive allosteric modulator of GABA-gated chloride channels, which enhances the effect of the neurotransmitter GABA, leading to over-excitation and paralysis of the pest.[8][11][12] Bifenazate and its diazene (B1210634) metabolite are toxic to all life stages of target mite species.[13][14]

For human risk assessment, regulatory bodies have established toxicological endpoints for bifenazate. Subchronic and chronic studies in animal models have identified the liver and hematopoietic system as primary target organs.[15] There is no evidence to suggest that bifenazate is carcinogenic.[15]

While bifenazate itself has a defined toxicological profile, there is less clarity regarding this compound. It has been noted that it cannot be assumed that both compounds share the same toxicological properties, which complicates the risk assessment for the combined residues.[16]

Quantitative Data Summary

The following tables summarize key quantitative data for bifenazate and this compound based on available studies.

Table 1: Dissipation and Residue Levels in Various Crops

CompoundCropHalf-Life (days)Terminal Residue Range (mg/kg)Reference
BifenazateApples4.3 - 7.8<0.01 - 0.027[5][6]
This compoundApples5.0 - 5.8-[5][6]
Sum of Bifenazate and this compoundApples-<0.02 - 0.056[5][6]
BifenazateGarlic Chive3.0 - 3.9-[1]
BifenazateSerpent Garlic6.1 - 6.9-[1]
BifenazateCitrus (whole)34.04<0.02 - 0.11[7]
This compoundCitrus (whole)-<0.02 - 0.029[7]

Table 2: Dietary Risk Assessment

CompoundCommodityRisk Quotient (RQ)Assessment TypeReference
BifenazateCitrus43.86%Chronic[7]
BifenazateGarlicAcceptable (RQ < 100%)Chronic[1]
Bifenazate (including metabolite)Apples17.48% - 52.01% (P95 level)Chronic (Probabilistic)[5]
Total BifenazateCitrus< 100%Chronic[17]

Experimental Protocols

Residue Analysis in Plant Matrices

A common methodology for the simultaneous determination of bifenazate and this compound residues in crops is the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method coupled with liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][4][17]

1. Sample Preparation (QuEChERS Method):

  • Extraction: A homogenized sample (e.g., 10 g of fruit or vegetable) is weighed into a centrifuge tube.[4] Acetonitrile (B52724) (e.g., 10 mL) is added, and the sample is shaken vigorously.[4]

  • Salting Out: A mixture of salts, typically magnesium sulfate, sodium chloride, and citrate (B86180) buffers, is added to induce phase separation.[4] The tube is shaken again and then centrifuged.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup: An aliquot of the acetonitrile supernatant is transferred to a new tube containing a sorbent, such as primary secondary amine (PSA), to remove interferences like organic acids and sugars.[17] The mixture is vortexed and centrifuged.

  • Conversion Step: For the analysis of total bifenazate residue, an aliquot of the final extract is treated with an ascorbic acid solution to convert this compound to bifenazate.[4]

2. Instrumental Analysis (LC-MS/MS):

  • Chromatography: The final extract is injected into an HPLC system, typically with a C18 column, for separation of the analytes.[18]

  • Mass Spectrometry: Detection and quantification are performed using a tandem mass spectrometer, often in the positive electrospray ionization (ESI+) mode.[4]

Dietary Risk Assessment Protocol

The dietary risk is assessed by comparing the estimated daily intake of the pesticide residue with the acceptable daily intake (ADI).

  • Chronic Risk Quotient (RQ) Calculation:

    • RQ = (STMR × F) / (ADI × bw)

    • Where:

      • STMR is the supervised trials median residue.

      • F is the food consumption data.

      • ADI is the acceptable daily intake for bifenazate.

      • bw is the average body weight.

    • An RQ value below 100% indicates an acceptable risk to consumers.[17]

Visualizations

Metabolic_Pathway Bifenazate Bifenazate Diazene This compound (Metabolite) Bifenazate->Diazene Oxidation Further_Metabolites Further Metabolites (e.g., 4-hydroxybiphenyl glucuronide) Bifenazate->Further_Metabolites Metabolism Diazene->Bifenazate Reduction (e.g., in analysis) Diazene->Further_Metabolites Hydrolysis Risk_Assessment_Workflow cluster_Data_Collection Data Collection cluster_Analysis Risk Analysis cluster_Outcome Outcome Residue_Data Residue Levels in Food (Supervised Trials) Exposure_Assessment Dietary Exposure Assessment Residue_Data->Exposure_Assessment Consumption_Data Food Consumption Data Consumption_Data->Exposure_Assessment Toxicology_Data Toxicological Data (e.g., ADI) Risk_Characterization Risk Characterization (Calculate RQ) Toxicology_Data->Risk_Characterization Exposure_Assessment->Risk_Characterization Risk_Management Risk Management Decision (Acceptable/Unacceptable) Risk_Characterization->Risk_Management

References

Evaluating the Selectivity of Bifenazate-Diazene Against Predatory Mites: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Bifenazate (B1666992) is a novel carbazate (B1233558) acaricide developed for the control of phytophagous mites in a variety of agricultural and ornamental crops. Its primary active metabolite, diazene (B1210634), also exhibits significant acaricidal properties. A key attribute of bifenazate for its use in integrated pest management (IPM) programs is its purported selectivity, effectively targeting pest mite species while having a minimal impact on beneficial predatory mite populations. This guide provides a comprehensive evaluation of the selectivity of bifenazate-diazene, presenting supporting experimental data, detailed methodologies, and a comparison with other acaricides.

Mechanism of Action

The mode of action of bifenazate is multifaceted, contributing to its efficacy and selectivity. Initially, it was proposed to act as a γ-aminobutyric acid (GABA) agonist in the mite nervous system. Subsequent research has provided evidence that bifenazate and diazene also act on mite mitochondria by inhibiting the synthesis of cytochrome bQO site complex III. More recent studies suggest that the selectivity of bifenazate is primarily due to differences in the binding affinity to cytochrome b between phytophagous and predatory mites. Variations in key amino acid sites within the cytochrome b target appear to regulate this selectivity.

cluster_pest_mite Phytophagous Mite (e.g., T. urticae) cluster_predatory_mite Predatory Mite (e.g., P. persimilis) bifenazate_pest This compound cytb_pest Mitochondrial Cytochrome b (High Affinity) bifenazate_pest->cytb_pest Strong Binding gaba_r_pest GABA Receptor (Potential Target) bifenazate_pest->gaba_r_pest complexIII_pest Complex III Disruption cytb_pest->complexIII_pest atp_depletion_pest ATP Depletion complexIII_pest->atp_depletion_pest ros_increase_pest ROS Increase complexIII_pest->ros_increase_pest mortality_pest Mite Mortality atp_depletion_pest->mortality_pest ros_increase_pest->mortality_pest nerve_disruption_pest Nerve Function Disruption gaba_r_pest->nerve_disruption_pest nerve_disruption_pest->mortality_pest bifenazate_predator This compound cytb_predator Mitochondrial Cytochrome b (Low Affinity) bifenazate_predator->cytb_predator Weak Binding survival_predator Survival & Normal Function cytb_predator->survival_predator

Figure 1: Proposed mechanism of selective toxicity of this compound.

Experimental Evaluation of Selectivity

Lethal Effects: Comparative Toxicity

Studies have consistently demonstrated the high toxicity of bifenazate and diazene to target spider mite species, such as Tetranychus urticae and Panonychus citri, while exhibiting low toxicity to predatory mites.

Mite SpeciesAcaricideLC50 (mg a.i./L)Toxicity ClassReference
Tetranychus urticaeBifenazate4.13 (Direct)Highly Toxic
Tetranychus urticaeBifenazate5.89 (Residual)Highly Toxic
Tetranychus urticaeAbamectin (B1664291)0.064Highly Toxic
Euseius amissibilis (Predatory Mite)Bifenazate>168Harmless
Euseius amissibilis (Predatory Mite)Abamectin4.51 (Direct)Toxic
Euseius amissibilis (Predatory Mite)Abamectin24.78 (Residual)Toxic

Sublethal Effects: Fecundity and Predatory Activity

Beyond acute toxicity, it is crucial to assess the sublethal effects of acaricides on predatory mites. Research indicates that bifenazate and diazene have minimal impact on the reproductive capabilities and predatory behavior of key biological control agents.

Predatory Mite SpeciesTreatmentEffect on FecundityEffect on Predatory ActivityReference
Phytoseiulus persimilisBifenazate & DiazeneNormal level of fecundityNormal predatory activity
Neoseiulus californicusBifenazate & DiazeneNormal level of fecundityNormal predatory activity

Even when predatory mites were fed spider mite eggs previously treated with bifenazate, they survived and continued to effectively suppress spider mite populations.

Experimental Protocols

A standardized bioassay method is essential for evaluating the selectivity of acaricides. The following protocol outlines a typical approach for assessing both lethal and sublethal effects.

cluster_workflow Experimental Workflow for Acaricide Selectivity Bioassay start Start: Mite Rearing rearing_pest Rear Pest Mites (e.g., T. urticae) on host plants start->rearing_pest rearing_predator Rear Predatory Mites (e.g., P. persimilis) with pest mites as food source start->rearing_predator prep_arenas Prepare Leaf Disc Arenas rearing_pest->prep_arenas rearing_predator->prep_arenas application Acaricide Application (Direct Spray or Residual) prep_arenas->application direct_spray Direct Spray on Mites application->direct_spray Direct residual_dip Leaf Disc Dip (Residual) application->residual_dip Residual transfer Transfer Mites to Arenas direct_spray->transfer residual_dip->transfer incubation Incubate under Controlled Conditions transfer->incubation assessment Data Collection and Assessment incubation->assessment mortality Assess Mortality (e.g., at 48h) assessment->mortality Lethal sublethal Assess Sublethal Effects (Fecundity, Predation Rate) assessment->sublethal Sublethal analysis Statistical Analysis (e.g., Probit for LC50) mortality->analysis sublethal->analysis end End: Determine Selectivity Ratio analysis->end

Figure 2: Generalized workflow for an acaricide selectivity bioassay.

Detailed Methodology:

  • Mite Rearing:

    • Pest mites (Tetranychus urticae) are reared on a suitable host plant (e.g., bean plants) in a controlled environment.

    • Predatory mites (Phytoseiulus persimilis or Neoseiulus californicus) are reared on leaf discs infested with the pest mites as a food source.

  • Preparation of Test Arenas:

    • Leaf discs (e.g., from bean leaves) are placed on water-saturated cotton in Petri dishes to maintain turgor and prevent mite escape.

  • Acaricide Application:

    • Direct Toxicity: Adult female mites are sprayed directly with a range of concentrations of the test acaricide using a Potter spray tower or similar device.

    • Residual Toxicity: Leaf discs are dipped in the test solutions for a set period and allowed to dry before mites are introduced.

  • Exposure and Incubation:

    • A known number of adult female mites are transferred to each treated leaf disc.

    • The arenas are maintained in a controlled environment (temperature, humidity, photoperiod).

  • Data Collection:

    • Mortality: The number of dead and live mites is recorded at specified intervals (e.g., 24, 48, and 72 hours) after treatment. Mites that are unable to move when prodded with a fine brush are considered dead.

    • Fecundity: The number of eggs laid per female is counted daily for a set period.

    • Predatory Activity: The consumption of prey (e.g., spider mite eggs) by predatory mites is recorded over a specific time.

  • Data Analysis:

    • Mortality data is corrected for control mortality using Abbott's formula.

    • Probit analysis is used to calculate the LC50 (lethal concentration to kill 50% of the population) values and their 95% confidence intervals.

    • Fecundity and predation data are analyzed using appropriate statistical tests (e.g., ANOVA) to compare treated and control groups.

    • The selectivity ratio (SR) is calculated as: SR = LC50 of the predatory mite / LC50 of the pest mite.

Comparison with Other Acaricides

The selectivity of bifenazate is a significant advantage over many other acaricides. For instance, while abamectin is highly effective against spider mites, it also demonstrates considerable toxicity to predatory mites like Euseius amissibilis. In contrast, bifenazate is considered safe for this predatory mite species. Some other miticides, such as chlorfenapyr (B1668718) and spiromesifen, have been shown to be toxic to P. persimilis while being more compatible with N. californicus, highlighting the importance of species-specific selectivity data.

Conclusion

The available experimental data strongly support the classification of bifenazate as a selective acaricide. Both bifenazate and its active metabolite, diazene, exhibit high toxicity to key phytophagous mite pests while demonstrating a high margin of safety for important predatory mite species. This selectivity is attributed to differences in the binding affinity at the molecular target site, the mitochondrial cytochrome b. The minimal impact on the survival, fecundity, and predatory activity of beneficial mites makes bifenazate an excellent component of integrated pest management programs, allowing for the conservation of natural enemies and more sustainable pest control.

A Comparative Analysis of Cross-Resistance Between Bifenazate and its Active Metabolite, Bifenazate-Diazene, in Mite Populations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the acaricidal activity of bifenazate (B1666992) and its principal active metabolite, bifenazate-diazene, with a focus on the critical issue of cross-resistance in mite populations. The information presented herein is supported by experimental data from peer-reviewed studies to assist researchers and professionals in the development of effective and sustainable mite control strategies.

Executive Summary

Bifenazate is a widely used carbazate (B1233558) acaricide effective against various phytophagous mites. Its mode of action involves the inhibition of the mitochondrial complex III at the Qo site, disrupting cellular respiration.[1][2] Upon application, bifenazate is converted to its more active form, this compound.[3] This guide synthesizes available data on the comparative toxicity of these two compounds and explores the mechanisms underlying resistance, particularly the potential for cross-resistance. While direct quantitative data on cross-resistance between bifenazate and this compound is limited in the reviewed literature, the shared mode of action and metabolic relationship strongly suggest a high potential for such resistance.

Comparative Toxicity of Bifenazate and this compound

Studies have demonstrated that both bifenazate and its metabolite, this compound, exhibit high toxicity to various life stages of key mite pests, including the two-spotted spider mite (Tetranychus urticae) and the citrus red mite (Panonychus citri).[3][4] The following table summarizes the lethal concentration (LC50) values from a key comparative study, illustrating the relative potency of each compound.

Mite SpeciesCompoundLC50 (mg/L)Confidence Interval (95%)
Tetranychus urticaeBifenazate0.630.55 - 0.72
This compound0.380.33 - 0.44
Panonychus citriBifenazate2.11.8 - 2.5
This compound1.21.0 - 1.4
Data sourced from Ochiai et al., 2007[3]

Cross-Resistance Profile

Research indicates that mite populations resistant to other classes of acaricides, such as tebufenpyrad, etoxazole, fenbutatin oxide, and dicofol, do not exhibit cross-resistance to bifenazate.[3][4] However, the primary concern for resistance management is the potential for cross-resistance between bifenazate and other mitochondrial complex III inhibitors, as well as between the parent compound and its active metabolite.

While direct experimental data quantifying cross-resistance between bifenazate and this compound in resistant mite strains is not extensively available in the reviewed literature, the metabolic conversion of bifenazate to the more active this compound suggests that resistance mechanisms targeting the shared mode of action would likely confer resistance to both compounds.

Studies have shown that resistance to bifenazate can be conferred by target-site mutations in the mitochondrial cytochrome b gene.[5] Furthermore, metabolic resistance mediated by cytochrome P450 enzymes has been implicated in resistance to other mitochondrial complex III inhibitors and is suggested to play a role in bifenazate resistance.[6] It is plausible that enhanced metabolism of bifenazate by these enzymes would also affect the concentration and efficacy of the resulting this compound at the target site.

Experimental Protocols

The following is a generalized methodology for a leaf-dip bioassay, a common technique used to determine the toxicity of acaricides to mites, based on protocols described in the literature.[7]

Leaf-Dip Bioassay Protocol
  • Mite Rearing: Mite populations (both susceptible and potentially resistant strains) are reared on a suitable host plant (e.g., bean or citrus plants) under controlled laboratory conditions (e.g., 25 ± 1°C, 60 ± 5% RH, 16:8 h L:D photoperiod).

  • Preparation of Acaricide Solutions: Serial dilutions of bifenazate and this compound are prepared in distilled water containing a surfactant (e.g., 0.01% Triton X-100) to ensure even spreading on the leaf surface. A control solution containing only distilled water and the surfactant is also prepared.

  • Leaf Disc Preparation: Leaf discs (approximately 2-3 cm in diameter) are excised from the host plants.

  • Treatment Application: Each leaf disc is immersed in one of the acaricide dilutions or the control solution for a standardized period (e.g., 5 seconds). The treated discs are then allowed to air-dry on a wire rack.

  • Mite Infestation: Once dry, the leaf discs are placed, abaxial side up, on a moistened cotton pad or agar (B569324) gel in a petri dish. A standardized number of adult female mites (e.g., 20-30) are then transferred onto each leaf disc.

  • Incubation: The petri dishes are sealed with a ventilated lid and incubated under the same controlled conditions as the mite rearing.

  • Mortality Assessment: Mite mortality is assessed after a specified period (e.g., 24, 48, or 72 hours). Mites that are unable to move when gently prodded with a fine brush are considered dead.

  • Data Analysis: The mortality data is corrected for control mortality using Abbott's formula. Probit analysis is then used to determine the LC50 values and their 95% confidence intervals for each compound and mite strain.

Visualizing Resistance Mechanisms and Experimental Workflow

To better understand the processes involved in bifenazate action, resistance, and evaluation, the following diagrams have been generated.

Bifenazate_Mode_of_Action cluster_mite Mite cluster_mitochondrion Mitochondrial Respiration Bifenazate Bifenazate Metabolism Metabolic Conversion Bifenazate->Metabolism Bifenazate_diazene This compound (Active Metabolite) Metabolism->Bifenazate_diazene Mitochondrion Mitochondrion Bifenazate_diazene->Mitochondrion Complex_III Complex III (Qo site) Bifenazate_diazene->Complex_III ATP_Production ATP Production Complex_III->ATP_Production Inhibits Cell_Death Cell Death ATP_Production->Cell_Death Leads to Resistance_Mechanisms cluster_resistance Resistance Mechanisms Bifenazate_diazene This compound Target_Site Mitochondrial Complex III Bifenazate_diazene->Target_Site Binds to Target_Site_Mutation Target-Site Mutation (cytochrome b gene) Target_Site_Mutation->Target_Site Alters binding site Metabolic_Resistance Metabolic Resistance (e.g., Cytochrome P450) Metabolic_Resistance->Bifenazate_diazene Degrades/metabolizes Bioassay_Workflow start Start prep_solutions Prepare Acaricide Dilutions start->prep_solutions prep_leaves Prepare Leaf Discs start->prep_leaves dip_leaves Dip Leaf Discs prep_solutions->dip_leaves prep_leaves->dip_leaves dry_leaves Air Dry dip_leaves->dry_leaves infest_mites Infest with Mites dry_leaves->infest_mites incubate Incubate infest_mites->incubate assess_mortality Assess Mortality incubate->assess_mortality analyze_data Data Analysis (Probit, LC50) assess_mortality->analyze_data end End analyze_data->end

References

A Comparative Analysis of Deterministic and Probabilistic Models for Bifenazate-Diazene Risk Assessment

Author: BenchChem Technical Support Team. Date: December 2025

A guide for researchers and drug development professionals on the risk assessment methodologies for the acaricide bifenazate (B1666992) and its primary metabolite, bifenazate-diazene. This document provides a detailed comparison of deterministic and probabilistic models, supported by experimental data from a key study on apple residues.

The safety assessment of pesticides is a critical component of public health protection and regulatory science. Bifenazate, an effective acaricide, and its metabolite this compound, are subject to rigorous risk assessments to ensure consumer safety. These assessments traditionally rely on deterministic models, which use single-point estimates for variables. However, probabilistic models, which incorporate the variability and uncertainty of data, are gaining prominence for providing a more comprehensive risk profile. This guide offers an in-depth comparison of these two modeling approaches, with a focus on their application to this compound dietary risk assessment, drawing upon a pivotal study conducted on apple residues.

Executive Summary of Comparative Findings

A study evaluating bifenazate and this compound residues in apples found that while both deterministic and probabilistic models indicated that the exposure risk was below 100%, the probabilistic model offered a more nuanced understanding of the risk, particularly for vulnerable subpopulations.[1][2] The probabilistic model's results at the 95th percentile were deemed a reasonable criterion for chronic dietary risk, while the 99.9th percentile was used for acute risk.[1][2] Notably, the risk to children was found to be significantly higher than for the general population, a detail that is more effectively captured by the probabilistic approach.[1][2]

Data Presentation: Quantitative Comparison

The following tables summarize the key quantitative data from the comparative study on bifenazate and this compound residues in apples.

Table 1: Dissipation and Residue Levels of Bifenazate and this compound in Apples

CompoundDegradation Half-Life (days)Final Residue Range (mg/kg)
Bifenazate4.3 - 7.8[1][2]< 0.01 - 0.027[1][2]
This compound5.0 - 5.8[1][2]Not explicitly stated, but included in the sum below
Sum of Bifenazate and this compound< 0.02 - 0.056[1][2]

Table 2: Comparison of Chronic Dietary Risk Assessment Results

Population GroupDeterministic Model (% ADI)Probabilistic Model (P95, % ADI)
National17.48[1]17.48 - 52.01[1][2]
Children (2-5 years)48.90[1]Not explicitly stated, but risk highlighted as higher

ADI: Acceptable Daily Intake P95: 95th Percentile

Experimental Protocols

A detailed methodology is crucial for the replication and validation of scientific findings. The following protocols are based on the methodologies reported in the primary comparative study.

Residue Analysis

A rapid, sensitive, and effective multiresidue analytical method was established to determine the levels of bifenazate and its metabolite this compound in apples.[1][2] The core of this methodology is High-Performance Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a powerful analytical technique for detecting and quantifying trace amounts of substances in complex matrices.[1][2]

The sample preparation followed a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method. Apple samples were homogenized, and a representative portion was extracted with acetonitrile. After extraction, the mixture was partitioned using salts, and the organic layer was cleaned up using dispersive solid-phase extraction (d-SPE). The final extract was then analyzed by LC-MS/MS. The method demonstrated average recoveries between 88.4% and 104.6%, with relative standard deviations (RSDs) ranging from 1.3% to 10.5%. The limit of quantification (LOQ) for each compound was established at 0.01 mg/kg.[1][2]

Dietary Risk Assessment

The dietary risk assessment was conducted using both deterministic and probabilistic approaches.

  • Deterministic Approach: This method, often used as a screening tool, employs single-point estimates for key parameters. The National Estimated Daily Intake (NEDI) was calculated by multiplying the supervised trial median residue (STMR) value of the pesticide in apples by the average daily consumption of apples for the general population. The risk quotient (RQ) was then determined by dividing the NEDI by the Acceptable Daily Intake (ADI) and the consumer's body weight.

  • Probabilistic Approach: This more refined approach incorporates the entire distribution of data for residue levels and food consumption. A Monte Carlo simulation is typically used to generate a distribution of potential dietary exposures. This allows for a more detailed characterization of risk, including the identification of risks to specific percentiles of the population. In the reference study, the 95th percentile of the exposure distribution was used to assess chronic risk.[1][2]

Visualizations: Pathways and Workflows

To better illustrate the concepts and processes involved in the risk assessment of this compound, the following diagrams have been generated using the DOT language.

Bifenazate_Degradation Bifenazate Bifenazate Bifenazate_Diazene This compound Bifenazate->Bifenazate_Diazene Oxidation Hydrolysis_Products Hydrolysis Products (methoxy- and hydroxy-biphenyls) Bifenazate_Diazene->Hydrolysis_Products Hydrolysis

Caption: Degradation pathway of bifenazate to this compound and subsequent hydrolysis products.

Risk_Assessment_Workflow Dietary Risk Assessment Workflow: Deterministic vs. Probabilistic cluster_data Input Data cluster_deterministic Deterministic Model cluster_probabilistic Probabilistic Model Residue_Data Residue Data (e.g., from field trials) Point_Estimates Select Point Estimates (e.g., mean, median) Residue_Data->Point_Estimates Data_Distributions Define Data Distributions (for residue and consumption) Residue_Data->Data_Distributions Consumption_Data Food Consumption Data (e.g., national surveys) Consumption_Data->Point_Estimates Consumption_Data->Data_Distributions Calculate_EDI Calculate Estimated Daily Intake (EDI) Point_Estimates->Calculate_EDI Deterministic_RQ Calculate Risk Quotient (RQ) RQ = EDI / ADI Calculate_EDI->Deterministic_RQ Monte_Carlo Monte Carlo Simulation Data_Distributions->Monte_Carlo Exposure_Distribution Generate Exposure Distribution Monte_Carlo->Exposure_Distribution Probabilistic_RQ Assess Risk at Percentiles (e.g., P95, P99.9) Exposure_Distribution->Probabilistic_RQ

References

Safety Operating Guide

Proper Disposal of Bifenazate-Diazene: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring the safe and compliant disposal of bifenazate-diazene is critical for laboratory safety and environmental protection. This guide provides essential information on handling, temporary storage, and disposal procedures for researchers, scientists, and drug development professionals. Adherence to these protocols is paramount to minimize risks and ensure compliance with regulatory standards.

This compound, a primary degradation product of the acaricide bifenazate, requires careful management as a chemical waste product.[1] The following procedures are based on established safety protocols for hazardous chemical waste.

Immediate Safety and Handling

Prior to handling this compound, it is imperative to wear appropriate Personal Protective Equipment (PPE). This compound can be harmful if swallowed, inhaled, or comes into contact with skin, and it can cause serious eye irritation.[2] It is also recognized as very toxic to aquatic life with long-lasting effects.[3]

Required Personal Protective Equipment:

PPE ItemSpecification
Gloves Impermeable and resistant to the chemical.
Eye Protection Safety glasses with side-shields or goggles.
Lab Coat Standard laboratory coat.
Respiratory Protection Use in a well-ventilated area. If ventilation is inadequate, a NIOSH-approved respirator is necessary.[2][3]

In the event of exposure, follow these first-aid measures immediately:

  • After inhalation: Move the person to fresh air and seek medical attention.[3]

  • After skin contact: Wash off with soap and plenty of water.[2]

  • After eye contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[2]

  • If swallowed: Do NOT induce vomiting. Rinse mouth with water and consult a physician.[2]

Spill Management Protocol

In the case of a spill, immediate and appropriate action is necessary to prevent wider contamination and exposure.

Experimental Protocol for Spill Cleanup:

  • Evacuate and Secure: Immediately evacuate personnel from the affected area and restrict access.[2]

  • Ventilate: Ensure the area is well-ventilated.

  • Eliminate Ignition Sources: If the this compound is in a flammable solvent, remove all sources of ignition.[2]

  • Containment: Prevent further leakage or spillage if it is safe to do so. Do not allow the chemical to enter drains or waterways.[2][3]

  • Absorption: For liquid spills, contain and collect the spillage with an electrically protected vacuum cleaner or by wet-brushing.[2] For solid spills, carefully sweep up the material.

  • Collection: Place the absorbed or swept-up material into a designated, labeled container for hazardous waste disposal.

  • Decontamination: Clean the spill area thoroughly.

  • Disposal: The container with the spilled material must be disposed of as hazardous waste according to local regulations.[2]

Step-by-Step Disposal Procedure

The disposal of this compound must be conducted in accordance with all local, regional, national, and international regulations.[2] It is prohibited to dispose of this chemical with household garbage or into sewage systems.[3][4]

  • Waste Identification and Segregation:

    • Identify the waste as hazardous. This compound waste should not be mixed with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

    • Store in a compatible, properly sealed, and clearly labeled waste container.

  • Waste Accumulation and Storage:

    • Store the waste container in a designated satellite accumulation area.

    • The storage area should be cool, dry, and well-ventilated.[3]

    • Keep the container away from incompatible materials, such as strong oxidizing agents.[3]

  • Arrange for Professional Disposal:

    • Contact your institution's EHS office or a licensed hazardous waste disposal company to arrange for pickup and disposal.

    • Provide the waste disposal company with a complete and accurate description of the waste, including its composition and hazards.

The following diagram outlines the logical workflow for the proper disposal of this compound.

G A Start: this compound Waste Generated B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Is this a spill? B->C D Follow Spill Management Protocol C->D Yes E Segregate as Hazardous Waste C->E No F Store in a Labeled, Sealed Container D->F E->F G Place in Designated Satellite Accumulation Area F->G H Contact Environmental Health & Safety (EHS) for Pickup G->H I Waste Collected by Licensed Professional Service H->I J End: Proper Disposal Complete I->J

This compound Disposal Workflow

References

Safeguarding Researchers: A Comprehensive Guide to Personal Protective Equipment for Handling Bifenazate and its Metabolite Bifenazate-diazene

Author: BenchChem Technical Support Team. Date: December 2025

For laboratory professionals engaged in research and development, ensuring personal safety during the handling of chemical compounds is paramount. This guide provides essential safety and logistical information for the proper handling and disposal of Bifenazate and its primary metabolite, Bifenazate-diazene. Adherence to these protocols is critical to mitigate risks, which include potential allergic skin reactions, serious eye irritation, and organ damage through prolonged or repeated exposure.[1][2][3][4]

Hazard Assessment and Personal Protective Equipment (PPE)

Bifenazate is classified as a skin sensitizer (B1316253) and can cause serious eye irritation.[2][3][4] It is also recognized as very toxic to aquatic life with long-lasting effects.[1][2][3] Given that this compound is a metabolite of Bifenazate, it is prudent to handle it with the same level of precaution as the parent compound. The following table summarizes the required PPE for handling this compound.

PPE Component Specification Purpose Source
Hand Protection Chemical-resistant, waterproof gloves (e.g., nitrile rubber, neoprene rubber, butyl rubber, barrier laminate, or polyvinyl chloride with ≥ 14 mils thickness). Inspect gloves for leaks or holes before use.To prevent skin contact and potential allergic reactions.[5][6]
Eye and Face Protection Tightly fitting safety goggles with side-shields or a full-face shield.To protect against splashes and dust that can cause serious eye irritation.[2][7]
Body Protection A long-sleeved shirt and long pants, or a lab coat. For tasks with a higher risk of splashing, impervious or fire/flame-resistant clothing should be worn.To minimize skin exposure.[2][5]
Respiratory Protection A full-face respirator should be used if exposure limits are exceeded or if irritation is experienced, especially in poorly ventilated areas or when handling powders that may become airborne.To prevent inhalation of dust or aerosols.[2]
Footwear Closed-toe shoes. For larger-scale operations or when handling liquid formulations, chemical-resistant boots are recommended.To protect feet from spills.[5][6]

Operational Plan for Safe Handling

A systematic approach to handling this compound is crucial for minimizing exposure risks. The following workflow outlines the key steps from preparation to post-handling procedures.

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal A Review Safety Data Sheet (SDS) B Ensure Proper Ventilation A->B C Inspect and Don PPE B->C D Handle in a Well-Ventilated Area C->D Begin Handling E Avoid Dust/Aerosol Formation D->E F Prevent Skin and Eye Contact E->F G Wash Gloves Before Removal F->G Complete Handling H Remove and Store/Dispose of PPE G->H I Wash Hands Thoroughly H->I J Dispose of Waste in Sealed Containers I->J K Follow Institutional and Local Regulations J->K

Safe handling workflow for this compound.

Step-by-Step Handling and Disposal Procedures

I. Pre-Handling Preparations:

  • Review Safety Information: Before beginning any work, thoroughly review the Safety Data Sheet (SDS) for Bifenazate.[8]

  • Ensure Adequate Ventilation: Work in a well-ventilated area, such as a chemical fume hood, to minimize inhalation exposure.[2][9]

  • Personal Protective Equipment (PPE) Inspection and Donning:

    • Inspect all PPE for any signs of damage, such as holes or cracks, before use.[8][10]

    • Don the appropriate PPE as specified in the table above. Ensure gloves are worn over the cuffs of the lab coat or long-sleeved shirt.[11]

II. Handling Procedures:

  • Safe Handling Practices:

    • Avoid direct contact with the skin and eyes.[2]

    • When handling the solid form, take care to avoid the formation of dust.[2] If working with a liquid formulation, prevent the generation of aerosols.[2]

    • Use non-sparking tools to prevent ignition sources.[2]

  • In Case of Exposure:

    • Skin Contact: Immediately wash the affected area with plenty of soap and water.[2][5][12] Remove contaminated clothing and wash it before reuse.[2][4] If skin irritation or a rash occurs, seek medical attention.[2][3]

    • Eye Contact: Rinse cautiously with water for several minutes.[2] If wearing contact lenses, remove them if it is easy to do so and continue rinsing.[2] Seek medical advice if eye irritation persists.[4][13]

    • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen.[2]

    • Ingestion: Rinse the mouth with water. Do not induce vomiting.[12]

III. Post-Handling Procedures:

  • Decontamination: Before removing gloves, wash their exterior with soap and water.[5][11]

  • PPE Removal: Remove PPE carefully to avoid contaminating yourself. The most contaminated items, such as gloves, should be removed first.

  • Personal Hygiene: Wash hands thoroughly with soap and water after handling the chemical, and before eating, drinking, or smoking.[5][14]

IV. Disposal Plan:

  • Waste Disposal: Dispose of this compound waste and any contaminated materials in a sealed, properly labeled container.[2][9]

  • Regulatory Compliance: All disposal procedures must be in accordance with local, state, and federal regulations.[2] Do not allow the product to enter the sewage system or waterways.[15]

  • Contaminated PPE: Disposable PPE should be discarded after a single use. Reusable PPE must be thoroughly cleaned according to the manufacturer's instructions before being stored or reused.[10][14] Keep and wash PPE separately from other laundry.[5][14]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.